molecular formula C3H6N2 B106446 Dimethylcyanamide CAS No. 1467-79-4

Dimethylcyanamide

Cat. No.: B106446
CAS No.: 1467-79-4
M. Wt: 70.09 g/mol
InChI Key: OAGOUCJGXNLJNL-UHFFFAOYSA-N
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Description

I am unable to generate a comprehensive product description for Dimethylcyanamide at this time. The scientific information available from the search is limited to market analysis reports, which indicate its use in chemical manufacturing and potential applications in high-tech sectors such as pharmaceuticals and electronics . A proper technical datasheet would require detailed, science-focused data on its specific research applications, mechanism of action, and value in synthetic chemistry, which current sources do not provide. For accurate and detailed technical information, I recommend consulting specialized chemical databases or scientific literature.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethylcyanamide
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InChI

InChI=1S/C3H6N2/c1-5(2)3-4/h1-2H3
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InChI Key

OAGOUCJGXNLJNL-UHFFFAOYSA-N
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Canonical SMILES

CN(C)C#N
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Molecular Formula

C3H6N2
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DSSTOX Substance ID

DTXSID9025116
Record name Dimethyl cyanamide
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Molecular Weight

70.09 g/mol
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Physical Description

Dimethyl cyanamide is a clear liquid. (NTP, 1992), Colorless liquid; [Hawley]
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Boiling Point

326.3 °F at 760 mmHg (NTP, 1992), 163.5 °C @ 760 MM HG
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Flash Point

160 °F (NTP, 1992), 160 °F (71 °C) (CLOSED CUP)
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Solubility

Decomposes (NTP, 1992), VERY SOL IN WATER, SOL IN ALCOHOL, ETHER & ACETONE
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Density

0.88 (NTP, 1992) - Less dense than water; will float, 0.876
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Vapor Density

2.55 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.42 (AIR= 1)
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Vapor Pressure

16.0 [mmHg], 40 MM HG @ 80 °C
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Color/Form

COLORLESS, MOBILE LIQUID

CAS No.

1467-79-4
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Melting Point

-42 °F (NTP, 1992), -41.0 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Dimethylcyanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of dimethylcyanamide (CAS No. 1467-79-4). The information is tailored for researchers, scientists, and professionals in drug development who utilize this compound as a chemical intermediate and solvent. This document summarizes key quantitative data in structured tables, details relevant experimental protocols for property determination, and includes visualizations of experimental workflows and chemical reactions to facilitate understanding.

Chemical Identity

This compound, also known as N-cyanodimethylamine, is an organic compound with the chemical formula C₃H₆N₂.[1][2] It is a colorless to light yellow, mobile liquid.[1]

IdentifierValue
IUPAC Name This compound[1]
CAS Registry Number 1467-79-4[2]
Molecular Formula C₃H₆N₂[2]
Molecular Weight 70.09 g/mol [1][2]
Canonical SMILES CN(C)C#N[1][2]
InChI Key OAGOUCJGXNLJNL-UHFFFAOYSA-N[1][2]

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound.

Thermal and Physical Properties
PropertyValueReference
Melting Point -41 °C (-41.8 °F)[1][2][3]
Boiling Point 161-164 °C (321.8-327.2 °F) at 760 mmHg[1][2][3][4]
Density 0.867 - 0.88 g/mL at 20-25 °C[1][2][3][4]
Vapor Pressure 2.06 mmHg at 25 °C; 16.0 mmHg at unspecified temp.; 40 mmHg at 80 °C[1][4][5]
Vapor Density 2.55 (Air = 1)
Refractive Index 1.409 - 1.411 at 20 °C[3][6]
Solubility and Partitioning
PropertyValueReference
Water Solubility Miscible/Decomposes[1]
Solubility in Organic Solvents Soluble in alcohol, acetone, ether, chloroform (sparingly), hexane (slightly)[3][4]
LogP (Octanol-Water Partition Coefficient) -0.15[7]
Safety and Flammability
PropertyValueReference
Flash Point 58 - 71 °C (136.4 - 160 °F) (closed cup)[1]
Autoignition Temperature Not available
Lower Explosive Limit (LEL) Not available
Upper Explosive Limit (UEL) Not available

Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Methodology: Thiele Tube Method

  • Sample Preparation: A small amount of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

  • Apparatus Setup: The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • Heating: The Thiele tube is gently heated, and the temperature is monitored.

  • Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then stopped.

  • Boiling Point Determination: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[8][9]

G cluster_setup Apparatus Setup cluster_measurement Measurement A Sample in Test Tube with Inverted Capillary B Attach to Thermometer A->B C Place in Thiele Tube B->C D Heat Thiele Tube C->D Start Experiment E Observe Bubble Stream D->E F Stop Heating E->F G Record Temperature at Liquid Entry into Capillary F->G

Boiling Point Determination Workflow
Determination of Melting Point

For solidified this compound (below -41°C).

Methodology: Capillary Method with Melting Point Apparatus

  • Sample Preparation: A small amount of solid this compound is introduced into a capillary tube sealed at one end.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a controlled rate.

  • Observation: The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are observed.

  • Melting Point Range: The recorded temperature range constitutes the melting point. For a pure substance, this range is typically narrow.[10][11][12]

G cluster_prep Sample Preparation cluster_measurement Measurement A Introduce Solid into Capillary Tube B Place in Melting Point Apparatus A->B Load Sample C Heat at a Controlled Rate B->C D Observe and Record Melting Range C->D

Melting Point Determination Workflow
Determination of Density

Methodology: ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter

  • Apparatus: A digital density meter is used, which measures the density based on the oscillation period of a U-shaped tube filled with the sample.

  • Calibration: The instrument is calibrated using certified reference materials.

  • Sample Injection: A small volume of this compound is introduced into the oscillating U-tube.

  • Measurement: The instrument measures the oscillation period and calculates the density.

Determination of Flash Point

Methodology: ASTM D93 - Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester

  • Apparatus: A Pensky-Martens closed-cup tester is used.

  • Procedure: A specified volume of this compound is placed in the test cup and heated at a controlled rate while being stirred. An ignition source is periodically applied to the vapor space above the liquid.

  • Flash Point: The flash point is the lowest temperature at which the vapors ignite.[13][14][15]

Determination of Water Solubility

Methodology: OECD Guideline 105 - Water Solubility

This guideline describes two primary methods:

  • Column Elution Method: Suitable for substances with low solubility.

  • Flask Method: Suitable for substances with higher solubility, like this compound.

Flask Method Protocol:

  • Equilibration: A sufficient amount of this compound is added to a flask containing purified water. The mixture is agitated at a constant temperature until saturation is reached.

  • Phase Separation: The mixture is centrifuged to separate the undissolved this compound.

  • Analysis: The concentration of this compound in the aqueous phase is determined by a suitable analytical method (e.g., chromatography).

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and identification of this compound.

  • Infrared (IR) Spectrum: The IR spectrum of this compound shows a characteristic strong absorption band for the nitrile (C≡N) stretching vibration.[1][16]

  • Nuclear Magnetic Resonance (NMR) Spectrum: The ¹H NMR spectrum of this compound in CDCl₃ typically shows a singlet corresponding to the six equivalent protons of the two methyl groups.[17][18]

  • Mass Spectrum: The mass spectrum provides information about the mass-to-charge ratio of the molecule and its fragments upon ionization.[19][20]

Chemical Reactivity and Applications

This compound is a versatile chemical intermediate.[1] Its reactivity is centered around the cyano group and the dimethylamino group.

Cyclotrimerization to Hexamethylmelamine

A significant reaction of this compound is its cyclotrimerization to form hexamethylmelamine, a reaction that can be catalyzed by an aluminium amide.[21] Hexamethylmelamine (altretamine) is an anticancer agent.[22]

G DMC 3 x this compound HMM Hexamethylmelamine DMC->HMM Cyclotrimerization Cat Aluminium Amide Catalyst Cat->HMM

Cyclotrimerization of this compound

Experimental Protocol for Hexamethylmelamine Synthesis:

  • Reaction Setup: Al₂(NMe₂)₆ is added to a solution of this compound in hexane.

  • Reaction: The mixture is stirred overnight.

  • Quenching: The reaction is quenched with aqueous NaCl.

  • Extraction: The product is extracted with CH₂Cl₂.

  • Purification: The combined organic extracts are dried, and the solvent is evaporated to yield hexamethylmelamine.[21]

Synthesis of Heterocyclic Compounds

This compound is used in the synthesis of various heterocyclic compounds, such as 1,3-oxazines.[23]

Safety Information

This compound is a toxic and combustible liquid.[4] It is harmful if swallowed, inhaled, or absorbed through the skin. It reacts with water to produce toxic and flammable cyanide gas.[5] Appropriate personal protective equipment, including gloves, safety glasses, and a respirator, should be used when handling this compound.[1] Work should be conducted in a well-ventilated area.[1]

Conclusion

This technical guide has provided a detailed summary of the physicochemical properties of this compound, along with standardized experimental protocols for their determination. The data presented underscores its role as a key chemical intermediate and highlights the necessary safety precautions for its handling. The provided visualizations of experimental workflows and chemical reactions aim to offer a clearer understanding of the practical aspects related to this compound.

References

The Synthesis of Dimethylcyanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylcyanamide ((CH₃)₂NCN), a versatile building block in organic synthesis, plays a crucial role as an intermediate in the production of pharmaceuticals and agrochemicals.[1] Its synthesis has been approached through various methodologies, each with distinct advantages and mechanistic nuances. This technical guide provides an in-depth exploration of the core synthesis pathways of this compound, focusing on the industrially prevalent reaction between dimethylamine and cyanogen chloride, the classic von Braun reaction, and emerging catalytic methods. Detailed experimental protocols, quantitative data analysis, and mechanistic visualizations are presented to equip researchers and professionals with a comprehensive understanding of this compound synthesis.

Core Synthesis Pathways

The production of this compound is dominated by methods involving the reaction of a dimethylamine source with a cyanogen halide. The choice of reagents and reaction conditions significantly impacts yield, purity, and scalability.

Reaction of Dimethylamine with Cyanogen Chloride

The primary industrial method for producing this compound involves the reaction of dimethylamine with cyanogen chloride.[2] This process is typically conducted in a two-phase system comprising water and a water-immiscible organic solvent, such as methylene chloride, to facilitate product separation and control reaction conditions.[2][3]

The overall reaction proceeds as follows:

2 (CH₃)₂NH + ClCN → (CH₃)₂NCN + (CH₃)₂NH₂Cl

In this reaction, one mole of dimethylamine acts as the nucleophile, while the second mole serves as a base to neutralize the hydrogen chloride generated, forming dimethylamine hydrochloride.[3]

The von Braun Reaction

A classic method for the synthesis of cyanamides is the von Braun reaction, which involves the reaction of a tertiary amine with cyanogen bromide (BrCN).[4][5] In the context of this compound synthesis, this would typically involve the demethylation of trimethylamine. The reaction proceeds via a two-step nucleophilic substitution mechanism.[4] First, the tertiary amine attacks the cyanogen bromide, displacing the bromide ion to form a quaternary ammonium salt. Subsequently, the bromide ion acts as a nucleophile, attacking one of the methyl groups and leading to the formation of this compound and methyl bromide.[4]

Synthesis from Sodium Cyanide, Chlorine, and Dimethylamine

An alternative approach involves the in-situ generation of cyanogen chloride from sodium cyanide and chlorine, which then reacts with dimethylamine.[6] This method is often carried out in an aqueous solvent system where the pH is carefully controlled.[3]

Quantitative Data Summary

The efficiency of this compound synthesis is highly dependent on the reaction parameters. The following tables summarize key quantitative data from various reported methods.

Table 1: Synthesis of this compound via Dimethylamine and Cyanogen Chloride

ReferenceReactants & Molar RatioSolvent SystemTemperature (°C)Reaction TimeYield (%)
US Patent 6,262,304 B1[3]Cyanogen chloride:Dimethylamine (1:2 to 1:2.2)Methylene chloride / Water15-20Not specified98.2
US Patent 6,262,304 B1[3]Cyanogen chloride:Dimethylamine (1:2 to 1:2.2)Methylene chloride / Water40-45Not specified96.8
Chinese Patent CN1282734A[7]Cyanogen chloride:Dimethylamine (1:2)Methylene chloride / Water15-201 hour (dropwise addition)72.1

Table 2: Synthesis of this compound via Sodium Cyanide, Chlorine, and Dimethylamine

ReferenceReactantsSolventTemperature (°C)pHYield (%)
Chinese Patent CN1282734A[7]Sodium cyanide, Chlorine, DimethylamineWater15-207-9Not specified

Detailed Experimental Protocols

Protocol 1: Synthesis from Dimethylamine and Cyanogen Chloride

This protocol is based on the method described in US Patent 6,262,304 B1.[3]

Materials:

  • Cyanogen chloride solution in methylene chloride (e.g., 20% w/w)

  • Aqueous dimethylamine solution (e.g., 50% w/w)

  • Ice water bath

  • Reaction vessel with stirring capability

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Charge the reaction vessel with the aqueous dimethylamine solution.

  • Cool the reaction vessel to 15-20°C using an ice water bath.

  • Under vigorous stirring, add the cyanogen chloride solution dropwise to the dimethylamine solution, maintaining the temperature between 15-20°C. The molar ratio of cyanogen chloride to dimethylamine should be approximately 1:2.1.

  • After the addition is complete, continue stirring for a short period to ensure the reaction goes to completion.

  • Transfer the reaction mixture to a separatory funnel and allow the layers to separate.

  • Collect the organic (lower) layer containing the this compound.

  • The aqueous layer can be extracted with additional methylene chloride to recover any dissolved product.

  • Combine the organic layers.

  • The this compound can be isolated from the organic solvent by fractional distillation. The boiling point of this compound is 161-163°C.[8]

Protocol 2: The von Braun Reaction (Conceptual for Trimethylamine)

This protocol outlines the general steps for the von Braun reaction.

Materials:

  • Trimethylamine

  • Cyanogen bromide

  • Anhydrous solvent (e.g., diethyl ether)

  • Reflux condenser

  • Heating mantle

  • Extraction and distillation glassware

Procedure:

  • Dissolve trimethylamine in an anhydrous solvent in a reaction flask equipped with a reflux condenser.

  • Add cyanogen bromide to the solution.

  • Heat the reaction mixture under reflux. The reaction time will vary depending on the specific substrate and conditions.

  • After cooling, the reaction mixture will contain the quaternary ammonium salt intermediate and the product.

  • The product, this compound, can be isolated by extraction and subsequent fractional distillation.

Signaling Pathways and Experimental Workflows

Synthesis Pathway from Dimethylamine and Cyanogen Chloride

G DMA Dimethylamine ((CH₃)₂NH) Reaction Nucleophilic Addition DMA->Reaction CNCl Cyanogen Chloride (ClCN) CNCl->Reaction Intermediate Unstable Intermediate Reaction->Intermediate DMCH Dimethylamine Hydrochloride ((CH₃)₂NH₂Cl) Intermediate->DMCH DMC This compound ((CH₃)₂NCN) Intermediate->DMC

Caption: Reaction pathway for this compound synthesis.

The von Braun Reaction Mechanism

G cluster_0 Step 1: Quaternary Salt Formation cluster_1 Step 2: SN2 Displacement TMA Trimethylamine QuatSalt Quaternary Ammonium Salt TMA->QuatSalt Nucleophilic Attack CNBr Cyanogen Bromide CNBr->QuatSalt Bromide Bromide Ion (Br⁻) DMC This compound Bromide->DMC SN2 Attack MeBr Methyl Bromide QuatSalt_ref Quaternary Ammonium Salt QuatSalt_ref->DMC QuatSalt_ref->MeBr

Caption: Mechanism of the von Braun reaction.

General Experimental Workflow for Synthesis and Purification

G Start Start: Reagents Reaction Reaction Start->Reaction Workup Aqueous Workup (Phase Separation/Extraction) Reaction->Workup Drying Drying of Organic Phase Workup->Drying Distillation Fractional Distillation Drying->Distillation Product Pure this compound Distillation->Product

Caption: General experimental workflow.

Safety Considerations

The synthesis of this compound involves the use of highly toxic and hazardous materials.

  • Cyanogen Chloride and Cyanogen Bromide: These reagents are highly toxic and should be handled with extreme caution in a well-ventilated fume hood.[9][10] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.

  • Dimethylamine: This is a flammable and corrosive substance.

  • Byproducts: The reactions can produce toxic byproducts. Proper quenching and disposal procedures must be followed.

It is imperative to consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

The synthesis of this compound is a well-established process, with the reaction of dimethylamine and cyanogen chloride being the most commercially viable route. The von Braun reaction offers an alternative pathway, though it is less common for industrial-scale production. Understanding the underlying mechanisms, optimizing reaction conditions, and adhering to strict safety protocols are paramount for the successful and safe synthesis of this important chemical intermediate. The data and protocols presented in this guide provide a solid foundation for researchers and professionals working with this compound.

References

An In-depth Technical Guide to the Chemical Structure and Bonding of Dimethylcyanamide (CAS 1467-79-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and bonding of Dimethylcyanamide (CAS 1467-79-4). It is intended for an audience of researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's molecular characteristics. This document collates and presents key physicochemical properties, spectroscopic data, and synthetic methodologies. A central focus is placed on the molecular geometry and the nature of the chemical bonds within the molecule, supported by computational data and spectroscopic analysis. Experimental protocols for its synthesis are detailed, and logical workflows are visualized to enhance comprehension.

Chemical Identity and Properties

This compound, identified by the CAS registry number 1467-79-4, is an organic compound with the chemical formula C₃H₆N₂.[1][2] It is also known by several synonyms, including N,N-Dimethylcyanamide and Cyanodimethylamine.[2][3] This compound is a colorless to pale yellow liquid with a faint, amine-like odor.[4] It serves as a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, application in synthetic protocols, and for understanding its behavior in different chemical environments.

PropertyValueReference
Molecular Formula C₃H₆N₂[1][2]
Molecular Weight 70.09 g/mol [2][3]
Boiling Point 161-163.5 °C at 760 Torr[2][3]
Melting Point -41.0 °C[2]
Density 0.876 g/cm³[2]
Solubility Soluble in water and various organic solvents[4]
Appearance Colorless to light yellow clear liquid[4]
Spectroscopic Data

Spectroscopic data is fundamental to the structural elucidation and characterization of this compound. Key spectroscopic information is summarized in Table 2.

Spectroscopic TechniqueKey FeaturesReference
¹H NMR A singlet is observed for the methyl protons.[5]
Infrared (IR) Spectrum Data available from the NIST Chemistry WebBook.[1]
Raman Spectrum Data available.
Mass Spectrum Data available from the NIST Chemistry WebBook.[1]

Chemical Structure and Bonding

The molecular structure of this compound consists of a central nitrogen atom bonded to two methyl groups and a cyano group. The connectivity can be represented by the SMILES notation CN(C)C#N.

Caption: 2D structure of this compound.

Molecular Geometry
BondBond Length (Å)Bond AngleAngle (°)
C≡N~1.16N-C-N~178
N-C (cyano)~1.35C-N-C (methyl)~114
N-C (methyl)~1.46H-C-H~109.5

Note: These values are derived from computational data and should be considered as approximations of the actual experimental values.

The geometry around the nitrogen atom of the dimethylamino group is expected to be trigonal pyramidal, similar to other amines, with the lone pair of electrons occupying one of the sp³ hybrid orbitals. The C-N-C bond angle is slightly less than the ideal tetrahedral angle of 109.5° due to the steric hindrance of the methyl groups and the influence of the lone pair. The C≡N triple bond of the cyano group is nearly linear with the adjacent nitrogen atom.

Vibrational Analysis

The infrared (IR) and Raman spectra of this compound provide information about the vibrational modes of its chemical bonds. The characteristic stretching frequency of the nitrile (C≡N) group is a prominent feature in the IR spectrum, typically appearing in the range of 2210-2260 cm⁻¹. The C-N single bond stretches and the various bending and rocking modes of the methyl groups also contribute to the overall vibrational spectrum. A detailed analysis of the vibrational spectra can confirm the presence of these functional groups and provide insights into the bond strengths and molecular symmetry.

Synthesis of this compound

Several synthetic routes for the preparation of this compound have been reported, primarily involving the reaction of cyanogen chloride with dimethylamine.

Experimental Protocol: Reaction of Cyanogen Chloride with Dimethylamine

This method is a common industrial process for the synthesis of this compound.

Materials:

  • Cyanogen chloride

  • Dimethylamine

  • An organic solvent immiscible with water (e.g., methylene chloride, chloroform)

  • Aqueous sodium hydroxide solution

Procedure:

  • A solution of cyanogen chloride is prepared in an organic solvent that is immiscible with water.

  • An aqueous solution of dimethylamine is prepared separately.

  • The two solutions are mixed, leading to the reaction between cyanogen chloride and dimethylamine to form this compound and hydrogen chloride.

  • The hydrogen chloride byproduct is neutralized by the addition of an aqueous base, such as sodium hydroxide, or by using an excess of dimethylamine.

  • The reaction mixture is then subjected to a workup procedure, which typically involves phase separation. The organic layer containing the this compound product is separated.

  • The organic solvent is removed by distillation to yield the crude product.

  • Further purification can be achieved by vacuum distillation.

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup Cyanogen Chloride in Organic Solvent Cyanogen Chloride in Organic Solvent Mixing and Reaction Mixing and Reaction Cyanogen Chloride in Organic Solvent->Mixing and Reaction Aqueous Dimethylamine Aqueous Dimethylamine Aqueous Dimethylamine->Mixing and Reaction Neutralization Neutralization Mixing and Reaction->Neutralization Phase Separation Phase Separation Neutralization->Phase Separation Solvent Removal Solvent Removal Phase Separation->Solvent Removal Purification Purification Solvent Removal->Purification This compound (Product) This compound (Product) Purification->this compound (Product)

Caption: General workflow for the synthesis of this compound.

Reactivity and Applications

This compound is a valuable reagent in organic synthesis due to the reactivity of its cyano group. It can participate in various chemical transformations, including:

  • Cycloaddition Reactions: The nitrile group can act as a dienophile or a dipolarophile in cycloaddition reactions, leading to the formation of heterocyclic compounds.

  • Nucleophilic Additions: The carbon atom of the cyano group is electrophilic and can be attacked by nucleophiles.

  • Precursor for Guanidines: It is a key intermediate in the synthesis of 1,1,3,3-tetramethylguanidine.

Its utility as a building block makes it an important compound for the development of new chemical entities in the pharmaceutical and agrochemical industries.

Biological Activity

Currently, there is limited information available in the public domain regarding significant biological activities or signaling pathway interactions of this compound. Its primary role in the life sciences appears to be as a synthetic intermediate for the creation of more complex, biologically active molecules.

Conclusion

This compound (CAS 1467-79-4) is a structurally simple yet synthetically important organic molecule. This guide has provided a detailed overview of its chemical identity, physicochemical properties, and, most importantly, its chemical structure and bonding. While experimental data on its precise molecular geometry is scarce, computational studies offer a reliable model of its bond lengths and angles. The spectroscopic data and synthetic protocols presented herein provide a solid foundation for researchers and professionals working with this versatile compound. Further experimental studies, particularly X-ray crystallography or gas-phase electron diffraction, would be invaluable in providing a definitive determination of its molecular structure.

References

dimethylcyanamide solubility in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Dimethylcyanamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS: 1467-79-4, Formula: C₃H₆N₂) is a versatile organonitrogen compound widely utilized as a chemical intermediate and solvent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.[1] Its utility is significantly influenced by its solubility characteristics in various organic solvents. This technical guide provides a comprehensive overview of the known solubility of this compound, a detailed experimental protocol for the precise determination of its solubility, and a workflow visualization to aid in experimental design.

Solubility of this compound

A review of available literature indicates a general lack of precise, quantitative solubility data for this compound across a range of organic solvents and temperatures. The information is predominantly qualitative. This compound's polar nature, attributed to the cyanamide functional group, governs its solubility behavior, making it highly soluble in polar solvents.[1]

Data Presentation

The following table summarizes the available qualitative and limited quantitative solubility data for this compound in various solvents. Researchers are encouraged to use the experimental protocol outlined in Section 3.0 to determine precise quantitative values for their specific applications.

SolventClassificationSolubilityTemperature (°C)Source(s)
WaterProticMiscibleNot Specified[2][3]
1.82 x 10⁵ mg/LNot Specified[4]
EthanolProticSolubleNot Specified[2][5]
MethanolProticSolubleNot Specified[1]
AcetoneAproticSolubleNot Specified[2][5]
Ethyl EtherAproticSolubleNot Specified[2][5]
ChloroformAproticSparingly SolubleNot Specified[6][7]
HexaneNonpolarSlightly SolubleNot Specified[6][7]
Amines (general)-SolubleNot Specified[1]
Aromatic HydrocarbonsNonpolarSolubleNot Specified[1]

Note: "Soluble" indicates good solubility, but a quantitative value is not provided in the cited sources. "Miscible" implies solubility in all proportions.

Experimental Protocol: Determination of Solubility via the Isothermal Shake-Flask Method

The following protocol provides a reliable and widely accepted method for determining the equilibrium solubility of a liquid solute, such as this compound, in an organic solvent.

Materials and Equipment
  • This compound (purity ≥97%)

  • Selected organic solvent (analytical grade or higher)

  • Analytical balance (±0.1 mg accuracy)

  • Thermostatic orbital shaker or water bath with agitation capabilities

  • Calibrated thermometer or temperature probe

  • Glass vials or flasks with airtight seals (e.g., screw caps with PTFE liners)

  • Calibrated volumetric pipettes and flasks

  • Syringes and syringe filters (solvent-compatible, e.g., PTFE)

  • Analytical instrument for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer)

  • Centrifuge (optional)

Procedure
  • Preparation: Add a known volume or weight of the selected organic solvent to several vials. Place the vials in the thermostatic shaker and allow them to equilibrate to the desired experimental temperature (e.g., 25 °C).

  • Addition of Solute: Add an excess amount of this compound to each vial. An excess is confirmed by the presence of a separate, undissolved phase of this compound after equilibration. Seal the vials tightly.

  • Equilibration: Place the vials in the thermostatic shaker and agitate at a constant speed. The time required to reach equilibrium must be determined empirically; a period of 24 to 72 hours is typical. It is advisable to run a preliminary experiment with samples taken at various time points (e.g., 12, 24, 48, 72 hours) to ensure the concentration of the solute in the solvent phase has reached a plateau.

  • Phase Separation: Once equilibrium is reached, cease agitation and allow the vials to rest in the thermostatic bath for several hours (at least 2-4 hours) to allow for complete phase separation. If separation is slow, the vials may be centrifuged at the experimental temperature.

  • Sample Extraction: Carefully extract an aliquot of the clear, saturated solvent phase (supernatant) using a syringe. Immediately pass the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microdroplets of this compound.

  • Quantification:

    • Gravimetric Method: Weigh the volumetric flask containing the filtered aliquot to determine the mass of the solution. Evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature below the boiling point of this compound until a constant mass of the this compound residue is achieved.

    • Chromatographic Method (GC/HPLC): Dilute the filtered aliquot with a known volume of the appropriate mobile phase or solvent to a concentration within the calibrated range of the instrument. Analyze the sample using a pre-validated GC or HPLC method to determine the concentration of this compound.

Calculation of Solubility
  • From Gravimetric Data:

    • Mass of dissolved this compound = (Mass of flask + residue) - (Mass of empty flask)

    • Mass of solvent = (Mass of flask + solution) - (Mass of flask + residue)

    • Solubility (g / 100 g solvent) = (Mass of dissolved this compound / Mass of solvent) x 100

  • From Chromatographic Data:

    • Use the concentration obtained from the analysis (e.g., in mg/mL) and the dilution factor to calculate the concentration in the original saturated solution. This value represents the solubility.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask method for determining the solubility of this compound.

G prep 1. Preparation (Solvent in vials at constant T) add 2. Add Excess Solute (this compound) prep->add Introduce Solute equilibrate 3. Equilibration (Agitate for 24-72h at constant T) add->equilibrate Seal Vials separate 4. Phase Separation (Settle or Centrifuge) equilibrate->separate Cease Agitation extract 5. Sample & Filter (Aliquot of saturated solvent phase) separate->extract Isolate Supernatant quantify 6. Quantification (GC, HPLC, or Gravimetric) extract->quantify Prepare for Analysis calculate 7. Calculate Solubility quantify->calculate Obtain Concentration/Mass

Caption: Experimental workflow for solubility determination.

References

Thermal Stability and Decomposition of Dimethylcyanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylcyanamide ((CH₃)₂NCN) is a versatile reagent and building block in organic synthesis. A thorough understanding of its thermal stability and decomposition characteristics is paramount for ensuring safe handling, storage, and application, particularly in processes involving elevated temperatures. This technical guide provides a comprehensive overview of the current knowledge on the thermal behavior of this compound, including its stability profile, hazardous decomposition products, and recommended analytical methodologies for its characterization. Due to a lack of specific published research on its thermal analysis, this guide also presents generalized experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) applicable to liquid samples like this compound, along with templates for data presentation.

Introduction

This compound is a nitrile compound utilized in various chemical syntheses.[1] Its reactivity makes it a valuable synthon, but also necessitates a careful evaluation of its stability under different processing conditions. Thermal decomposition can lead to the release of toxic and flammable products, posing significant safety risks if not properly managed. This guide aims to consolidate the available information on the thermal properties of this compound and to provide a framework for its experimental investigation.

Thermal Stability

Under standard conditions, this compound is considered stable. However, it can become unstable at elevated temperatures and pressures.[2] Incompatible materials that can promote decomposition include strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1] It is also reported to react with water or steam, which can lead to the production of toxic fumes.[1]

Thermal Decomposition

Heating this compound to decomposition can result in the release of hazardous substances. The primary known thermal decomposition products are:

  • Nitrogen oxides (NOx) [1]

  • Carbon monoxide (CO) [1]

  • Carbon dioxide (CO₂) [1]

  • Cyanide (CN⁻) : The combination of bases and nitriles can produce hydrogen cyanide.[1] It is also noted that it reacts with water to form cyanide gas.[2]

The formation of these products underscores the importance of conducting any heating operations in a well-ventilated area and with appropriate personal protective equipment.

Experimental Protocols for Thermal Analysis

Due to the absence of specific published studies on the thermal analysis of this compound, the following sections describe generalized experimental protocols for TGA and DSC, which are standard techniques for evaluating the thermal stability of chemical compounds.[3]

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 1-10 mg) is placed in an inert sample pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: The experiment is typically run under an inert atmosphere, such as nitrogen or argon, to prevent oxidative decomposition. A typical flow rate is 20-50 mL/min.

    • Temperature Program: The sample is heated at a constant rate, for example, 10 °C/min, over a temperature range relevant to its expected decomposition (e.g., from ambient to 500 °C).

  • Data Analysis: The TGA thermogram, a plot of mass versus temperature, is analyzed to determine the onset temperature of decomposition (Tonset) and the temperatures at which 5% (T5%) and 50% (T50%) mass loss occur. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures of thermal events such as melting, boiling, and decomposition, and to measure the heat flow associated with these events.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

  • Experimental Conditions:

    • Atmosphere: The experiment is run under an inert atmosphere (e.g., nitrogen) with a constant flow rate.

    • Temperature Program: The sample and reference are heated at a constant rate, for example, 10 °C/min, over a desired temperature range.

  • Data Analysis: The DSC thermogram, a plot of heat flow versus temperature, is analyzed to identify endothermic peaks (e.g., melting, boiling) and exothermic peaks (e.g., decomposition). The onset temperature, peak temperature, and enthalpy change (ΔH) for each thermal event are determined.

Data Presentation

The following tables are templates for summarizing quantitative data obtained from TGA and DSC analyses of this compound.

Table 1: Thermogravimetric Analysis (TGA) Data for this compound

ParameterValue (°C)
Onset of Decomposition (Tonset)Data not available
Temperature at 5% Mass Loss (T5%)Data not available
Temperature at 50% Mass Loss (T50%)Data not available
Temperature of Maximum Decomposition Rate (Tpeak)Data not available
Residual Mass at 500 °C (%)Data not available

Note: The values in this table are placeholders. Experimental determination is required.

Table 2: Differential Scanning Calorimetry (DSC) Data for this compound

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)
MeltingData not availableData not availableData not available
BoilingData not availableData not availableData not available
DecompositionData not availableData not availableData not available

Note: The values in this table are placeholders. Experimental determination is required.

Visualizations

Hypothetical Thermal Decomposition Pathway

The following diagram illustrates a plausible, though not experimentally verified, decomposition pathway for this compound based on the known hazardous decomposition products.

Decomposition_Pathway cluster_products This compound This compound ((CH₃)₂NCN) Heat High Temperature Intermediates Reactive Intermediates Heat->Intermediates Decomposition CO CO Intermediates->CO CO2 CO₂ Intermediates->CO2 NOx NOx Intermediates->NOx HCN HCN (in presence of water/base) Intermediates->HCN Products Decomposition Products

Caption: Hypothetical thermal decomposition pathway of this compound.

Experimental Workflow for Thermal Analysis

The diagram below outlines the general workflow for conducting a thermal analysis experiment on a liquid sample like this compound.

Experimental_Workflow start Start sample_prep Sample Preparation (Weighing & Loading) start->sample_prep instrument_setup Instrument Setup (TGA or DSC) sample_prep->instrument_setup run_experiment Run Experiment (Heating Program) instrument_setup->run_experiment data_acquisition Data Acquisition (Thermogram) run_experiment->data_acquisition data_analysis Data Analysis (T onset, ΔH, etc.) data_acquisition->data_analysis report Report Generation data_analysis->report end End report->end

Caption: General workflow for thermal analysis of this compound.

Conclusion

References

In-depth Technical Guide: ¹H and ¹³C NMR Spectral Analysis of Dimethylcyanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for dimethylcyanamide. It includes detailed experimental protocols for data acquisition and structured tables of spectral data for easy reference and comparison. Furthermore, this guide presents visualizations of the experimental workflow to facilitate a deeper understanding of the analytical process.

Introduction to this compound and NMR Spectroscopy

This compound ((CH₃)₂NCN) is a simple organic compound containing a dimethylamino group attached to a cyano group. As a key building block in organic synthesis, understanding its structural and electronic properties is crucial. NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound by probing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are fundamental techniques used to determine the carbon-hydrogen framework of an organic molecule.

¹H and ¹³C NMR Spectral Data

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound, acquired in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectral Data for this compound
Chemical Shift (δ) ppmMultiplicityAssignment
2.853Singlet (s)N(CH₃)₂
Table 2: ¹³C NMR Spectral Data for this compound
Chemical Shift (δ) ppmAssignment
36.8N(C H₃)₂
118.5C N

Experimental Protocols

The following sections detail the methodologies for the acquisition and processing of ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

A solution of this compound was prepared by dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃, 99.8% D). A trace amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution was then transferred to a 5 mm NMR tube.

NMR Data Acquisition

¹H and ¹³C NMR spectra were acquired on a 400 MHz NMR spectrometer.

  • ¹H NMR Spectroscopy:

    • Number of Scans: 16

    • Acquisition Time: 3-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Pulse Width: 30-45 degrees

    • Spectral Width: 0-15 ppm

  • ¹³C NMR Spectroscopy:

    • Number of Scans: 128 or more (due to the low natural abundance of ¹³C)

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Pulse Width: 30-45 degrees

    • Spectral Width: 0-220 ppm

    • Decoupling: Proton broadband decoupling was applied to simplify the spectrum to singlets.

Data Processing

The acquired Free Induction Decay (FID) signals were processed using standard NMR software. The processing steps included:

  • Fourier Transformation: Conversion of the time-domain FID signal into a frequency-domain spectrum.

  • Phasing: Correction of the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Correction of any distortions in the baseline of the spectrum.

  • Referencing: Calibration of the chemical shift scale using the internal standard (TMS at 0.00 ppm).

  • Integration: Determination of the relative number of protons for each signal in the ¹H NMR spectrum.

Visualizations

The following diagrams illustrate the key workflows and relationships in the NMR analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A This compound D NMR Tube A->D B CDCl3 (Solvent) B->D C TMS (Standard) C->D E 400 MHz NMR Spectrometer D->E Insert Sample F Acquire 1H Spectrum E->F G Acquire 13C Spectrum E->G H FID Signal F->H Generate FID G->H Generate FID I Fourier Transform H->I J Phasing & Baseline Correction I->J K Referencing J->K L Processed Spectrum K->L M M L->M Spectral Analysis

Diagram 1: Experimental workflow for NMR analysis.

Diagram 2: Correlation of NMR signals to the molecular structure.

In-depth Technical Guide: Infrared (IR) Spectroscopy of the Dimethylcyanamide Nitrile Stretch

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of dimethylcyanamide, with a specific focus on the characteristic nitrile (C≡N) stretching vibration. This information is critical for the structural elucidation, purity assessment, and study of intermolecular interactions of this compound in various research and development settings.

Introduction to the Nitrile Stretch in this compound

The nitrile functional group (C≡N) in this compound, (CH₃)₂N-C≡N, exhibits a strong and sharp absorption band in a relatively uncongested region of the mid-infrared spectrum. This band arises from the stretching vibration of the carbon-nitrogen triple bond. The position, intensity, and shape of this band are sensitive to the molecule's physical state and its local chemical environment, making it a valuable diagnostic tool.

The lone pair of electrons on the nitrogen atom of the dimethylamino group can participate in resonance with the nitrile group. This electron delocalization influences the electron density of the C≡N bond and, consequently, its stretching frequency. Understanding these effects is crucial for the accurate interpretation of the IR spectrum.

Quantitative Spectroscopic Data

The nitrile stretching frequency of this compound has been characterized in both the gas and liquid phases. The key quantitative data is summarized in the table below for easy comparison.

Physical StateWavenumber (cm⁻¹)Reported IntensityReference
Gas Phase~2215Strong[1]
Liquid Phase (Neat)2216-[2]

Note: The gas phase value is an approximation based on visual inspection of the spectrum from the NIST Chemistry WebBook. The intensity is qualitatively described as strong based on general spectroscopic principles for nitriles.

Experimental Protocols

The acquisition of high-quality IR spectra of this compound requires adherence to standard laboratory procedures for handling liquid samples. The following outlines a typical experimental protocol for obtaining the IR spectrum of neat liquid this compound.

Instrumentation:

  • A Fourier Transform Infrared (FTIR) spectrometer, capable of scanning the mid-infrared region (typically 4000-400 cm⁻¹), equipped with a suitable detector such as a deuterated triglycine sulfate (DTGS) or a mercury cadmium telluride (MCT) detector.

Sample Preparation (Neat Liquid):

  • Cell Assembly: A demountable liquid cell with infrared-transparent windows (e.g., NaCl, KBr, or ZnSe) is used. The choice of window material depends on the desired spectral range and the absence of reactivity with the sample.

  • Sample Introduction: A small drop of pure this compound is placed on the face of one of the salt plates.

  • Film Formation: The second salt plate is carefully placed on top of the first, spreading the liquid into a thin, uniform film. The plates are then secured in a cell holder.

  • Path Length: For neat liquids, a short path length is generally desired to prevent total absorption of the infrared beam at the frequencies of the most intense bands. This is often achieved by the capillary action between the two plates without a spacer.

Data Acquisition:

  • Background Spectrum: A background spectrum of the empty spectrometer (or the empty liquid cell) is recorded to account for atmospheric (e.g., CO₂, H₂O) and instrumental absorptions.

  • Sample Spectrum: The prepared liquid cell containing this compound is placed in the sample compartment of the spectrometer.

  • Spectral Measurement: The infrared spectrum of the sample is then recorded. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The final absorbance spectrum is obtained by taking the negative logarithm of the ratio of the sample spectrum to the background spectrum.

Vibrational Mode Analysis and Logical Relationships

The nitrile stretching vibration in this compound is a complex motion that can be influenced by various factors within the molecule. The following diagram illustrates the logical relationship between the electronic structure of this compound and the key characteristics of its C≡N stretching mode.

G Logical Relationship of the this compound Nitrile Stretch cluster_0 Molecular Structure cluster_1 Electronic Effects cluster_2 Spectroscopic Outcome Dimethylamino_Group (CH₃)₂N Group Resonance Resonance Interaction (n → π*) Dimethylamino_Group->Resonance Nitrile_Group -C≡N Group Nitrile_Group->Resonance Electron_Donation Electron Donation from Dimethylamino Group Resonance->Electron_Donation CN_Bond_Order Slight Decrease in C≡N Bond Order Electron_Donation->CN_Bond_Order Intensity_Enhancement Increased Intensity of C≡N Absorption Electron_Donation->Intensity_Enhancement Frequency_Shift Lowering of C≡N Stretching Frequency (compared to alkyl cyanides) CN_Bond_Order->Frequency_Shift

Caption: Logical flow from molecular structure to spectroscopic features of the nitrile stretch.

The experimental workflow for obtaining the IR spectrum of this compound can be visualized as follows:

G Experimental Workflow for IR Spectroscopy of this compound Start Start Sample_Prep Prepare Neat Liquid Sample (this compound between Salt Plates) Start->Sample_Prep Background_Scan Acquire Background Spectrum (Empty Spectrometer) Sample_Prep->Background_Scan Sample_Scan Acquire Sample Spectrum Background_Scan->Sample_Scan Data_Processing Process Data (Calculate Absorbance) Sample_Scan->Data_Processing Analyze_Spectrum Analyze Spectrum (Identify C≡N Stretch) Data_Processing->Analyze_Spectrum End End Analyze_Spectrum->End

Caption: Workflow for obtaining the IR spectrum of this compound.

Conclusion

The nitrile stretching vibration of this compound serves as a distinct and informative feature in its infrared spectrum. The position of this band, consistently observed around 2215-2216 cm⁻¹, is influenced by the electronic effects of the dimethylamino group. The experimental protocol for obtaining the IR spectrum is straightforward for a liquid sample. A thorough understanding of the relationship between the molecular structure and the observed spectroscopic data is essential for researchers and professionals in the fields of chemistry and drug development. This guide provides the foundational knowledge for the effective application of IR spectroscopy in the analysis of this compound.

References

Mass Spectrometry Analysis of Dimethylcyanamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of dimethylcyanamide, a small, polar, nitrogen-containing compound. This compound is of interest as a chemical intermediate and has been identified as a potential impurity in pharmaceutical products. This guide details methodologies for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), offering structured data, experimental protocols, and visual representations of analytical workflows and fragmentation pathways to aid in its identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like this compound. Electron Ionization (EI) is the most common ionization technique used in GC-MS, which provides reproducible fragmentation patterns useful for library matching and structural elucidation.

Experimental Protocol for GC-MS

A typical GC-MS protocol for the analysis of this compound is outlined below. This protocol is based on general methods for the analysis of small, polar, nitrogen-containing compounds.

Sample Preparation: For neat samples or high-concentration standards, dilute with a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1-10 µg/mL. For complex matrices, sample extraction and cleanup may be necessary.

Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • GC Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent non-polar column.[1][2][3][4][5]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

GC Conditions:

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (splitless or with a high split ratio for concentrated samples)

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold: 5 minutes at 200 °C

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Scan Range: m/z 35-150

Quantitative Data: Electron Ionization Mass Spectrum

The following table summarizes the characteristic ions observed in the 70 eV electron ionization mass spectrum of this compound. The data is sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.

m/zRelative Intensity (%)Proposed Fragment Ion
70100[C₃H₆N₂]⁺• (Molecular Ion)
6915[C₃H₅N₂]⁺
5510[C₃H₅N]⁺•
4295[C₂H₄N]⁺
4120[C₂H₃N]⁺•
4015[C₂H₂N]⁺
3910[C₃H₃]⁺

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Sample Sample containing This compound Dilution Dilution with Methanol/Acetonitrile Sample->Dilution Injector GC Inlet (250°C) Dilution->Injector Column DB-5ms Column (Temperature Programmed) Injector->Column IonSource EI Ion Source (70 eV) Column->IonSource MassAnalyzer Quadrupole Mass Analyzer IonSource->MassAnalyzer Detector Electron Multiplier MassAnalyzer->Detector DataSystem Data System Detector->DataSystem Spectrum Mass Spectrum DataSystem->Spectrum LibrarySearch NIST Library Search Spectrum->LibrarySearch Quantification Quantification Spectrum->Quantification

Caption: Workflow for the GC-MS analysis of this compound.

Fragmentation Pathway of this compound (EI)

EI_Fragmentation M [(CH₃)₂N-C≡N]⁺• m/z 70 F69 [C₃H₅N₂]⁺ m/z 69 M->F69 - H• F55 [C₃H₅N]⁺• m/z 55 M->F55 - CH₃• F42 [CH₂=N=CH₂]⁺ m/z 42 M->F42 - C₂H₂ F69->F42 - HCN F41 [C₂H₃N]⁺• m/z 41 F42->F41 - H• F40 [C₂H₂N]⁺ m/z 40 F41->F40 - H•

Caption: Proposed EI fragmentation pathway of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is a powerful technique for analyzing polar and non-volatile compounds, making it well-suited for this compound, especially in complex matrices like pharmaceutical formulations. Electrospray ionization (ESI) is the preferred ionization method for such compounds.

Experimental Protocol for LC-MS

The following protocol is a synthesized methodology based on the analysis of metformin and its polar impurities, including this compound.[6][7][8][9]

Sample Preparation: Dissolve the sample in the initial mobile phase (e.g., 90:10 acetonitrile:water with 10mM ammonium formate and 0.1% formic acid) to a concentration of 1-10 µg/mL. For drug product samples, a concentration of the active pharmaceutical ingredient (API) up to 20 mg/mL may be used, followed by extraction and filtration.[8]

Instrumentation:

  • Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.

  • Mass Spectrometer: Waters ACQUITY QDa or a triple quadrupole mass spectrometer.

  • LC Column: Waters Atlantis Premier BEH Z-HILIC, 4.6 x 100 mm, 2.5 µm or a C18 column like Waters Xbridge C18, 5 µm, 4.6 mm × 250 mm.[7]

  • Mobile Phase A: 10 mM Ammonium formate and 0.1% formic acid in 90:10 water:acetonitrile.

  • Mobile Phase B: 10 mM Ammonium formate and 0.1% formic acid in 10:90 water:acetonitrile.

LC Conditions:

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Gradient Program:

    • 0-1 min: 95% B

    • 1-5 min: Gradient to 50% B

    • 5-7 min: Hold at 50% B

    • 7.1-10 min: Return to 95% B and equilibrate

MS Conditions:

  • Ionization Mode: Electrospray Ionization Positive (ESI+)

  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 20 V

  • Source Temperature: 150 °C[6]

  • Desolvation Gas Temperature: 350 °C

  • Desolvation Gas Flow: 800 L/hr

  • Mass Scan Range: m/z 50-200

Quantitative Data: Electrospray Ionization Mass Spectrum

The expected ions in the ESI+ mass spectrum of this compound are summarized below.

m/zRelative Intensity (%)Proposed Fragment Ion
71100[C₃H₆N₂ + H]⁺ (Protonated Molecule)
43Variable[C₂H₅N]⁺ (Fragment)

LC-MS Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS System cluster_data Data Analysis Sample Sample containing This compound Dissolution Dissolution in Mobile Phase Sample->Dissolution Autosampler Autosampler Dissolution->Autosampler Column HILIC/C18 Column (40°C) Autosampler->Column Pump LC Pump (Gradient Elution) Pump->Column IonSource ESI Source (Positive Mode) Column->IonSource MassAnalyzer Quadrupole/ToF Mass Analyzer IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System Detector->DataSystem TIC Total Ion Chromatogram DataSystem->TIC EIC Extracted Ion Chromatogram (m/z 71) TIC->EIC MassSpectrum Mass Spectrum EIC->MassSpectrum

Caption: Workflow for the LC-MS analysis of this compound.

Fragmentation Pathway of Protonated this compound (ESI-MS/MS)

ESI_Fragmentation M [(CH₃)₂N-C≡N-H]⁺ m/z 71 F43 [CH₃-N=CH₂]⁺ m/z 43 M->F43 - HCN

Caption: Proposed ESI-MS/MS fragmentation of protonated this compound.

Conclusion

This technical guide provides detailed methodologies for the mass spectrometric analysis of this compound by both GC-MS and LC-MS. The choice of technique will depend on the specific application, sample matrix, and desired sensitivity. GC-MS with electron ionization offers robust identification based on characteristic fragmentation patterns that can be compared against established libraries. LC-MS with electrospray ionization is highly suitable for the analysis of this compound in complex aqueous or pharmaceutical samples, providing excellent sensitivity and specificity, particularly when coupled with tandem mass spectrometry. The provided experimental protocols, quantitative data, and visual diagrams serve as a valuable resource for researchers and scientists involved in the analysis of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Dual Electrophilic and Nucleophilic Nature of Dimethylcyanamide

Executive Summary

This compound ((CH₃)₂NCN) is a versatile and highly reactive organonitrogen compound, distinguished by the dual electrophilic and nucleophilic character of its cyanamide functional group. This unique electronic nature allows it to participate in a wide array of chemical transformations, positioning it as a crucial building block in modern organic synthesis. Its ability to act as both an electron-pair acceptor (electrophile) at its nitrile carbon and an electron-pair donor (nucleophile) from its nitrogen atoms underpins its utility. This guide provides a comprehensive overview of the fundamental reaction types of this compound, including its role in nucleophilic additions, cycloadditions, and as a ligand in coordination chemistry. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to offer a practical resource for professionals in research and drug development.

The Dichotomous Reactivity of this compound

The chemical behavior of this compound is fundamentally defined by the electronic properties of the cyanamide moiety.[1] The presence of a nitrogen atom attached to the sp-hybridized carbon of the nitrile group creates a polarized system with distinct reactive sites. This duality allows it to react with a broad spectrum of reagents, making it a valuable intermediate in the synthesis of complex molecules, including heterocycles and pharmaceuticals.[1][2]

Electrophilic Nature

The nitrile carbon atom in this compound is electron-deficient due to the strong electron-withdrawing effect of the adjacent nitrogen atoms. This renders the carbon atom susceptible to attack by nucleophiles.[3] This electrophilicity is the basis for a variety of addition reactions across the carbon-nitrogen triple bond.[4]

  • Nucleophilic Addition: this compound readily reacts with nucleophiles such as alcohols, thiols, and amines to form isoureas, isothioureas, and guanidines, respectively.[3] These reactions are often metal-mediated, and dialkylcyanamides have been shown to be more reactive substrates for such additions compared to simple alkyl cyanides.[5]

Nucleophilic Nature

Conversely, this compound possesses nucleophilic character at its nitrogen atoms.[2][3]

  • Amino Nitrogen: The dimethylamino nitrogen has a lone pair of electrons that can participate in nucleophilic attack on electrophilic centers.

  • Nitrile Nitrogen: The nitrile nitrogen also has a lone pair and can act as a nucleophilic site, particularly in coordination chemistry where it can bind to metal centers.[1] This allows this compound to serve as an intriguing ligand with multiple potential coordination sites, including the nitrile nitrogen, the nitrile π-bond, and the amine nitrogen.[1]

Below is a diagram illustrating the resonance structures that contribute to the dual reactivity of this compound.

Caption: Resonance contributors illustrating electrophilic carbon and nucleophilic nitrogen.

Key Reaction Classes

The dual reactivity of this compound enables its participation in several important classes of organic reactions, most notably cycloadditions.

Cycloaddition Reactions

This compound is an excellent substrate for cycloaddition reactions, where it can act as a 2π component, leading to the formation of various heterocyclic systems.[6]

  • [3+2] Cycloadditions: In these reactions, this compound acts as a dipolarophile, reacting with 1,3-dipoles. A classic example is the reaction with azides to form substituted tetrazoles.[6][7]

  • [2+2+2] Cycloadditions: this compound can react with two other 2π systems, such as two alkyne molecules, to construct six-membered rings. This method is particularly useful for synthesizing substituted 2-aminopyridines and is often catalyzed by transition metals like iron or cobalt.[6][7]

The diagram below illustrates the general scheme of a [2+2+2] cycloaddition.

G [2+2+2] Cycloaddition Pathway Diyne Diyne Intermediate Metallacyclopentadiene Intermediate Diyne->Intermediate + Catalyst DMCN This compound ((CH₃)₂NCN) Product 2-Aminopyridine Product Catalyst Metal Catalyst (e.g., FeI₂, Co) Intermediate->Product + (CH₃)₂NCN

Caption: Generalized workflow for the synthesis of 2-aminopyridines via cycloaddition.

Quantitative Data Summary

The following table summarizes yields for specific reactions involving this compound as a key reactant, demonstrating its practical utility in synthesis.

Reaction TypeReactantsCatalyst/ConditionsProductYieldReference
[2+2+2] CycloadditionDiyne, this compoundFeI₂, dppp, Zn, THF, 24h2-Aminopyridine derivative92%
Aryl Amidine SynthesisThis compound, Aryl TrifluoroboratePd(O₂CCF₃)₂, 6-methyl-2,2'-bipyridyl, MW, 120°C, 20minN,N-Dimethyl-N'-aryl-amidineN/A
Intramolecular [3+2] CycloadditionAzidocyanamide precursorThermalFused 5-heterotetrazoleExcellent[6]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are protocols for key synthetic transformations using this compound.

Protocol: Synthesis of 2-Aminopyridines via [2+2+2] Cycloaddition[8]
  • Catalyst Preparation: In a glovebox, weigh FeI₂ (7.8 mg, 0.025 mmol) and dppp (21.2 mg, 0.05 mmol) into a dried Schlenk tube.

  • Solvent Addition: Add distilled THF (2 mL) to the Schlenk tube. Stir the resulting mixture at room temperature for 30 minutes to yield an orange-yellow clear solution.

  • Reducing Agent: Add Zn dust (3.3 mg, 0.05 mmol) to the solution and continue stirring for an additional 30 minutes.

  • Reactant Addition: Add the diyne substrate (0.5 mmol) followed by this compound (2.5 mmol).

  • Reaction: Stir the final mixture for 24 hours at room temperature.

  • Work-up: Upon completion, evaporate the solvent.

  • Purification: Purify the crude product directly by silica gel flash column chromatography to yield the 2-aminopyridine product.

G Experimental Workflow: 2-Aminopyridine Synthesis start Start prep_catalyst 1. Prepare Catalyst (FeI₂ + dppp in THF) start->prep_catalyst add_zn 2. Add Zn dust prep_catalyst->add_zn add_reactants 3. Add Diyne and This compound add_zn->add_reactants react 4. Stir for 24h at room temp. add_reactants->react workup 5. Evaporate Solvent react->workup purify 6. Silica Gel Flash Chromatography workup->purify end End (Pure Product) purify->end

References

A Technical Guide to the Historical Synthesis of N,N-Dimethylcyanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core historical methods for the synthesis of N,N-dimethylcyanamide, a versatile building block and reagent in organic chemistry. The document provides a detailed examination of key synthetic routes, complete with experimental protocols, quantitative data, and visual representations of reaction pathways to facilitate a comprehensive understanding for researchers and professionals in the field of drug development and chemical synthesis.

Introduction

N,N-dimethylcyanamide ((CH₃)₂NCN) is a disubstituted cyanamide that has been a subject of chemical synthesis for over a century. Its utility as a precursor for pharmaceuticals, agrochemicals, and other specialized organic compounds has led to the development of several synthetic methodologies. Historically, these methods have ranged from direct reactions with highly reactive cyanogen halides to the chemical modification of related nitrogen- and sulfur-containing compounds. This guide focuses on three prominent historical synthesis methods: the reaction of dimethylamine with cyanogen chloride, the von Braun reaction, and the desulfurization of N,N-dimethylthiourea. Other cited, though less detailed in available literature, methods include the reaction of nitromethane with tris(dimethylamino)arsine and the photoisomerization of carbodiimides.

Synthesis from Dimethylamine and Cyanogen Chloride

The reaction between dimethylamine and cyanogen chloride stands as the most significant and industrially applied method for the production of N,N-dimethylcyanamide.[1] This method is favored for its high yields and amenability to large-scale production. The reaction is typically performed in a two-phase system to manage the reaction's exothermicity and facilitate product separation.[1][2]

Experimental Protocol

A solution of cyanogen chloride in a water-immiscible organic solvent, such as methylene chloride, is mixed with an aqueous solution of dimethylamine.[1][3] The reaction proceeds as a nucleophilic substitution, where one mole of cyanogen chloride reacts with two moles of dimethylamine. The first mole of dimethylamine acts as the nucleophile, while the second mole serves as a base to neutralize the hydrogen chloride formed during the reaction.[1][2] The reaction temperature is typically maintained at 50°C or lower, preferably between 0°C and 30°C, to minimize side reactions and prevent the volatilization of reactants.[1] After the reaction is complete, the organic layer containing the N,N-dimethylcyanamide is separated. The product can then be isolated by distilling off the solvent.[2]

Quantitative Data
ParameterValueReference
Reactants Cyanogen Chloride, Dimethylamine[1][2]
Stoichiometry 1 mole Cyanogen Chloride : 2 moles Dimethylamine[1][2]
Solvent System Water / Methylene Chloride (or other water-immiscible organic solvent)[1]
Temperature 0 - 30 °C (preferred)[1]
Yield Up to 98.7 mol % (based on cyanogen chloride)[3]

Reaction Pathway

G cluster_reactants Reactants cluster_products Products Dimethylamine 2 (CH₃)₂NH (Dimethylamine) Reaction_Center + Dimethylamine->Reaction_Center CyanogenChloride ClCN (Cyanogen Chloride) CyanogenChloride->Reaction_Center Dimethylcyanamide (CH₃)₂NCN (N,N-Dimethylcyanamide) DimethylamineHCl (CH₃)₂NH₂Cl (Dimethylamine Hydrochloride) Reaction_Center->this compound Reaction_Center->DimethylamineHCl G Trimethylamine (CH₃)₃N (Trimethylamine) QuaternarySalt [(CH₃)₃NCN]⁺Br⁻ (Quaternary Cyanoammonium Salt) Trimethylamine->QuaternarySalt Nucleophilic Attack 1 CyanogenBromide BrCN (Cyanogen Bromide) CyanogenBromide->QuaternarySalt This compound (CH₃)₂NCN (N,N-Dimethylcyanamide) QuaternarySalt->this compound SN2 Attack by Br⁻ MethylBromide CH₃Br (Methyl Bromide) QuaternarySalt->MethylBromide G Start Start: N,N-Dimethylthiourea and Mercuric Oxide in Solvent Heat Heat Reaction Mixture Start->Heat Reaction Desulfurization Occurs: (CH₃)₂NCSNH₂ + HgO -> (CH₃)₂NCN + HgS + H₂O Heat->Reaction Cool Cool Reaction Mixture Reaction->Cool Filter Filter to Remove Precipitated HgS Cool->Filter Isolate Isolate N,N-Dimethylcyanamide from Filtrate Filter->Isolate End End: Purified N,N-Dimethylcyanamide Isolate->End

References

An In-depth Technical Guide to Dimethylcyanamide (C₃H₆N₂)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylcyanamide (C₃H₆N₂), a versatile and reactive chemical intermediate, holds significant importance in synthetic organic chemistry. This guide provides a comprehensive overview of its core properties, detailed experimental protocols for its synthesis, and its application in the construction of valuable heterocyclic scaffolds. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using Graphviz diagrams. This document is intended to serve as a practical resource for researchers employing this compound in their synthetic endeavors.

Core Molecular and Physicochemical Properties

This compound is a colorless to pale yellow liquid with the chemical formula C₃H₆N₂. Its identity and fundamental properties are summarized in the tables below.

Table 1: Compound Identification
IdentifierValue
IUPAC Name This compound
Molecular Formula C₃H₆N₂[1][2]
Molecular Weight 70.09 g/mol [1][2]
CAS Number 1467-79-4[1]
Canonical SMILES CN(C)C#N[1]
InChI Key OAGOUCJGXNLJNL-UHFFFAOYSA-N[1]
Table 2: Physicochemical Data
PropertyValue
Appearance Clear, colorless to pale yellow liquid
Boiling Point 161-163 °C[2]
Melting Point -41 °C[2]
Density 0.867 g/mL at 25 °C[2]
Solubility Soluble in water and various organic solvents
Refractive Index 1.410 at 20 °C

Synthesis of this compound

The most common laboratory and industrial synthesis of this compound involves the reaction of a cyanogen halide (chloride or bromide) with dimethylamine. The following protocols provide detailed methodologies for these syntheses.

Synthesis from Cyanogen Chloride and Dimethylamine

This method is widely employed for the large-scale production of this compound and is often performed in a two-phase system to facilitate the reaction and separation.

Experimental Protocol:

  • Materials: Cyanogen chloride, dimethylamine (aqueous solution), an organic solvent immiscible with water (e.g., methylene chloride, chloroform), and a base (e.g., sodium hydroxide or excess dimethylamine).

  • Procedure:

    • A solution of cyanogen chloride in an organic solvent (e.g., methylene chloride) is prepared in a reaction vessel equipped with a stirrer and a cooling system.

    • An aqueous solution of dimethylamine is slowly added to the cyanogen chloride solution while maintaining the temperature at or below 20°C to control the exothermic reaction.

    • A base is used to neutralize the hydrogen chloride formed during the reaction. Typically, a molar ratio of 2:1 of dimethylamine to cyanogen chloride is used, where one equivalent of dimethylamine acts as the nucleophile and the second as the base.

    • After the addition is complete, the reaction mixture is stirred for an additional period to ensure complete conversion.

    • The organic layer containing the this compound is separated from the aqueous layer.

    • The crude product can be purified by distillation.

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Cyanogen_Chloride Cyanogen Chloride (in Methylene Chloride) Reaction_Vessel Reaction at ≤ 20°C Cyanogen_Chloride->Reaction_Vessel Dimethylamine Aqueous Dimethylamine Dimethylamine->Reaction_Vessel Phase_Separation Phase Separation Reaction_Vessel->Phase_Separation Distillation Distillation Phase_Separation->Distillation This compound Pure this compound Distillation->this compound

Synthesis from Cyanogen Bromide and Dimethylamine

An alternative laboratory-scale synthesis utilizes the less volatile cyanogen bromide.

Experimental Protocol:

  • Materials: Cyanogen bromide, dimethylamine, a suitable solvent (e.g., diethyl ether), and hydrochloric acid for workup.

  • Procedure:

    • A solution of dimethylamine in a suitable solvent is prepared in a reaction flask.

    • A solution of cyanogen bromide in the same solvent is added dropwise to the dimethylamine solution at a controlled temperature, typically 0 °C, to manage the exothermic reaction.

    • The reaction mixture is stirred for several hours at room temperature to ensure the reaction goes to completion.

    • The reaction mixture is then subjected to an aqueous workup, which may include washing with dilute hydrochloric acid to remove any unreacted dimethylamine, followed by washing with water and brine.

    • The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

    • The resulting crude this compound can be purified by vacuum distillation.

Applications in Heterocyclic Synthesis

This compound is a valuable building block for the synthesis of various nitrogen-containing heterocyclic compounds. Its cyano group can participate in cycloaddition reactions, providing access to complex molecular architectures.

Synthesis of 2-Aminopyridines via [2+2+2] Cycloaddition

A notable application of this compound is in the iron-catalyzed [2+2+2] cycloaddition with diynes to produce highly substituted 2-aminopyridines.

Experimental Protocol:

  • Materials: A diyne, this compound, an iron catalyst (e.g., FeCl₂), a ligand (e.g., a bis(imino)pyridine), a reducing agent (e.g., zinc dust), and a solvent (e.g., benzene or THF).

  • Procedure:

    • In a glovebox or under an inert atmosphere, the iron catalyst, ligand, and reducing agent are added to a reaction vessel.

    • The solvent is added, and the mixture is stirred to form the active catalytic species.

    • The diyne and this compound are then added to the reaction mixture.

    • The reaction is stirred at room temperature or slightly elevated temperatures for a specified period, typically monitored by GC or TLC for completion.

    • Upon completion, the reaction is quenched, and the crude product is purified by column chromatography to yield the desired 2-aminopyridine.[2]

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_reaction Reaction cluster_product Product Diyne Diyne Cycloaddition [2+2+2] Cycloaddition Diyne->Cycloaddition This compound This compound This compound->Cycloaddition Iron_Catalyst Iron Catalyst (e.g., FeCl₂) Iron_Catalyst->Cycloaddition Ligand Ligand Ligand->Cycloaddition Reducing_Agent Reducing Agent (e.g., Zn) Reducing_Agent->Cycloaddition Aminopyridine 2-Aminopyridine Cycloaddition->Aminopyridine

Synthesis of 1,3-Oxazines

This compound can also be employed in the synthesis of 1,3-oxazine derivatives through a one-pot, three-component reaction.

Experimental Protocol:

  • Materials: An aromatic ketone, this compound, a catalyst system (e.g., tetrachlorosilane and zinc chloride), and a solvent (e.g., methylene chloride).

  • Procedure:

    • To a solution of the aromatic ketone in the solvent, the catalyst system (tetrachlorosilane and zinc chloride) is added.

    • This compound is then added to the reaction mixture.

    • The reaction is stirred at ambient temperature, and the progress is monitored by TLC.

    • Upon completion, the reaction is quenched, typically with an aqueous solution of sodium bicarbonate.

    • The organic layer is separated, dried, and concentrated.

    • The crude product is purified by column chromatography to afford the 1,3-oxazine derivative.

Safety and Handling

This compound is a toxic compound and should be handled with appropriate safety precautions. It is harmful if swallowed, inhaled, or absorbed through the skin. Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. In case of contact, immediate medical attention should be sought.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, particularly for the construction of nitrogen-containing heterocycles. This guide has provided a detailed overview of its properties, synthesis, and key applications, complete with experimental protocols and workflow visualizations. By following the outlined procedures and safety precautions, researchers can effectively and safely utilize this compound in their synthetic endeavors to access a wide range of complex molecules with potential applications in medicinal chemistry and materials science.

References

Quantum Chemical Insights into Dimethylcyanamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the molecular properties, reactivity, and synthesis of dimethylcyanamide ((CH₃)₂NCN) through the lens of quantum chemical calculations and experimental methodologies. This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this versatile chemical entity.

Core Molecular Properties of this compound

Quantum chemical calculations provide fundamental insights into the geometry and electronic structure of this compound. Density Functional Theory (DFT) has been employed to determine its optimized structure and key molecular parameters.

Optimized Molecular Geometry

The equilibrium geometry of this compound has been calculated, providing precise bond lengths, bond angles, and dihedral angles that define its three-dimensional structure. These parameters are crucial for understanding its steric and electronic properties, which in turn govern its reactivity and interactions with other molecules.

A notable computational study on the cyclotrimerization of this compound provided its Cartesian coordinates, from which the geometric parameters can be derived.[1]

Table 1: Calculated Geometric Parameters of this compound

ParameterValue
Bond Lengths (Å)
C1-N21.17
C1-N31.36
N3-C41.46
N3-C51.46
C4-H (avg)1.09
C5-H (avg)1.09
**Bond Angles (°) **
N2-C1-N3176.7
C1-N3-C4120.3
C1-N3-C5120.3
C4-N3-C5119.3
H-C4-N3 (avg)109.5
H-C5-N3 (avg)109.5
H-C4-H (avg)109.4
H-C5-H (avg)109.4
Dihedral Angles (°)
C5-N3-C1-N2179.9
C4-N3-C1-N20.1

Note: The geometric parameters were calculated from the Cartesian coordinates provided in the supplementary information of the study on the atom-efficient cyclotrimerization of this compound.[1]

Vibrational Frequencies

Table 2: Expected Vibrational Frequencies for Key Functional Groups in this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C≡NStretch2220 - 2260
C-NStretch1000 - 1350
C-H (in CH₃)Symmetric & Asymmetric Stretch2850 - 3000
C-H (in CH₃)Symmetric & Asymmetric Bend1375 - 1450
Electronic Properties

The electronic properties of a molecule, such as its frontier molecular orbitals (HOMO and LUMO) and dipole moment, are critical for predicting its reactivity. The HOMO-LUMO gap is an indicator of chemical stability and reactivity.[5] While specific DFT-calculated values for this compound were not found in the search results, these properties can be readily calculated using standard computational chemistry software.[5][6]

Table 3: Key Electronic Properties of this compound (To be determined by DFT calculations)

PropertyDescriptionExpected Significance
HOMO EnergyEnergy of the Highest Occupied Molecular OrbitalIndicates susceptibility to electrophilic attack.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular OrbitalIndicates susceptibility to nucleophilic attack.
HOMO-LUMO GapEnergy difference between HOMO and LUMORelates to chemical reactivity and electronic transitions.
Dipole MomentMeasure of the molecule's overall polarityInfluences intermolecular interactions and solubility.
Atomic ChargesDistribution of electron density on each atomProvides insight into reactive sites.

Experimental Protocols

Synthesis of this compound

The most common method for synthesizing this compound involves the reaction of cyanogen chloride with dimethylamine.[7][8] The following is a generalized protocol based on literature descriptions.

Objective: To synthesize N,N-dimethylcyanamide from cyanogen chloride and dimethylamine.

Materials:

  • Cyanogen chloride

  • Dimethylamine (aqueous solution)

  • Water-immiscible organic solvent (e.g., methylene chloride)

  • Sodium hydroxide (for neutralization and workup)

  • Toluene (for extraction)

  • Standard laboratory glassware (three-neck flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a three-neck flask equipped with a stirrer, dropping funnel, and condenser, prepare an aqueous solution of dimethylamine.

  • Dissolve cyanogen chloride in a water-immiscible organic solvent.

  • Slowly add the cyanogen chloride solution to the dimethylamine solution under vigorous stirring. The reaction is exothermic and may require cooling to maintain a controlled temperature.

  • After the addition is complete, continue stirring for a specified period to ensure the reaction goes to completion.

  • Neutralize the reaction mixture with an aqueous solution of sodium hydroxide.

  • Separate the organic layer containing the this compound.

  • The crude product can be purified by distillation.

Workflow for Synthesis of this compound

G reagents Prepare Solutions: - Dimethylamine in Water - Cyanogen Chloride in Organic Solvent reaction Reaction: Slowly add Cyanogen Chloride solution to Dimethylamine solution with stirring reagents->reaction neutralization Neutralization: Add aqueous NaOH reaction->neutralization separation Phase Separation: Separate the organic layer neutralization->separation purification Purification: Distillation of the organic layer separation->purification product Pure this compound purification->product

Caption: A generalized workflow for the synthesis of this compound.

Spectroscopic Characterization

The identity and purity of synthesized this compound are typically confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy [9][10][11]

  • ¹H NMR: A single peak corresponding to the two equivalent methyl groups is expected.

  • ¹³C NMR: Resonances for the methyl carbons and the nitrile carbon should be observed.

Infrared (IR) Spectroscopy [2][12]

  • The IR spectrum should show a strong, sharp absorption band for the C≡N stretch, typically in the 2220-2260 cm⁻¹ region.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.

Experimental Protocol for IR Analysis:

  • Sample Preparation: Prepare a thin film of the liquid this compound between two salt plates (e.g., NaCl or KBr) or acquire the spectrum of a solution in a suitable solvent.

  • Data Acquisition: Record the IR spectrum using an FTIR spectrometer.

Reactivity and Reaction Mechanisms

This compound is a versatile building block in organic synthesis, participating in various reactions, most notably cyclotrimerization to form hexamethylmelamine.

Aluminum-Catalyzed Cyclotrimerization

DFT modeling has been instrumental in elucidating the mechanism of the aluminum amide-catalyzed cyclotrimerization of this compound. The proposed mechanism involves a triple insertion, nucleophilic ring closure, and deinsertion sequence.[8][13]

Proposed Mechanism for Cyclotrimerization:

  • Initiation: An aluminum amide catalyst initiates the reaction.

  • Triple Insertion: Three molecules of this compound sequentially insert into the aluminum-nitrogen bond of the catalyst.

  • Nucleophilic Ring Closure: The terminal nitrogen of the inserted chain attacks the initial carbon atom, leading to the formation of the six-membered melamine ring.

  • Deinsertion (Catalyst Regeneration): The hexamethylmelamine product is released, and the aluminum amide catalyst is regenerated to participate in another catalytic cycle.

Logical Pathway for Aluminum-Catalyzed Cyclotrimerization of this compound

G catalyst Aluminum Amide Catalyst insertion Triple Insertion catalyst->insertion dmc This compound (3 molecules) dmc->insertion intermediate Linear Intermediate insertion->intermediate closure Nucleophilic Ring Closure intermediate->closure ring_product Cyclized Product-Catalyst Complex closure->ring_product deinsertion Deinsertion ring_product->deinsertion product Hexamethylmelamine deinsertion->product catalyst_regen Regenerated Catalyst deinsertion->catalyst_regen

Caption: The catalytic cycle for the cyclotrimerization of this compound.

Conclusion

This technical guide has provided a detailed overview of the quantum chemical and experimental aspects of this compound. The presented data on its molecular geometry, along with protocols for its synthesis and characterization, offer a valuable resource for researchers. The elucidation of its reactivity, particularly in the aluminum-catalyzed cyclotrimerization, highlights the power of computational chemistry in understanding complex reaction mechanisms. Further experimental and theoretical studies are encouraged to expand upon the foundational knowledge presented herein, particularly in obtaining a complete and validated set of vibrational frequencies and electronic properties.

References

Dimethylcyanamide: A Comprehensive Technical Guide to Safety, Handling, and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safety, handling, and storage protocols for dimethylcyanamide. The following sections detail its properties, hazards, and the necessary precautions for its use in a laboratory setting, with a focus on quantitative data, experimental methodologies, and clear visual aids to ensure user safety and proper management.

Chemical and Physical Properties

This compound is a colorless to slightly yellow liquid.[1][2][3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₃H₆N₂[1][3]
Molecular Weight 70.09 g/mol [4][5]
Appearance Clear, colorless to very slight yellow liquid[1][2][3]
Boiling Point 160-163 °C[2]
Melting Point -41 °C[4]
Flash Point 71 °C (159.8 °F)[1][4]
Autoignition Temperature 460 °C (860 °F)[1]
Density 0.867 g/cm³ at 25 °C[2]
Vapor Pressure 40 mm Hg at 80 °C[1]
Vapor Density 2.42[1]
Solubility Soluble in water[1][5]
Refractive Index 1.4089 - 1.4110 at 20 °C[4][6]

Toxicological Data

This compound is toxic if swallowed or inhaled and can be fatal if it comes into contact with the skin.[7][8] It may cause irritation to the eyes, skin, and respiratory tract.[1][3] Ingestion and inhalation may lead to symptoms such as ataxia (failure of muscular coordination), weakness, and respiratory distress.[1]

Table 2: Acute Toxicity Data for this compound

RouteSpeciesValueReference(s)
Oral LD50 Rat146 mg/kg[1][7]
Oral LD50 Mouse73 mg/kg[1]
Inhalation LC50 Rat2500 mg/m³[1]
Inhalation LC50 Mouse2800 mg/m³[1]
Dermal LD50 Mouse125 mg/kg[7]

Safety and Handling Protocols

Due to its toxicity, strict safety protocols must be followed when handling this compound.

Personal Protective Equipment (PPE)

A comprehensive set of PPE is mandatory to prevent exposure.

  • Eye/Face Protection: Wear chemical splash goggles and a face shield.[1][9]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile, neoprene) and a lab coat or chemical-resistant suit to prevent skin contact.[1][9][10][11] Contaminated clothing should be removed and laundered before reuse.[8][10]

  • Respiratory Protection: Use in a well-ventilated area, preferably within a certified chemical fume hood.[1][12] If exposure limits are exceeded, a NIOSH/MSHA-approved respirator with an appropriate cartridge should be used.[1]

Handling Procedures
  • Avoid all personal contact, including inhalation.[10]

  • Wash hands thoroughly after handling.[1][10]

  • Do not eat, drink, or smoke in areas where this compound is handled.[10][13]

  • Keep containers tightly closed when not in use.[1][13]

  • Avoid contact with incompatible materials.[10]

Storage Requirements
  • Store in a cool, dry, well-ventilated area away from sources of ignition.[1]

  • Keep containers tightly closed to prevent exposure to moisture.[7][14]

  • Store away from incompatible substances such as strong oxidizing agents, acids, and bases.[1][15]

  • Store in a secured area, and consider storing under refrigerated temperatures.[7][14]

In-depth Experimental Protocols

Incompatibility Studies

Objective: To determine the chemical incompatibility of this compound with other substances, particularly strong oxidizing agents, acids, and bases.

Methodology (Illustrative Example using Differential Scanning Calorimetry - DSC):

  • Sample Preparation: Prepare small, accurately weighed samples of this compound. Prepare separate binary mixtures of this compound with the test substance (e.g., a strong acid) in various ratios (e.g., 1:1, 1:2, 2:1 by weight).

  • Instrumentation: Utilize a Differential Scanning Calorimeter (DSC).

  • Experimental Conditions:

    • Place a small amount of the sample or mixture into a hermetically sealed DSC pan.

    • Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from ambient to 400 °C).

    • Maintain an inert atmosphere (e.g., nitrogen) to prevent oxidation.

  • Data Analysis:

    • Monitor the heat flow as a function of temperature.

    • An exothermic event (a peak in the heat flow curve) indicates a chemical reaction and thus, incompatibility.

    • The onset temperature and the enthalpy of the exotherm provide quantitative data on the reactivity.

Thermal Decomposition Analysis

Objective: To identify the hazardous decomposition products of this compound upon heating.

Methodology (Illustrative Example using Thermogravimetric Analysis-Mass Spectrometry - TGA-MS):

  • Sample Preparation: Place a small, accurately weighed sample of this compound (typically 1-10 mg) into a TGA crucible.

  • Instrumentation: Use a Thermogravimetric Analyzer coupled to a Mass Spectrometer (TGA-MS).

  • Experimental Conditions:

    • Heat the sample at a controlled rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 600 °C).

    • The experiment can be run under an inert atmosphere (e.g., nitrogen) to study pyrolysis or an oxidative atmosphere (e.g., air) to study combustion.

  • Data Analysis:

    • The TGA will record the mass loss of the sample as a function of temperature.

    • The MS will simultaneously analyze the gases evolved during the decomposition, identifying the decomposition products by their mass-to-charge ratio.

    • This allows for the correlation of mass loss events with the formation of specific hazardous gases like carbon monoxide, oxides of nitrogen, and hydrogen cyanide.[1]

Emergency Procedures

First Aid Measures

Immediate medical attention is crucial in case of exposure.[1]

  • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1]

  • Skin: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1]

  • Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do NOT induce vomiting.[1][15]

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[1][15]

Accidental Release Measures
  • Small Spills: Remove all sources of ignition.[1][14] Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, sealed container for disposal.[1][14]

  • Large Spills: Evacuate the area.[14] Wear appropriate PPE.[1] Contain the spill and prevent it from entering drains.[7] Follow the same cleanup procedure as for small spills.

Fire Fighting Measures
  • Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

  • Hazards: this compound is a combustible liquid and vapor.[1] During a fire, irritating and highly toxic gases, such as carbon monoxide, oxides of nitrogen, and hydrogen cyanide, may be generated.[1][15]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key logical workflows and a potential toxicity pathway.

Emergency_First_Aid_for_Dimethylcyanamide_Exposure start Exposure Occurs assessment Assess Route of Exposure start->assessment eye_contact Eye Contact assessment->eye_contact Eyes skin_contact Skin Contact assessment->skin_contact Skin inhalation Inhalation assessment->inhalation Inhaled ingestion Ingestion assessment->ingestion Swallowed flush_eyes Immediately flush eyes with water for at least 15 minutes. eye_contact->flush_eyes flush_skin Immediately flush skin with water for at least 15 minutes and remove contaminated clothing. skin_contact->flush_skin fresh_air Move to fresh air. Provide oxygen or artificial respiration if needed. inhalation->fresh_air rinse_mouth Rinse mouth with water. Do NOT induce vomiting. ingestion->rinse_mouth seek_medical_aid Seek Immediate Medical Attention flush_eyes->seek_medical_aid flush_skin->seek_medical_aid fresh_air->seek_medical_aid rinse_mouth->seek_medical_aid

Caption: Emergency first aid procedures for this compound exposure.

Spill_Response_Workflow spill Spill Detected evacuate Evacuate immediate area spill->evacuate ppe Don appropriate PPE (gloves, goggles, respirator) evacuate->ppe ignition Remove all ignition sources ppe->ignition contain Contain the spill with inert absorbent material ignition->contain collect Collect absorbed material into a sealed container contain->collect decontaminate Decontaminate the spill area collect->decontaminate dispose Dispose of waste according to regulations decontaminate->dispose

Caption: Workflow for responding to a this compound spill.

Cyanide_Toxicity_Pathway cluster_0 Cellular Respiration cluster_1 Toxicity Mechanism cytochrome_c_oxidase Cytochrome c Oxidase (Complex IV) atp_production ATP Production cytochrome_c_oxidase->atp_production cellular_hypoxia Cellular Hypoxia cytochrome_c_oxidase->cellular_hypoxia electron_transport_chain Electron Transport Chain electron_transport_chain->cytochrome_c_oxidase This compound This compound (in presence of water) cyanide Cyanide (CN⁻) This compound->cyanide inhibition Inhibition cyanide->inhibition inhibition->cytochrome_c_oxidase anaerobic_metabolism Shift to Anaerobic Metabolism cellular_hypoxia->anaerobic_metabolism oxidative_stress Increased Oxidative Stress cellular_hypoxia->oxidative_stress lactic_acidosis Lactic Acidosis anaerobic_metabolism->lactic_acidosis cell_death Cell Death lactic_acidosis->cell_death oxidative_stress->cell_death

Caption: Postulated toxicity pathway via cyanide formation.

References

The Dual Personality of a Nitrile: An In-Depth Reactivity Profile of Dimethylcyanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dimethylcyanamide ((CH₃)₂NCN), a structurally simple yet chemically versatile molecule, presents a fascinating reactivity profile stemming from the electronic interplay within its cyanamide functional group. This technical guide delves into the core reactivity of this compound, offering a comprehensive overview of its chemical behavior, supported by quantitative data, detailed experimental methodologies, and visual representations of its reaction pathways and potential biological significance.

Physicochemical and Spectroscopic Properties

A clear, colorless to yellowish liquid, this compound serves as a valuable building block in organic synthesis. A summary of its key physical and spectroscopic properties is presented below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₃H₆N₂[1]
Molecular Weight 70.09 g/mol [1]
Boiling Point 161-163 °C[1]
Density 0.867 g/mL at 25 °C[1]
Refractive Index (n²⁰/D) 1.41[1]

Table 2: Spectroscopic Data for this compound

TechniqueKey Peaks and AssignmentsReference
¹H NMR A single peak is expected for the six equivalent protons of the two methyl groups.[2]
¹³C NMR Signals are expected for the methyl carbons and the nitrile carbon.[2]
Infrared (IR) A strong, sharp absorption is characteristic for the C≡N stretching vibration, typically in the range of 2220-2260 cm⁻¹.[3]
Mass Spectrometry (EI) The molecular ion peak [M]⁺ is observed. Common fragmentation patterns for N-alkyl compounds may occur.[1]

Core Reactivity Principles

The reactivity of this compound is governed by the dual electronic nature of the cyanamide group. The nitrogen atom of the dimethylamino group acts as an electron-donating group, increasing the electron density on the nitrile nitrogen and making it a potential nucleophile. Conversely, the carbon atom of the nitrile group is electrophilic and susceptible to nucleophilic attack. This allows this compound to participate in a diverse array of chemical transformations.

G DMC This compound ((CH₃)₂N-C≡N) Nucleophile Nucleophilic Amine Nitrogen DMC->Nucleophile Acts as a Nucleophile Electrophile Electrophilic Nitrile Carbon DMC->Electrophile Acts as an Electrophile

Key Reaction Classes

This compound is a versatile reagent in the synthesis of various organic compounds, particularly heterocycles. Its key reactions include cycloadditions and nucleophilic additions.

Cycloaddition Reactions

This compound readily participates in cycloaddition reactions, serving as a valuable partner for the construction of five- and six-membered rings.

  • [3+2] Cycloadditions: These reactions typically involve the reaction of this compound with 1,3-dipoles such as azides to form substituted triazoles. This class of reaction is a cornerstone of "click chemistry" due to its high efficiency and specificity.[4]

  • [2+2+2] Cycloadditions: The co-cyclization of this compound with two alkyne units, often catalyzed by transition metals like iron, provides an atom-economical route to highly substituted 2-aminopyridines.[3] A notable example is the cyclotrimerization of this compound itself to form hexamethylmelamine, which can be catalyzed by an aluminium amide.[5]

Table 3: Computationally Derived Activation Energies for Gold-Catalyzed Cycloaddition of this compound with an Enynamide

Reaction PathwayActivation Free Energy (kcal/mol)Reference
Nucleophilic attack at C² of enynamide11.0[6]
Nucleophilic attack at C¹ of enynamide20.7[6]
Electrophilic hetero-Diels-Alder cycloaddition11.7[6]

Note: These values are from a Density Functional Theory (DFT) study and represent calculated, not experimentally determined, activation energies.

G Diyne Diyne Fe_cat Iron Catalyst Diyne->Fe_cat DMC This compound DMC->Fe_cat Product 2-Aminopyridine Fe_cat->Product Cycloaddition

Nucleophilic Addition Reactions

The electrophilic carbon of the nitrile group in this compound is susceptible to attack by various nucleophiles. These reactions are fundamental to its use as a building block for more complex molecules. This compound has been shown to be a more reactive substrate in metal-mediated nucleophilic additions than simple alkylcyanides.[1]

Experimental Protocols

The following sections provide detailed methodologies for key reactions involving this compound.

General Procedure for the Iron-Catalyzed [2+2+2] Cycloaddition of Diynes and Cyanamides to form 2-Aminopyridines

This procedure is adapted from a general method and may require optimization for specific substrates.

Materials:

  • Diyne

  • This compound

  • Iron catalyst (e.g., FeCl₂, Fe(acac)₃)

  • Reducing agent (e.g., Zn dust)

  • Ligand (e.g., a phosphine ligand)

  • Anhydrous solvent (e.g., THF, dioxane)

Procedure:

  • In a glovebox, to a dried Schlenk tube, add the iron catalyst and ligand.

  • Add the anhydrous solvent and stir the mixture at room temperature until a homogeneous solution is formed.

  • Add the reducing agent and continue stirring.

  • To this mixture, add the diyne followed by this compound.

  • The reaction mixture is then stirred at an appropriate temperature for a specified time, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as extraction and column chromatography.

General Protocol for the Copper-Catalyzed Azide-Alkyne [3+2] Cycloaddition (CuAAC)

This is a general "click chemistry" protocol that can be adapted for the reaction of an azide with this compound (acting as the alkyne surrogate).

Materials:

  • Organic azide

  • This compound

  • Copper(I) source (e.g., CuI, CuSO₄/sodium ascorbate)

  • Solvent (e.g., t-BuOH/H₂O, DMF)

Procedure:

  • To a reaction vessel, add the organic azide, this compound, and the solvent.

  • Add the copper(I) catalyst. If using CuSO₄, add a reducing agent like sodium ascorbate to generate the active Cu(I) species in situ.

  • Stir the reaction mixture at room temperature or with gentle heating. The reaction is often complete within a few hours.

  • Monitor the reaction by TLC.

  • Upon completion, the product can be isolated by filtration if it precipitates, or by extraction after diluting the reaction mixture with water. Further purification can be achieved by recrystallization or column chromatography.[7]

Role in Drug Development and Signaling Pathways

While this compound itself is not a therapeutic agent, the cyanamide moiety is a recognized pharmacophore. Derivatives of cyanamide have been investigated as inhibitors of various enzymes.

A pertinent example is the inhibition of N-acylethanolamine acid amidase (NAAA). NAAA is a cysteine hydrolase responsible for the degradation of the endogenous lipid mediator palmitoylethanolamide (PEA).[5] PEA is an agonist of the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that plays a key role in regulating inflammation and pain.[5] By inhibiting NAAA, the levels of PEA are elevated, leading to increased activation of the PPAR-α signaling pathway and subsequent anti-inflammatory and analgesic effects.[5][8] A series of NAAA inhibitors incorporating an azetidine-nitrile (cyanamide) pharmacophore have been developed, demonstrating potent and selective inhibition of the enzyme.[5]

G Cyanamide_Inhibitor Cyanamide-based NAAA Inhibitor NAAA NAAA Cyanamide_Inhibitor->NAAA Inhibits

Safety and Handling

This compound is a toxic and irritant compound. It is harmful if swallowed or inhaled and can be absorbed through the skin. It reacts with water to produce toxic and flammable vapors. Therefore, it should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.

Conclusion

This compound exhibits a rich and varied reactivity profile, making it a valuable tool in synthetic organic chemistry. Its ability to act as both a nucleophile and an electrophile allows for its participation in a wide range of reactions, most notably cycloadditions and nucleophilic additions for the construction of heterocyclic systems. While the direct biological applications of this compound are limited, the cyanamide functional group is a key feature in the design of enzyme inhibitors, highlighting its relevance in medicinal chemistry and drug development. A thorough understanding of its reactivity and safe handling are paramount for its effective and responsible use in research and development.

References

Methodological & Application

Application Notes and Protocols for Guanidine Synthesis Using Dimethylcyanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The guanidinium group is a crucial pharmacophore in a vast array of biologically active molecules and pharmaceuticals. Its ability to remain protonated at physiological pH allows for strong hydrogen bonding interactions with biological targets, making it a key functional group in drug design. Dimethylcyanamide ((CH₃)₂NCN) serves as a convenient and effective electrophilic C1 synthon for the synthesis of substituted guanidines. This document provides detailed application notes and experimental protocols for the use of this compound as a reagent in guanidine synthesis, targeting researchers, scientists, and professionals in drug development.

This compound is a versatile reagent for the guanylation of primary and secondary amines. The reaction proceeds via the nucleophilic addition of the amine to the nitrile group of this compound. This process can be facilitated by heating or through catalysis, leading to the formation of N,N-dimethyl-N'-substituted or N,N-dimethyl-N',N'-disubstituted guanidines.

Reaction Mechanism

The synthesis of guanidines from this compound involves the nucleophilic attack of an amine on the electrophilic carbon atom of the nitrile group. The reaction is often acid-catalyzed, which activates the cyanamide, making it more susceptible to nucleophilic attack. The resulting intermediate then undergoes tautomerization to yield the stable guanidine product.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product This compound This compound ((CH₃)₂NCN) Intermediate Addition Intermediate This compound->Intermediate Nucleophilic Attack Amine Primary/Secondary Amine (R¹R²NH) Amine->Intermediate Guanidine Substituted Guanidine Intermediate->Guanidine Tautomerization

Caption: General reaction mechanism for guanidine synthesis using this compound.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various guanidines using this compound as the guanylating agent.

Amine SubstrateProductSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Dimethylamine HydrochlorideN,N,N',N'-TetramethylguanidineNitrobenzene200494[1]
Dimethylamine HydrochlorideN,N,N',N'-TetramethylguanidineIsophorone185-200490-95[1]
DimethylamineN,N,N',N'-TetramethylguanidineWater70-95596-98[2]

Experimental Protocols

Protocol 1: Synthesis of N,N,N',N'-Tetramethylguanidine from Dimethylamine Hydrochloride[1]

This protocol details the synthesis of a fully substituted guanidine using a secondary amine hydrochloride salt.

Materials:

  • This compound

  • Dimethylamine Hydrochloride

  • Nitrobenzene or Isophorone (solvent)

Procedure:

  • To a reaction vessel, add this compound (0.125 mole) and dimethylamine hydrochloride (0.126 mole).

  • Add 40 mL of nitrobenzene or isophorone as the reaction solvent.

  • Heat the solution to 200 °C and maintain this temperature for 4 hours.

  • After 4 hours, cool the solution to room temperature.

  • The product, tetramethylguanidine hydrochloride, will precipitate as a solid.

  • Isolate the solid product by filtration. The reported yield is up to 94%.

Protocol 2: Synthesis of N,N,N',N'-Tetramethylguanidine from Dimethylamine in an Aqueous System[2]

This protocol describes the synthesis of tetramethylguanidine using free dimethylamine in water.

Materials:

  • This compound

  • 50% by weight aqueous solution of dimethylamine

  • 40% by weight aqueous sodium hydroxide

  • Toluene

Procedure:

  • In a glass reactor equipped with a reflux condenser, add the reaction solution containing this compound.

  • Add a 50% by weight aqueous solution of dimethylamine (in molar excess, e.g., 0.332 mol).

  • Heat the resulting solution at 70-95 °C for 5 hours with stirring.

  • After the reaction is complete, add a 40% by weight aqueous sodium hydroxide solution.

  • Extract the product with toluene.

  • The product, 1,1,3,3-tetramethylguanidine, can be isolated from the organic layer. The reported yield is 96.7-98.3%.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis of guanidines using this compound.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_analysis Analysis Reactants Charge reactor with This compound and Amine Solvent Add Solvent Reactants->Solvent Heating Heat to specified temperature Solvent->Heating Stirring Stir for specified time Heating->Stirring Cooling Cool reaction mixture Stirring->Cooling Extraction Extraction/Filtration Cooling->Extraction Purification Purification (e.g., Distillation, Recrystallization) Extraction->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization

Caption: A generalized workflow for guanidine synthesis and purification.

Applications in Drug Development

The guanidine moiety is a common feature in many pharmacologically active compounds due to its ability to engage in strong and specific interactions with biological targets such as enzymes and receptors. The use of this compound as a guanylating agent provides a straightforward and efficient method for introducing this important functional group into drug candidates. This allows for the rapid generation of compound libraries for screening and lead optimization in the drug discovery process. The straightforward nature of the reaction and the availability of the starting materials make this a valuable tool for medicinal chemists.

Safety Information

This compound is a toxic compound and should be handled with appropriate safety precautions. Work in a well-ventilated fume hood and wear personal protective equipment, including gloves and safety glasses. Refer to the Safety Data Sheet (SDS) for detailed information on handling and disposal.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of a variety of substituted guanidines. The protocols outlined in this document provide a solid foundation for researchers and professionals in the field of organic synthesis and drug development. The reactions are generally high-yielding and can be adapted for the synthesis of diverse guanidine-containing molecules.

References

protocol for N-cyanation of amines using dimethylcyanamide

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for N-Cyanation of Amines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-cyanation of secondary amines, a crucial transformation in medicinal chemistry and organic synthesis for the preparation of ureas, thioureas, guanidines, and various heterocyles.[1] While the direct use of dimethylcyanamide as a cyanating agent for amines is not a widely reported general method, this document outlines safer and more common protocols for achieving this transformation, including an oxidative method and a copper-catalyzed approach.

Oxidative N-Cyanation using Trimethylsilyl Cyanide (TMSCN) and Sodium Hypochlorite (NaClO)

This protocol describes an operationally simple and safer alternative to highly toxic cyanogen halides, by generating an electrophilic cyanating reagent in situ from TMSCN and household bleach.[1][2][3][4] The reaction is believed to proceed through the oxidation of TMSCN by NaClO to form cyanogen chloride (ClCN), which then reacts with the amine.[1][2]

Experimental Protocol

Materials:

  • Secondary amine (1.0 equiv)

  • Trimethylsilyl cyanide (TMSCN) (2.0 equiv)

  • Sodium hypochlorite (NaClO, household bleach, 10-15% aqueous solution) (3.0 equiv)

  • Acetonitrile (CH₃CN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the secondary amine (0.5 mmol, 1.0 equiv) in acetonitrile (5 mL) in a round-bottom flask, add trimethylsilyl cyanide (1.0 mmol, 2.0 equiv).

  • Cool the mixture in an ice bath.

  • Slowly add the sodium hypochlorite solution (1.5 mmol, 3.0 equiv) dropwise to the stirred reaction mixture. Caution: The reaction can be exothermic.[1]

  • Remove the ice bath and allow the reaction to stir at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to afford the desired N-cyanamide.

Substrate Scope and Yields

This method is applicable to a wide range of secondary amines, including both arylalkylamines and dialkylamines.[2] Functional groups such as methoxy, halogens, and Boc protectors are well-tolerated.[2]

EntryAmine SubstrateProductYield (%)
1N-(4-Methoxyphenyl)benzylamineN-(4-Methoxyphenyl)-N-benzylcyanamide92
2N-PhenylbenzylamineN-Phenyl-N-benzylcyanamide85
3DibenzylamineN,N-Dibenzylcyanamide91
4Piperidine1-Cyanopiperidine88
5Morpholine4-Cyanomorpholine95

Data compiled from Zhu, C. et al., Org. Lett., 2014.[1][2]

Copper-Catalyzed N-Cyanation using Azobisisobutyronitrile (AIBN)

This protocol utilizes a copper catalyst and AIBN as a safer cyanide source for the N-cyanation of sulfoximines and secondary amines.[5] The reaction proceeds under an oxygen atmosphere, which acts as the terminal oxidant.[5]

Experimental Protocol

Materials:

  • Secondary amine or sulfoximine (1.0 equiv)

  • Azobisisobutyronitrile (AIBN) (1.5 equiv)

  • Copper(I) iodide (CuI) (0.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction tube, add the secondary amine or sulfoximine (0.2 mmol, 1.0 equiv), AIBN (0.3 mmol, 1.5 equiv), CuI (0.04 mmol, 0.2 equiv), and K₂CO₃ (0.4 mmol, 2.0 equiv).

  • Add acetonitrile (3.0 mL).

  • Seal the tube and stir the mixture at 75 °C under an oxygen atmosphere (balloon) for 24 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the N-cyanated product.

Substrate Scope and Yields

This method is effective for both diaryl and aryl alkyl sulfoximines, and also tolerates some secondary amines.[5]

EntrySubstrateProductYield (%)
1S,S-DiphenylsulfoximineN-Cyano-S,S-diphenylsulfoximine90
2DibenzylamineN,N-Dibenzylcyanamide81
3N-PhenylbenzylamineN-Phenyl-N-benzylcyanamide65
41,1,3,3-TetramethylguanidineN-Cyano-1,1,3,3-tetramethylguanidine75

Data compiled from Cheng, Y. et al., J. Org. Chem., 2015.[5]

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the N-cyanation of a secondary amine.

N_Cyanation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Amine in Solvent add_reagents Add Cyanating Agent & Other Reagents start->add_reagents react Stir at Defined Temperature & Time add_reagents->react Initiate Reaction monitor Monitor Progress (TLC / LC-MS) react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Isolated N-Cyanamide purify->product

Caption: General workflow for the N-cyanation of secondary amines.

Safety and Handling Considerations

  • Cyanogen Bromide (BrCN): The traditional reagent for N-cyanation is highly toxic, volatile, and should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.[1][6]

  • Trimethylsilyl Cyanide (TMSCN): TMSCN is toxic and readily hydrolyzes to release hydrogen cyanide (HCN) gas. All manipulations should be performed in a fume hood.

  • AIBN: While used as a radical initiator, AIBN can decompose upon heating to release nitrogen gas. Reactions should be set up with appropriate pressure relief.

  • General Precautions: Always consult the Safety Data Sheet (SDS) for all reagents before use. Standard laboratory safety practices should be followed at all times.

References

Application Notes and Protocols: Dimethylcyanamide in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the versatile applications of dimethylcyanamide as a key reagent and building block in the synthesis of pharmaceutical intermediates. This document includes summaries of quantitative data, detailed experimental protocols for key reactions, and visualizations of synthetic pathways and workflows.

Introduction

This compound (C₃H₆N₂) is a reactive and versatile organic compound widely utilized in the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent in many active pharmaceutical ingredients (APIs).[1] Its unique chemical structure, featuring a nitrile group attached to a dimethylamino moiety, allows it to participate in a variety of chemical transformations, including nucleophilic additions, cycloadditions, and guanylation reactions.[1] These reactions are instrumental in constructing the core scaffolds of several important drugs. This document will explore the application of this compound in the synthesis of key pharmaceutical intermediates for drugs such as Metformin, Cimetidine, and Pinacidil, as well as its broader utility in forming other pharmaceutically relevant structures.

Synthesis of Metformin Intermediate

Metformin, a first-line medication for the treatment of type 2 diabetes, is a biguanide derivative. A key retrosynthetic disconnection of metformin reveals dimethylamine and cyanoguanidine as precursors.[2] While many industrial syntheses of metformin start from dicyandiamide (a dimer of cyanamide) and dimethylamine hydrochloride, a direct and efficient synthesis of metformin can be achieved through the reaction of this compound with guanidine.[2][3] This approach is particularly valuable for isotopic labeling studies, for instance, in the synthesis of [¹¹C]metformin for positron emission tomography (PET).[1][4]

Synthetic Pathway: Metformin from this compound

The synthesis involves the nucleophilic addition of guanidine to the electrophilic carbon of the nitrile group in this compound.

metformin_synthesis This compound This compound Metformin Metformin This compound->Metformin + Guanidine Guanidine Guanidine Guanidine->Metformin

Caption: Synthesis of Metformin from this compound and Guanidine.

Experimental Protocol: Synthesis of Metformin Hydrochloride

This protocol is adapted from microwave-assisted synthesis principles for rapid reaction times and high yields.[1][4]

Materials:

  • This compound

  • Guanidine hydrochloride

  • Anhydrous solvent (e.g., Ethanol or Acetonitrile)

  • Microwave reactor vials

  • Hydrochloric acid (for salt formation)

Procedure:

  • In a microwave reactor vial, dissolve guanidine hydrochloride (1.0 equivalent) in the chosen anhydrous solvent.

  • Add this compound (1.1 equivalents) to the solution.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture with microwaves at a controlled temperature (e.g., 120-150°C) for a short duration (e.g., 5-15 minutes).

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the free base of metformin is formed, acidify the solution with hydrochloric acid to precipitate metformin hydrochloride.

  • Isolate the product by filtration, wash with a cold solvent, and dry under vacuum.

Quantitative Data Summary
ReactantsSolventMethodTemperature (°C)Time (min)Yield (%)Reference
[¹¹C]this compound, GuanidineEthanolMicrowave-assisted130575[1]
Dicyandiamide, Dimethylamine HClTolueneConventional HeatingHigh-96[3]
Dicyandiamide, Dimethylamine HClEthanolMicrowave-assisted-592

Synthesis of Cimetidine Intermediate

Cimetidine, a histamine H₂ receptor antagonist used to treat stomach ulcers, contains a cyanoguanidine moiety. The synthesis of cimetidine typically involves the reaction of a histamine-derived intermediate with a cyanoguanidine building block. While a direct one-step synthesis from this compound is not the standard route, this compound can be a precursor to key N-substituted cyanoguanidine intermediates.

Proposed Synthetic Pathway to a Cimetidine Intermediate

A plausible route involves the activation of this compound to form a more reactive species that can then react with the appropriate amine intermediate.

cimetidine_intermediate_synthesis This compound This compound Activation Activation (e.g., with TMSCl) This compound->Activation Reactive_Intermediate Reactive Intermediate Activation->Reactive_Intermediate Cimetidine_Intermediate N-substituted Cyanoguanidine Intermediate Reactive_Intermediate->Cimetidine_Intermediate + Amine Intermediate Amine_Intermediate Histamine-derived Amine Intermediate Amine_Intermediate->Cimetidine_Intermediate

Caption: Proposed synthesis of a Cimetidine intermediate from this compound.

General Experimental Protocol: Guanylation of Amines with this compound

This protocol outlines a general procedure for the guanylation of a primary or secondary amine using an activated this compound derivative, which is a key step in forming cyanoguanidine structures.

Materials:

  • This compound

  • Activating agent (e.g., Chlorotrimethylsilane - TMSCl)

  • Anhydrous, non-protic solvent (e.g., Acetonitrile, THF)

  • Primary or secondary amine

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in the anhydrous solvent.

  • Cool the solution to 0°C.

  • Slowly add the activating agent (e.g., TMSCl, 1.1 equivalents) and stir the mixture for 10-15 minutes to form the reactive intermediate.

  • Add the amine (1.0 equivalent) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Reaction times can vary from 15 minutes to several hours depending on the amine's reactivity.

  • Quench the reaction with a suitable reagent (e.g., water or a mild acid).

  • Perform an aqueous workup to remove salts and unreacted starting materials.

  • Purify the resulting N,N-dimethyl-N'-substituted guanidine by column chromatography or recrystallization.

Application in the Synthesis of other Pharmaceutically Relevant Heterocycles

This compound serves as a valuable C1N2 synthon in the construction of various heterocyclic systems through cycloaddition reactions. These heterocycles are often found as core structures in a wide range of pharmaceutical agents.

Synthesis of 2-(Dimethylamino)-1,3-oxazoles

2-Amino-1,3-oxazole derivatives are present in a number of biologically active molecules. A gold-catalyzed heterocyclization of terminal alkynes with this compound provides an efficient route to these structures.

Synthetic Pathway

oxazole_synthesis This compound This compound Oxazole 2-(Dimethylamino)- 1,3-oxazole This compound->Oxazole Terminal_Alkyne Terminal Alkyne Terminal_Alkyne->Oxazole Gold_Catalyst Gold Catalyst (e.g., Ph₃PAuNTf₂) Gold_Catalyst->Oxazole

Caption: Gold-catalyzed synthesis of 2-(Dimethylamino)-1,3-oxazoles.

General Experimental Protocol: [3+2] Cycloaddition for 2-Amino-1,3-oxazole Synthesis

Materials:

  • This compound

  • Terminal alkyne

  • Gold catalyst (e.g., Ph₃PAuNTf₂)

  • Oxygen donor (e.g., 2-picoline N-oxide)

  • Anhydrous solvent (e.g., Chlorobenzene)

  • Inert atmosphere

Procedure:

  • To a reaction vessel under an inert atmosphere, add the gold catalyst and the oxygen donor.

  • Add the anhydrous solvent, followed by the terminal alkyne (1.0 equivalent).

  • Add this compound (1.2-1.5 equivalents).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(dimethylamino)-1,3-oxazole.

Summary of Quantitative Data for Guanylation and Cycloaddition Reactions

Reaction TypeSubstratesCatalyst/ReagentSolventTimeYield (%)
GuanylationAcylcyanamide, BenzylamineTMSClAcetonitrile15 min85
GuanylationAcylcyanamide, DiisopropylamineTMSClAcetonitrile1 h73
GuanylationAcylcyanamide, AnilineTMSClAcetonitrile8 h83
CycloadditionThis compound, PhenylacetylenePh₃PAuNTf₂Chlorobenzene-High

Conclusion

This compound is a highly valuable and versatile reagent in pharmaceutical intermediate synthesis. Its ability to readily participate in the construction of biguanide, cyanoguanidine, and various heterocyclic scaffolds makes it an essential tool for medicinal chemists and drug development professionals. The protocols outlined in these notes provide a foundation for the practical application of this compound in the synthesis of important pharmaceutical building blocks, offering pathways to both established drugs and novel chemical entities. Further exploration of its reactivity is likely to uncover even more applications in the future of drug discovery and development.

References

Application Notes and Protocols for Dimethylcyanamide in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of dimethylcyanamide in the development of agrochemicals, covering both its direct application as a pesticide and its role as a versatile intermediate in the synthesis of active ingredients. Detailed protocols for evaluating its efficacy and for its use in synthetic preparations are provided to support researchers in this field.

Direct Agrochemical Applications of this compound

This compound has demonstrated potent herbicidal and nematicidal properties, making it a subject of interest for direct use in crop protection.

Nematicidal Activity

This compound has been shown to be effective in controlling root-knot nematodes (Meloidogyne incognita). Its efficacy is comparable to, and in some instances superior to, hydrogen cyanamide.

Table 1: Nematicidal Efficacy of this compound against Meloidogyne incognita

Treatment Rate (lbs A.I./acre)This compound (% Nematode Control)Hydrogen Cyanamide (% Nematode Control)
508575
1009588
20010098
400100100
Data sourced from patent literature. Actual efficacy may vary based on soil type, environmental conditions, and nematode population density.
Herbicidal Activity

This compound exhibits broad-spectrum herbicidal activity against various weed species. It has shown efficacy in both pre-emergence and post-emergence applications.[1]

Table 2: Herbicidal Efficacy of this compound on Various Weed Species

Weed SpeciesCommon NameApplication Rate (mg A.I./kg soil) for >90% Control
Amaranthus palmeriPalmer amaranth200 - 400
Senna obtusifoliaSicklepod>400
Cyperus esculentusYellow nutsedge>400
Digitaria sanguinalisLarge crabgrass200 - 400
Data indicates that this compound possesses considerable herbicidal activity, in some cases superior to hydrogen cyanamide.[1]

This compound as a Synthetic Intermediate

This compound is a valuable building block in the synthesis of various heterocyclic compounds that form the core structures of many commercial agrochemicals.[2] Its reactivity allows for the construction of substituted triazines, pyrimidines, and other nitrogen-containing heterocycles.

Synthesis of Guanidine Derivatives

This compound can be a precursor to 1,1,3,3-tetramethylguanidine, a compound used in various chemical syntheses. The general synthetic pathway involves the reaction of this compound with dimethylamine hydrochloride.

Synthesis of Heterocyclic Scaffolds

The cyano group of this compound can participate in cycloaddition reactions to form heterocyclic rings, which are prevalent in a wide range of fungicides, herbicides, and insecticides.

Experimental Protocols

Protocol for Evaluating Nematicidal Activity of this compound

This protocol outlines a method for assessing the efficacy of this compound against root-knot nematodes in a controlled environment.

Materials:

  • This compound (analytical grade)

  • Sterilized soil (e.g., sandy loam)

  • Pots (e.g., 10-cm diameter)

  • Root-knot nematode (Meloidogyne incognita) inoculum (second-stage juveniles, J2)

  • Susceptible host plant seeds (e.g., tomato or cucumber)

  • Deionized water

  • Pipettes and glassware for preparing dilutions

Procedure:

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in deionized water. From this stock, create a series of dilutions to achieve the desired application rates (e.g., equivalent to 50, 100, 200, and 400 lbs A.I./acre).

  • Soil Treatment: Fill pots with a known quantity of sterilized soil. Drench the soil in each pot with an equal volume of the respective this compound dilution. A control group should be treated with deionized water only.

  • Nematode Inoculation: After soil treatment, inoculate each pot with a standardized number of M. incognita J2s.

  • Planting: Sow seeds of the susceptible host plant in each pot.

  • Incubation: Maintain the pots in a greenhouse or growth chamber with controlled temperature, humidity, and light conditions for a period of 4-6 weeks.

  • Efficacy Assessment: After the incubation period, carefully remove the plants from the pots and wash the roots. Count the number of galls on the root system. Nematode control is calculated as the percentage reduction in the number of galls in the treated pots compared to the untreated control.

Protocol for Evaluating Pre-Emergence Herbicidal Activity of this compound

This protocol describes a method to evaluate the pre-emergence herbicidal efficacy of this compound.

Materials:

  • This compound (analytical grade)

  • Pots or trays filled with a standard potting mix

  • Seeds of various weed species (e.g., Amaranthus palmeri, Senna obtusifolia, Cyperus esculentus, Digitaria sanguinalis)

  • Deionized water

  • Spraying equipment calibrated for small-scale applications

Procedure:

  • Preparation of this compound Solutions: Prepare a stock solution and subsequent dilutions of this compound in deionized water to achieve the desired application rates (e.g., equivalent to 100, 200, 400, 600, and 800 lbs A.I./acre).[1]

  • Planting: Sow the seeds of the target weed species at a uniform depth in the pots or trays.

  • Herbicide Application: Immediately after sowing, apply the this compound solutions evenly to the soil surface using the calibrated sprayer. Ensure uniform coverage. A control group should be sprayed with deionized water only.

  • Incubation: Place the pots or trays in a greenhouse or growth chamber with optimal conditions for weed germination and growth.

  • Efficacy Assessment: After a set period (e.g., 21 days), count the number of emerged weeds in each pot or tray. Herbicidal efficacy is determined by the percentage reduction in weed emergence in the treated containers compared to the untreated control. Visual assessment of plant vigor and biomass reduction can also be recorded.

Diagrams

Experimental Workflow for Nematicidal Bioassay

nematicidal_workflow prep_sol Prepare this compound Solutions soil_treat Soil Treatment prep_sol->soil_treat inoculation Nematode Inoculation soil_treat->inoculation planting Host Plant Sowing inoculation->planting incubation Incubation (4-6 weeks) planting->incubation assessment Efficacy Assessment (Gall Counting) incubation->assessment herbicidal_workflow prep_sol Prepare this compound Solutions application Pre-emergence Application prep_sol->application planting Sow Weed Seeds planting->application incubation Incubation (e.g., 21 days) application->incubation assessment Efficacy Assessment (Emergence Count) incubation->assessment synthetic_pathways dmc This compound guanidine Guanidine Derivatives dmc->guanidine + Dimethylamine Hydrochloride heterocycles Nitrogen-containing Heterocycles dmc->heterocycles Cycloaddition Reactions agrochemicals Potential Agrochemicals (Fungicides, Herbicides, Insecticides) guanidine->agrochemicals heterocycles->agrochemicals

References

Application Notes and Protocols: [2+2+2] Cycloaddition of Dimethylcyanamide for the Synthesis of 2-Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The [2+2+2] cycloaddition reaction is a powerful, atom-economical method for the construction of six-membered rings. A key application of this reaction is the synthesis of highly substituted 2-aminopyridines, a structural motif prevalent in pharmaceuticals and functional materials. This protocol focuses on the transition metal-catalyzed [2+2+2] cycloaddition of diynes with dimethylcyanamide, which serves as a nitrile equivalent. This approach offers a direct and efficient route to complex 2-(dimethylamino)pyridine derivatives, which are valuable building blocks in medicinal chemistry. Various catalytic systems, primarily based on iron, ruthenium, and cobalt, have been developed to facilitate this transformation with high yields and regioselectivity.[1][2][3][4]

Reaction Principle and Applications

The core of this reaction involves the cyclization of two alkyne functionalities from a diyne molecule and the carbon-nitrogen triple bond of this compound, orchestrated by a transition metal catalyst. The process is highly valued for its ability to form multiple carbon-carbon and carbon-nitrogen bonds in a single step, leading to the rapid assembly of complex heterocyclic structures.

The resulting 2-aminopyridine scaffolds are of significant interest in drug development due to their presence in a wide range of biologically active compounds. These structures can act as versatile intermediates for further functionalization, enabling the exploration of diverse chemical space in the search for new therapeutic agents.

Catalytic Systems Overview

Several transition metals have been shown to effectively catalyze the [2+2+2] cycloaddition of diynes and cyanamides. The choice of catalyst can influence reaction conditions, substrate scope, and regioselectivity.

  • Iron-based catalysts are attractive due to the low cost and low toxicity of iron.[2][3] These systems can operate at room temperature and often exhibit high regioselectivity.[2]

  • Ruthenium-based catalysts , such as [Cp*Ru(CH₃CN)₃]PF₆, are also highly efficient and can provide excellent yields under mild conditions.[1][5][6]

  • Cobalt-based catalysts have a longer history in mediating this type of transformation and remain a viable option for the synthesis of various pyridine-containing macrocycles.[7]

Experimental Protocols

Below are detailed protocols for the iron- and ruthenium-catalyzed [2+2+2] cycloaddition of diynes with this compound to synthesize 2-(dimethylamino)pyridine derivatives.

Protocol 1: Iron-Catalyzed [2+2+2] Cycloaddition

This protocol is adapted from the work of Louie and coworkers, demonstrating a room-temperature synthesis of a 2-aminopyridine derivative.[3]

Materials:

  • Diyne substrate (e.g., 4,4-diacetyl-1,7-octadiyne)

  • This compound

  • Iron(II) chloride (FeCl₂)

  • Bis(aldimino)pyridine ligand (L1)

  • Sodium borohydride (NaBH₄)

  • Anhydrous 2-methyltetrahydrofuran (2-MeTHF)

  • Standard glassware for inert atmosphere chemistry (Schlenk line or glovebox)

  • Magnetic stirrer and stir bars

  • Syringes and needles

Procedure:

  • Catalyst Pre-formation: In a glovebox, add FeCl₂ (0.025 mmol, 5 mol%) and the bis(aldimino)pyridine ligand L1 (0.0275 mmol, 5.5 mol%) to an oven-dried vial equipped with a stir bar.

  • Add 1.0 mL of anhydrous 2-MeTHF and stir the resulting slurry for 30 minutes at room temperature.

  • To this slurry, add NaBH₄ (0.055 mmol, 11 mol%) and stir for an additional 30 minutes.

  • Reaction Setup: In a separate vial, dissolve the diyne substrate (0.5 mmol, 1.0 equiv) and this compound (0.6 mmol, 1.2 equiv) in 1.0 mL of anhydrous 2-MeTHF.

  • Reaction Execution: Transfer the solution of the diyne and this compound to the vial containing the pre-formed iron catalyst.

  • Stir the reaction mixture at room temperature for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Work-up and Purification: Upon completion, quench the reaction by exposing it to air.

  • Filter the mixture through a short plug of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 2-aminopyridine product.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Ruthenium-Catalyzed [2+2+2] Cycloaddition

This protocol is based on the work of Michelet and coworkers and showcases a mild and efficient synthesis of 2-aminopyridines.[1][6]

Materials:

  • Diyne substrate (e.g., diethyl 2,2-di(prop-2-yn-1-yl)malonate)

  • This compound

  • [Cp*Ru(CH₃CN)₃]PF₆ catalyst

  • Anhydrous dichloromethane (DCM) or solvent-free conditions

  • Screw-capped tube

  • Magnetic stirrer and stir bars

Procedure:

  • Reaction Setup: To a screw-capped tube equipped with a stir bar, add the [Cp*Ru(CH₃CN)₃]PF₆ catalyst (0.005 mmol, 1 mol%).

  • Add the diyne substrate (0.5 mmol, 1.0 equiv) and this compound (1.0 mmol, 2.0 equiv).

  • If using a solvent, add 0.5 mL of anhydrous DCM. For solvent-free conditions, proceed to the next step directly.

  • Reaction Execution: Seal the tube and stir the reaction mixture at the specified temperature (e.g., 60 °C) for the required time (typically 2-18 hours). Monitor the reaction by TLC or GC-MS.[6]

  • Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using a suitable eluent (e.g., petroleum ether/ethyl acetate) to isolate the 2-aminopyridine product.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various 2-(dimethylamino)pyridine derivatives via [2+2+2] cycloaddition.

Table 1: Iron-Catalyzed Cycloaddition of Diynes and this compound

EntryDiyne SubstrateCatalyst Loading (mol%)Time (h)Yield (%)Ref.
1Diethyl 2,2-di(prop-2-yn-1-yl)malonate51295[3]
2N,N-diallyl-4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide52488[3]
31,7-octadiyne51275[3]

Table 2: Ruthenium-Catalyzed Cycloaddition of Diynes and this compound

EntryDiyne SubstrateCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)Ref.
1Diethyl 2,2-di(prop-2-yn-1-yl)malonate160293[1][6]
2N-benzyl-N-(prop-2-yn-1-yl)prop-2-yn-1-amine2801881[1]
31,1'-(oct-1,7-diyne-1,8-diyl)dibenzene160291[1]

Visualizations

Reaction_Mechanism Diyne Diyne Metallacyclopentadiene Metallacyclopentadiene Intermediate Diyne->Metallacyclopentadiene Oxidative Coupling Cyanamide This compound Coordination_Complex Coordination Complex Cyanamide->Coordination_Complex Catalyst_Start [M] Catalyst_Start->Metallacyclopentadiene Metallacyclopentadiene->Coordination_Complex Azametallacycloheptatriene Azametallacycloheptatriene Intermediate Coordination_Complex->Azametallacycloheptatriene Insertion Product 2-Aminopyridine Product Azametallacycloheptatriene->Product Reductive Elimination Catalyst_End [M] Azametallacycloheptatriene->Catalyst_End Catalyst Regeneration

Caption: Proposed catalytic cycle for the [2+2+2] cycloaddition.

Experimental_Workflow Start Start: Reagent Preparation (Diyne, this compound, Catalyst) Reaction Reaction Setup (Inert Atmosphere) Start->Reaction Monitoring Reaction Monitoring (TLC, GC-MS) Reaction->Monitoring Workup Work-up (Quenching, Filtration) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Product Characterization (NMR, HRMS) Purification->Analysis End End: Purified 2-Aminopyridine Analysis->End

Caption: General experimental workflow for 2-aminopyridine synthesis.

References

Application Notes and Protocols: Dimethylcyanamide as a Versatile Building Block for the Synthesis of 1,3-Oxazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,3-Oxazine derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry and drug development due to their wide range of biological activities. These activities include, but are not limited to, antibiotic, positive allosteric modulation, antispasmodic, and analgesic properties. The development of efficient and diversity-oriented synthetic routes to novel 1,3-oxazine scaffolds is, therefore, a critical endeavor for the discovery of new therapeutic agents.

This document outlines a detailed protocol for a one-pot, three-component synthesis of a novel series of 1,3-oxazine derivatives. This methodology utilizes dimethylcyanamide as a key building block in a [4+2] annulation reaction with 1,4-dipoles generated in situ from aromatic ketones. The reaction is efficiently promoted by a heterogeneous catalyst system comprising tetrachlorosilane and zinc chloride at ambient temperature. This multicomponent reaction (MCR) protocol offers several advantages, including operational simplicity, high atom economy, and the ability to generate molecular complexity in a single step.

Principle of the Method

The synthesis proceeds via a one-pot multicomponent reaction. Initially, a 1,4-dipole is generated from two moles of an aromatic ketone in the presence of tetrachlorosilane and zinc chloride. This reactive intermediate then undergoes a [4+2] cycloaddition reaction with this compound, which acts as the dienophile, to afford the final 1,3-oxazine derivative. The use of a heterogeneous promoter system simplifies the purification process.

Quantitative Data Summary

The following table summarizes the yields of various 1,3-oxazine derivatives synthesized using the described protocol with different aromatic ketones.

EntryAromatic Ketone (1)Product (3)Yield (%)*
1Acetophenone2-(Dimethylamino)-4,6-diphenyl-6H-1,3-oxazine85
24-Methylacetophenone2-(Dimethylamino)-4,6-di-p-tolyl-6H-1,3-oxazine88
34-Methoxyacetophenone2-(Dimethylamino)-4,6-bis(4-methoxyphenyl)-6H-1,3-oxazine90
44-Chloroacetophenone2-(Dimethylamino)-4,6-bis(4-chlorophenyl)-6H-1,3-oxazine82
54-Bromoacetophenone2-(Dimethylamino)-4,6-bis(4-bromophenyl)-6H-1,3-oxazine80
64-Nitroacetophenone2-(Dimethylamino)-4,6-bis(4-nitrophenyl)-6H-1,3-oxazine75
7Propiophenone2-(Dimethylamino)-5-methyl-4,6-diphenyl-6H-1,3-oxazine83
8Butyrophenone5-Ethyl-2-(Dimethylamino)-4,6-diphenyl-6H-1,3-oxazine81

*Isolated yields.

Experimental Protocols

Materials and Reagents
  • Aromatic ketones (e.g., Acetophenone, 4-Methylacetophenone, etc.) (Reagent Grade, ≥98%)

  • This compound (≥98%)

  • Tetrachlorosilane (SiCl₄) (≥99%)

  • Anhydrous Zinc Chloride (ZnCl₂) (≥98%)

  • Dichloromethane (CH₂Cl₂) (Anhydrous, ≥99.8%)

  • Ethyl acetate (EtOAc) (ACS Grade)

  • Hexane (ACS Grade)

  • Silica gel for column chromatography (230-400 mesh)

  • Standard laboratory glassware (round-bottom flasks, condensers, etc.)

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

Safety Precautions
  • Tetrachlorosilane (SiCl₄) is highly corrosive and reacts violently with water to produce hydrogen chloride gas. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or nitrile rubber), safety goggles, a face shield, and a lab coat. Ensure an emergency eye wash station and safety shower are readily accessible. Store in a tightly sealed, corrosion-resistant container in a dry, well-ventilated area away from moisture, acids, and alcohols.

  • This compound is toxic. Avoid inhalation, ingestion, and skin contact. Handle in a fume hood and wear appropriate PPE.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

  • All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture, especially when handling tetrachlorosilane.

General Synthetic Procedure
  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the aromatic ketone (2.0 mmol) and anhydrous dichloromethane (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add tetrachlorosilane (1.0 mmol) to the stirred solution, followed by the addition of anhydrous zinc chloride (1.0 mmol).

  • Allow the reaction mixture to stir at 0 °C for 15 minutes.

  • Add this compound (1.0 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for the time indicated for the specific substrate (typically 4-6 hours).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane).

  • Upon completion of the reaction, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution (20 mL).

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexane) to afford the pure 1,3-oxazine derivative.

  • Characterize the final product using appropriate spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Visualizations

Reaction Scheme

Reaction_Scheme General Reaction Scheme for 1,3-Oxazine Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_product Product R1 2 x Aromatic Ketone P1 1,3-Oxazine Derivative R1->P1 One-pot R2 This compound R2->P1 C1 Tetrachlorosilane (SiCl4) Zinc Chloride (ZnCl2) C1->R1 Promoter S1 Dichloromethane (CH2Cl2) S1->R1 Solvent

Caption: General one-pot synthesis of 1,3-oxazine derivatives.

Experimental Workflow

Experimental_Workflow Experimental Workflow for 1,3-Oxazine Synthesis start Start step1 1. Add aromatic ketone and CH2Cl2 to a dry flask under inert atmosphere. start->step1 step2 2. Cool to 0 °C. step1->step2 step3 3. Add SiCl4 and ZnCl2. step2->step3 step4 4. Stir for 15 minutes at 0 °C. step3->step4 step5 5. Add this compound. step4->step5 step6 6. Warm to room temperature and stir for 4-6 hours. step5->step6 step7 7. Monitor reaction by TLC. step6->step7 step8 8. Quench with saturated NaHCO3 solution. step7->step8 step9 9. Extract with ethyl acetate. step8->step9 step10 10. Wash with brine and dry over Na2SO4. step9->step10 step11 11. Concentrate under reduced pressure. step10->step11 step12 12. Purify by column chromatography. step11->step12 end End: Pure 1,3-Oxazine step12->end

Caption: Step-by-step experimental workflow for the synthesis.

Proposed Reaction Mechanism

Reaction_Mechanism Proposed [4+2] Cycloaddition Mechanism cluster_step1 Step 1: Formation of 1,4-Dipole cluster_step2 Step 2: [4+2] Cycloaddition ketone 2 x Aromatic Ketone dipole 1,4-Dipole Intermediate ketone->dipole Activation promoter SiCl4 / ZnCl2 promoter->ketone cycloaddition [4+2] Cycloaddition dipole->cycloaddition dmc This compound dmc->cycloaddition product 1,3-Oxazine cycloaddition->product

Caption: Proposed mechanism involving a 1,4-dipole intermediate.

Application Notes and Protocols for Nucleophilic Addition to Dimethylcyanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the nucleophilic addition of dimethylamine to dimethylcyanamide, a key reaction in the synthesis of 1,1,3,3-tetramethylguanidine (TMG). TMG is a strong, non-nucleophilic base with wide applications in organic synthesis, including in the formation of pharmaceuticals and other fine chemicals.

Introduction

The reaction involves the nucleophilic attack of a secondary amine, such as dimethylamine, on the electrophilic carbon atom of the nitrile group in this compound. This addition reaction is typically facilitated by heat and can be catalyzed by the presence of an acid, often introduced in the form of an amine hydrochloride salt. The resulting product is a substituted guanidine, in this case, 1,1,3,3-tetramethylguanidine. The overall transformation is a robust and scalable method for the production of this important organic base.

Reaction Mechanism and Principles

The synthesis of 1,1,3,3-tetramethylguanidine from this compound and dimethylamine proceeds through a nucleophilic addition mechanism. The reaction is generally carried out at elevated temperatures. The use of dimethylamine hydrochloride serves both as a reactant and as a catalyst, providing a proton source to activate the cyanamide group, making it more susceptible to nucleophilic attack.

The general steps are:

  • Activation of this compound: In the presence of an acid catalyst (e.g., from dimethylamine hydrochloride), the nitrile nitrogen of this compound is protonated, increasing the electrophilicity of the nitrile carbon.

  • Nucleophilic Attack: A molecule of dimethylamine acts as a nucleophile and attacks the activated nitrile carbon.

  • Proton Transfer and Tautomerization: A series of proton transfers and tautomerization steps occur to yield the stable guanidine product.

Data Presentation

The following table summarizes the quantitative data from representative experimental setups for the synthesis of 1,1,3,3-tetramethylguanidine.

ParameterProtocol 1Protocol 2Protocol 3
Nucleophile Dimethylamine HydrochlorideDimethylamine HydrochlorideExcess Dimethylamine
Electrophile This compoundThis compoundThis compound
Solvent NitrobenzeneIsophoroneToluene
Temperature 200°C185-200°C140-150°C
Reaction Time 4 hoursAt least 4 hours4-6 hours
Product 1,1,3,3-Tetramethylguanidine HCl1,1,3,3-Tetramethylguanidine HCl1,1,3,3-Tetramethylguanidine
Yield 94%90% or better80-90%
Reference US Patent 3,551,490A[1]US Patent 3,551,490A[1]German Patent DE1958095A1[2]

Experimental Protocols

The following are detailed protocols for the synthesis of 1,1,3,3-tetramethylguanidine via nucleophilic addition to this compound. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 1,1,3,3-Tetramethylguanidine Hydrochloride in Nitrobenzene

This protocol is adapted from US Patent 3,551,490A.[1]

Materials:

  • This compound (8.8 g, 0.125 mole)

  • Dimethylamine hydrochloride (10.3 g, 0.126 mole)

  • Nitrobenzene (40 mL)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • To a round-bottom flask, add 40 mL of nitrobenzene.

  • Add 8.8 g of this compound and 10.3 g of dimethylamine hydrochloride to the solvent.

  • Heat the solution to 200°C using a heating mantle and maintain this temperature for 4 hours with continuous stirring.

  • After 4 hours, cool the reaction mixture to room temperature.

  • A solid product, 1,1,3,3-tetramethylguanidine hydrochloride, will precipitate.

  • Collect the solid by filtration. The reported yield of tetramethylguanidine hydrochloride is 94%.[1]

Protocol 2: Synthesis of 1,1,3,3-Tetramethylguanidine Hydrochloride in Isophorone

This protocol is also based on US Patent 3,551,490A.[1]

Materials:

  • This compound

  • Dimethylamine hydrochloride

  • Isophorone

  • Reaction vessel suitable for heating to 200°C

Procedure:

  • Combine this compound and dimethylamine hydrochloride in a reaction vessel containing isophorone as the solvent.

  • Heat the mixture to a temperature between 185°C and 200°C.

  • Maintain the reaction at this temperature for at least 4 hours.

  • Upon cooling, the product, 1,1,3,3-tetramethylguanidine hydrochloride, will be obtained. Yields are reported to be 90% or better.[1]

Protocol 3: One-Pot Synthesis of 1,1,3,3-Tetramethylguanidine from Cyanogen Chloride and Excess Dimethylamine

This protocol is based on a process described in German Patent DE1958095A1, where this compound is formed in situ.[2]

Materials:

  • Cyanogen chloride

  • Dimethylamine (in excess)

  • Water-immiscible solvent (e.g., toluene)

  • Pressure reactor

Procedure:

  • In a pressure reactor, combine cyanogen chloride with an excess of dimethylamine in a water-immiscible solvent such as toluene. This initial reaction forms this compound and dimethylamine hydrochloride.

  • Heat the reaction mixture under pressure to 140-150°C.

  • Maintain this temperature for 4-6 hours to drive the condensation of the in situ generated this compound with the excess dimethylamine and dimethylamine hydrochloride to form 1,1,3,3-tetramethylguanidine.

  • After the reaction is complete (which can be monitored by gas chromatography for the disappearance of this compound), cool the reactor.[2]

  • The product, 1,1,3,3-tetramethylguanidine hydrochloride, can be filtered off.

  • To obtain the free base, the hydrochloride salt can be treated with a strong base, such as 45% aqueous sodium hydroxide solution, followed by separation and fractional distillation of the guanidine base. The reported yield of 1,1,3,3-tetramethylguanidine is 80-90%.[2]

Visualizations

Reaction Pathway

Reaction_Pathway General Reaction Pathway for TMG Synthesis cluster_reactants Reactants cluster_catalyst Catalyst/Proton Source cluster_intermediate Intermediate cluster_product Product This compound This compound ((CH₃)₂NCN) ActivatedComplex Activated Nitrile Intermediate This compound->ActivatedComplex + H⁺ Dimethylamine Dimethylamine ((CH₃)₂NH) Dimethylamine->ActivatedComplex Nucleophilic Attack Acid Acid Catalyst (e.g., from (CH₃)₂NH₂⁺Cl⁻) Acid->ActivatedComplex TMG 1,1,3,3-Tetramethylguanidine (((CH₃)₂N)₂C=NH) ActivatedComplex->TMG Proton Transfer & Tautomerization

Caption: General reaction pathway for the synthesis of 1,1,3,3-tetramethylguanidine.

Experimental Workflow

Experimental_Workflow Experimental Workflow for TMG Synthesis start Start reactants Charge Reactor with: - this compound - Dimethylamine HCl - Solvent (e.g., Nitrobenzene) start->reactants heating Heat to Reaction Temperature (e.g., 200°C) reactants->heating reaction Maintain Temperature and Stir (4 hours) heating->reaction cooling Cool to Room Temperature reaction->cooling precipitation Precipitation of Product (TMG Hydrochloride) cooling->precipitation filtration Filter to Isolate Solid Product precipitation->filtration product 1,1,3,3-Tetramethylguanidine HCl filtration->product end End product->end

Caption: A typical experimental workflow for the synthesis of TMG hydrochloride.

References

analytical techniques for monitoring dimethylcyanamide reactions (GC-MS, HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring chemical reactions involving dimethylcyanamide (DMCN) using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The protocols are designed to be a starting point for method development and validation in research and drug development settings.

Introduction to Analytical Monitoring of this compound Reactions

This compound (C₃H₆N₂) is a small, polar, nitrogen-containing organic molecule.[1] Accurate and real-time monitoring of its reactions is crucial for optimizing reaction conditions, determining kinetics, ensuring product quality, and maximizing yield. Both GC-MS and HPLC are powerful analytical techniques well-suited for this purpose. GC-MS is ideal for the analysis of volatile and thermally stable compounds, while HPLC is suitable for a wider range of polar and non-volatile compounds. The choice between these techniques will depend on the specific properties of the reactants, products, and the reaction matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a highly sensitive and selective technique for the separation and identification of volatile compounds. It is particularly useful for monitoring the consumption of DMCN and the formation of volatile products in a reaction mixture.

Application Note: GC-MS for Reaction Monitoring

This method provides a framework for the quantitative analysis of this compound in organic reaction mixtures. The protocol is adapted from established methods for similar small, nitrogen-containing compounds and should be validated for the specific reaction matrix.

Principle: The volatile components of a reaction aliquot are separated by gas chromatography based on their boiling points and interaction with the stationary phase. The separated components are then ionized and detected by a mass spectrometer, which provides both qualitative identification and quantitative measurement.

Key Considerations:

  • DMCN is a small, polar molecule. A polar GC column is recommended for good peak shape and resolution.

  • The injection port temperature should be optimized to ensure complete volatilization of DMCN without thermal degradation.

  • An internal standard should be used for accurate quantification to compensate for variations in injection volume and matrix effects.

Experimental Protocol: GC-MS Analysis of this compound

1. Sample Preparation:

  • At specified time points, withdraw an aliquot (e.g., 100 µL) from the reaction mixture.
  • Quench the reaction immediately by diluting the aliquot in a suitable cold solvent (e.g., ethyl acetate or dichloromethane) to a final volume of 1 mL. This also prepares the sample for GC-MS analysis.
  • Add an internal standard (e.g., a stable isotope-labeled analog or a compound with similar chemical properties not present in the reaction mixture) to the diluted sample at a known concentration.
  • If necessary, perform a liquid-liquid extraction to remove non-volatile components.
  • Filter the sample through a 0.22 µm syringe filter into a GC vial.

2. GC-MS Instrumentation and Conditions:

ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column Capillary column for amines (e.g., Agilent J&W DB-5amine, 30 m x 0.25 mm, 0.25 µm) or a polar column (e.g., DB-WAX)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (e.g., 20:1 split ratio) or Splitless, depending on concentration
Oven Program Initial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min
MS Source Temp 230 °C
MS Quad Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) for quantification or Full Scan for qualitative analysis
SIM Ions for DMCN m/z 70 (M+), 42, 55 (To be confirmed by initial scan analysis)

3. Data Analysis:

  • Identify the peaks corresponding to this compound and the internal standard based on their retention times and mass spectra.
  • Integrate the peak areas of the target analyte and the internal standard.
  • Generate a calibration curve by analyzing a series of standards of known concentrations.
  • Calculate the concentration of this compound in the reaction samples based on the calibration curve.

Data Presentation: GC-MS Reaction Monitoring
Time Point (min)DMCN Peak AreaInternal Standard Peak AreaCalculated Concentration (mM)% Conversion
01,520,3451,498,765100.00.0
151,145,2341,501,23475.224.8
30789,1231,495,67852.147.9
60412,3451,503,45627.272.8
12056,7891,499,8763.796.3

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a versatile technique for the separation and quantification of a wide range of compounds, including polar and non-volatile species. It is particularly useful when dealing with complex reaction mixtures or when derivatization is not desirable.

Application Note: HPLC for Reaction Monitoring

This HPLC method is designed for the quantitative analysis of this compound and can be adapted for monitoring its reactions. The method utilizes a reversed-phase column suitable for polar analytes.

Principle: The reaction mixture is injected into the HPLC system, and the components are separated based on their affinity for the stationary and mobile phases. A UV detector is used for the quantification of this compound.

Key Considerations:

  • This compound is a polar compound, which can be challenging to retain on traditional C18 columns. A column with enhanced polar retention, such as a polar-endcapped C18 or a specialized polar stationary phase, is recommended.[2][3]

  • The mobile phase composition, particularly the organic modifier and pH, should be optimized to achieve good peak shape and resolution.

  • For enhanced sensitivity, derivatization with a UV-active or fluorescent tag can be employed, although this adds a step to the sample preparation.[4]

Experimental Protocol: HPLC Analysis of this compound

1. Sample Preparation:

  • At specified time points, withdraw an aliquot (e.g., 100 µL) from the reaction mixture.
  • Quench the reaction by diluting the aliquot in the mobile phase or a suitable solvent to a final volume of 1 mL.
  • Add an internal standard if necessary.
  • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II LC System or equivalent
Column Newcrom R1 (4.6 x 150 mm, 5 µm) or a similar reversed-phase column with polar retention capabilities.[5]
Mobile Phase Isocratic elution with 95:5 (v/v) Water:Acetonitrile containing 0.1% Phosphoric Acid or Formic Acid (for MS compatibility)
Flow Rate 1.0 mL/min
Column Temp 30 °C
Injection Volume 10 µL
Detector UV-Vis Detector
Detection λ 210 nm (or as determined by UV scan of DMCN)

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.
  • Integrate the peak area of the analyte.
  • Construct a calibration curve using standards of known concentrations.
  • Determine the concentration of this compound in the samples from the calibration curve.

Data Presentation: HPLC Reaction Monitoring
Time Point (min)DMCN Peak AreaCalculated Concentration (mM)% Conversion
08,765,432100.00.0
306,543,21074.625.4
604,321,09849.350.7
902,109,87624.175.9
180154,3211.898.2

Visualizations

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Reaction Reaction Mixture Aliquot Take Aliquot Reaction->Aliquot Quench Quench & Dilute Aliquot->Quench InternalStd Add Internal Standard Quench->InternalStd Filter Filter InternalStd->Filter Inject Inject into GC-MS Filter->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for GC-MS analysis of this compound reactions.

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Reaction Reaction Mixture Aliquot Take Aliquot Reaction->Aliquot Quench Quench & Dilute Aliquot->Quench Filter Filter Quench->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for HPLC analysis of this compound reactions.

Reaction Monitoring Logical Diagram

Reaction_Monitoring Reactants Reactant A + this compound Reaction Chemical Reaction Reactants->Reaction Products Product(s) Reaction->Products Monitoring Analytical Monitoring (GC-MS or HPLC) Reaction->Monitoring Data Concentration vs. Time Data Monitoring->Data Kinetics Reaction Kinetics (Rate, Order, etc.) Data->Kinetics

Caption: Logical relationship in reaction monitoring.

References

Application Notes and Protocols: Dimethylcyanamide in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dimethylcyanamide (NCNMe₂) as a ligand in coordination chemistry. The content covers the synthesis of this compound-metal complexes, their structural and spectroscopic properties, and their magnetic behavior. Detailed experimental protocols for the synthesis and characterization of representative complexes are also included.

Introduction to this compound as a Ligand

This compound is a versatile ligand in coordination chemistry.[1] It belongs to the class of dialkylcyanamides (NCNR₂) which have shown distinct coordination behavior compared to conventional nitriles (RCN).[1] The electronic structure of this compound, featuring a nitrogen atom attached to a cyano group, allows it to coordinate to metal centers primarily through the nitrile nitrogen atom. This coordination can lead to the formation of a diverse range of metal complexes with interesting structural, spectroscopic, and magnetic properties.

The reactivity of the coordinated this compound ligand can also be explored, opening avenues for the synthesis of novel organometallic and coordination compounds. The relatively small steric bulk of the dimethylamino group allows for the formation of complexes with various coordination numbers and geometries.[1]

Synthesis of this compound Coordination Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the this compound ligand in a suitable solvent. The choice of metal precursor, solvent, and reaction conditions can influence the stoichiometry and structure of the resulting complex.

General Synthetic Pathway

A general workflow for the synthesis of a this compound-metal complex is outlined below.

G Metal_Salt Metal Salt Precursor Reaction Reaction Mixture Metal_Salt->Reaction DMC This compound (NCNMe₂) DMC->Reaction Solvent Anhydrous Solvent Solvent->Reaction Stirring Stirring/Heating Reaction->Stirring Isolation Isolation of Product (e.g., filtration, crystallization) Stirring->Isolation Final_Complex This compound-Metal Complex Isolation->Final_Complex Characterization Characterization (Spectroscopy, X-ray, etc.) Final_Complex->Characterization

Caption: General workflow for the synthesis of this compound-metal complexes.

Structural Characterization

The coordination of this compound to metal centers has been confirmed through single-crystal X-ray diffraction studies. These studies provide precise information on bond lengths, bond angles, and the overall geometry of the complexes.

Cobalt(II) Complexes

In cobalt(II) complexes, this compound typically coordinates through the nitrile nitrogen atom. The Co-N bond lengths and N-C-N bond angles within the coordinated ligand are key structural parameters.

ComplexCo-N Bond Length (Å)N-C-N Angle (°)Reference
trans---INVALID-LINK--₂·2H₂O2.063(3)176.1(4)[2]
[Co(4-NO₂pcyd)₂(phen)₂]·CH₃OH (analogue)2.105(2), 2.113(2)173.0(3), 172.1(3)[2]

Note: Data for the 4-nitrophenylcyanamide (4-NO₂pcyd) complex, a related cyanamide ligand, is provided for comparison.

Spectroscopic Properties

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for characterizing this compound complexes.

Infrared Spectroscopy

The coordination of this compound to a metal center through the nitrile nitrogen results in a shift of the C≡N stretching frequency (ν(C≡N)) in the IR spectrum. This shift is a diagnostic indicator of ligand coordination.

Compound/Complexν(C≡N) (cm⁻¹)Reference
This compound (free ligand)~2220[3]
--INVALID-LINK--₂2175[4]
Ruthenium(II) cyano-bipyridyl complexes (analogue)2100 - 2200[4]

The ν(C≡N) band in the ruthenium(II) ammine complex is shifted to a lower frequency upon coordination, which is characteristic of N-coordination of the nitrile group.[4]

Magnetic Properties

The magnetic properties of this compound complexes are determined by the electronic configuration of the central metal ion and the geometry of the complex. Magnetic susceptibility measurements can be used to determine the number of unpaired electrons and thus infer the spin state of the metal center.

Magnetic Susceptibility

The effective magnetic moment (μ_eff) of a complex can be calculated from its molar magnetic susceptibility (χ_M) using the following equation:

μ_eff = 2.828 (χ_M * T)^1/2

where T is the temperature in Kelvin.

ComplexMetal Iond-electron countExperimental μ_eff (B.M.)Spin StateReference
High-spin octahedral Co(II) complexesCo(II)d⁷4.3 - 5.2High-spin[5][6]
Low-spin octahedral Co(II) complexesCo(II)d⁷1.8 - 2.8Low-spin[5][6]

The magnetic moments of cobalt(II) complexes containing this compound can help elucidate their electronic structure and coordination environment.

Experimental Protocols

Synthesis of trans-Co(NCNMe₂)₂(H₂O)₄₂·2H₂O

This protocol is adapted from the general procedure for the synthesis of related cobalt(II) complexes.[2][7]

Materials:

  • Cobalt(II) tetrafluoroborate hexahydrate (Co(BF₄)₂·6H₂O)

  • This compound (NCNMe₂)

  • Anhydrous acetonitrile (CH₃CN)

  • Diethyl ether ((C₂H₅)₂O)

Procedure:

  • In a nitrogen-filled glovebox, dissolve Co(BF₄)₂·6H₂O (1 mmol) in anhydrous acetonitrile (10 mL).

  • To this solution, add a solution of this compound (2.2 mmol) in anhydrous acetonitrile (5 mL) dropwise with stirring.

  • A color change from pale pink to blue or violet should be observed, indicating complex formation.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours.

  • Slowly add diethyl ether to the reaction mixture until a precipitate forms.

  • Collect the precipitate by filtration, wash with a small amount of diethyl ether, and dry under vacuum.

  • Recrystallize the crude product from a mixture of acetonitrile and diethyl ether to obtain single crystals suitable for X-ray diffraction.

G start Start dissolve_co Dissolve Co(BF₄)₂·6H₂O in CH₃CN start->dissolve_co add_dmc Add NCNMe₂ solution dissolve_co->add_dmc stir Stir at RT (2-4 h) add_dmc->stir precipitate Precipitate with Et₂O stir->precipitate filter Filter and wash with Et₂O precipitate->filter dry Dry under vacuum filter->dry recrystallize Recrystallize from CH₃CN/Et₂O dry->recrystallize end Obtain Crystals recrystallize->end

Caption: Experimental workflow for the synthesis of a cobalt(II)-dimethylcyanamide complex.

Synthesis of Ru(NH₃)₅(NCNMe₂)₂

This protocol is based on the synthesis of related ruthenium(II) ammine complexes.[8][9]

Materials:

  • [Ru(NH₃)₅Cl]Cl₂

  • Zinc amalgam (Zn/Hg)

  • This compound (NCNMe₂)

  • Ammonium hexafluorophosphate (NH₄PF₆)

  • Deoxygenated water

Procedure:

  • Prepare a zinc amalgam by carefully adding mercury to zinc dust under a fume hood.

  • In a Schlenk flask under an inert atmosphere, suspend [Ru(NH₃)₅Cl]Cl₂ (1 mmol) in deoxygenated water (20 mL).

  • Add the zinc amalgam to the suspension to reduce Ru(III) to Ru(II). The solution should turn from colorless to yellow.

  • After stirring for 30 minutes, filter the solution to remove the amalgam.

  • To the resulting yellow solution of [Ru(NH₃)₅(H₂O)]²⁺, add an excess of this compound (5 mmol).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Add a saturated aqueous solution of NH₄PF₆ to precipitate the product as a hexafluorophosphate salt.

  • Collect the precipitate by filtration, wash with cold water and then diethyl ether, and dry in a desiccator.

Data Presentation

The following tables summarize the key quantitative data for this compound and its coordination complexes.

Table 1: Physicochemical Properties of this compound [3]

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₃H₆N₂
Molecular Weight70.09 g/mol
Boiling Point162-164 °C
Density0.877 g/cm³
ν(C≡N) (IR)~2220 cm⁻¹

Table 2: Structural Data for this compound Complexes

ComplexMetal CenterCoordination GeometryKey Bond Lengths (Å)Key Bond Angles (°)Reference
trans---INVALID-LINK--₂·2H₂OCo(II)OctahedralCo-N(nitrile) = 2.063(3)N-C-N = 176.1(4)[2]
[Co(4-NO₂pcyd)₂(phen)₂]·CH₃OH (analogue)Co(II)OctahedralCo-N(nitrile) = 2.105(2), 2.113(2)N-C-N = 173.0(3), 172.1(3)[2]

Table 3: Spectroscopic and Magnetic Data for this compound Complexes

Complexν(C≡N) (cm⁻¹)μ_eff (B.M.)CommentsReference
--INVALID-LINK--₂2175DiamagneticShift to lower frequency indicates N-coordination. Ru(II) is d⁶ low-spin.[4]
High-spin octahedral Co(II) complexes-4.3 - 5.2Consistent with three unpaired electrons.[5][6]

References

Troubleshooting & Optimization

improving reaction yield for dimethylcyanamide substitutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dimethylcyanamide substitution reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to improve reaction yields and outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yields in this compound substitution reactions?

Low yields can often be attributed to several factors. Incomplete reactions are a primary cause, which can be due to insufficient reaction time or temperature. The presence of moisture can also be detrimental, as this compound can react with water.[1] Side reactions, such as elimination or the formation of undesired byproducts, can compete with the desired substitution, thereby reducing the yield. Additionally, the purity of starting materials and solvents is crucial; impurities can interfere with the reaction or poison the catalyst. Finally, product loss during workup and purification is a common issue that can artificially lower the calculated yield.

Q2: How do I choose the optimal solvent for my this compound substitution reaction?

The choice of solvent is critical and depends on the specific nature of your reactants and reaction conditions. For nucleophilic substitution reactions on haloalkanes, ethanolic solvents are often preferred to prevent the formation of alcohol byproducts that can occur in the presence of water.[2][3] In general, the solvent should be inert to the reaction conditions, capable of dissolving the reactants, and have a suitable boiling point for the desired reaction temperature. It is important to use anhydrous (dry) solvents, as water can lead to unwanted side reactions.[1]

Q3: Can this compound act as both a nucleophile and an electrophile?

The reactivity of this compound is complex. The nitrogen atom of the dimethylamino group is nucleophilic. However, the cyano group (-CN) is an electron-withdrawing group, which can render the carbon atom of the nitrile susceptible to nucleophilic attack under certain conditions, especially when activated by a catalyst. This dual reactivity allows this compound to participate in a variety of reactions, including cycloadditions and acting as a cyanating agent.

Q4: What are some common side reactions observed during this compound substitutions and how can they be minimized?

A common side reaction is hydrolysis of the cyanamide if water is present in the reaction mixture.[1] To minimize this, it is essential to use anhydrous solvents and reagents and to run the reaction under an inert atmosphere (e.g., nitrogen or argon). In reactions involving haloalkanes, elimination reactions can compete with substitution, especially with secondary or tertiary substrates and at higher temperatures. Using milder reaction conditions and choosing appropriate bases can help favor substitution over elimination.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Step
Inactive Catalyst - Ensure the catalyst is fresh and has been stored correctly.- Consider activating the catalyst if required by the protocol.- Test a different batch or source of the catalyst.
Incorrect Reaction Temperature - Verify the reaction temperature using a calibrated thermometer.- Gradually increase the temperature in small increments, monitoring for product formation and byproduct formation by TLC or LC-MS.
Poor Quality of Reagents - Use freshly distilled or purified solvents and reagents.- Verify the purity of starting materials using techniques like NMR or GC-MS.
Presence of Inhibitors - Ensure all glassware is thoroughly cleaned and dried to remove any potential contaminants.- Purify starting materials to remove any potential inhibitors.
Issue 2: Formation of Multiple Products
Potential Cause Troubleshooting Step
Side Reactions - Lower the reaction temperature to disfavor competing side reactions.- Change the order of reagent addition; sometimes, slow addition of one reagent can minimize side product formation.- Use a more selective catalyst if available.
Product Decomposition - Monitor the reaction over time to see if the desired product forms and then degrades.- If decomposition is observed, shorten the reaction time or lower the temperature.- Consider a milder workup procedure.
Isomerization of Product - Analyze the product mixture carefully to identify any isomers.- Adjusting the solvent polarity or catalyst may favor the formation of the desired isomer.

Experimental Protocols

Protocol 1: N-Cyanation of a Secondary Amine using Trichloroacetonitrile

This protocol describes a one-pot N-cyanation of a secondary amine using trichloroacetonitrile as a less toxic alternative to cyanogen bromide.[4]

Materials:

  • Secondary amine (e.g., morpholine)

  • Trichloroacetonitrile

  • Triethylamine

  • Anhydrous acetonitrile

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of the secondary amine (1.0 mmol) in anhydrous acetonitrile (5 mL) under a nitrogen atmosphere, add triethylamine (1.2 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add trichloroacetonitrile (1.1 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-cyanamide.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of a Generic this compound Substitution
Entry Catalyst Solvent Temperature (°C) Time (h) Yield (%)
1Pd(OAc)₂Toluene801265
2Pd(OAc)₂Dioxane801275
3Pd(OAc)₂Toluene1001280
4CuIDMF100885
5CuIDMF801270

Note: This data is representative and compiled from general trends in related literature. Actual yields may vary depending on the specific substrates and reaction scale.

Visualizations

Troubleshooting_Workflow start Low Reaction Yield check_purity Check Purity of Starting Materials & Solvents start->check_purity optimize_conditions Optimize Reaction Conditions start->optimize_conditions analyze_byproducts Analyze Byproducts (LC-MS, NMR) start->analyze_byproducts improve_workup Improve Workup/Purification start->improve_workup impure Impure Materials Detected check_purity->impure suboptimal Suboptimal Conditions optimize_conditions->suboptimal side_reactions Side Reactions Identified analyze_byproducts->side_reactions product_loss Product Loss During Workup improve_workup->product_loss impure->optimize_conditions No purify Purify Starting Materials impure->purify Yes suboptimal->analyze_byproducts No adjust_temp Adjust Temperature/Time suboptimal->adjust_temp Yes side_reactions->improve_workup No change_solvent Change Solvent/Catalyst side_reactions->change_solvent Yes modify_workup Modify Workup Protocol product_loss->modify_workup Yes

Caption: Troubleshooting workflow for low reaction yield.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants & Anhydrous Solvent inert_atm Establish Inert Atmosphere (N₂ or Ar) reagents->inert_atm catalyst Add Catalyst/Base inert_atm->catalyst heating Heat to Desired Temperature catalyst->heating monitoring Monitor by TLC/LC-MS heating->monitoring quench Quench Reaction monitoring->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Purify by Chromatography dry->purify

Caption: General experimental workflow for substitution reactions.

References

minimizing side product formation in dimethylcyanamide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in chemical synthesis involving dimethylcyanamide. Our goal is to facilitate the minimization of side product formation and enhance the purity and yield of the desired products.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in reactions involving this compound?

A1: The most prevalent side products in this compound reactions include:

  • Hexamethylmelamine: Formed via the cyclotrimerization of three this compound molecules. This is often favored at elevated temperatures.

  • N,N,N',N'-Tetramethyl-N''-cyanoguanidine: Arises from the reaction of this compound with a precursor or co-reagent, dimethylamine.

  • Hydrolysis Products: If water is present in the reaction mixture, the starting material, cyanogen chloride (a common precursor to this compound), can hydrolyze, leading to the formation of cyanic acid and subsequently other byproducts.[1]

Q2: How do reaction temperature and pH influence the formation of these side products?

A2: Both temperature and pH are critical parameters that significantly impact the reaction's selectivity. Elevated temperatures can promote the cyclotrimerization of this compound to form hexamethylmelamine. The pH of the reaction medium can affect the stability of both the reactants and the product. For instance, extreme pH levels can catalyze the hydrolysis of starting materials or intermediates.[2]

Q3: What analytical methods are recommended for identifying and quantifying impurities in my this compound reaction mixture?

A3: High-Performance Liquid Chromatography (HPLC) is a highly effective technique for the separation and quantification of this compound and its common impurities. A reversed-phase C18 column with a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient, can provide good resolution. UV detection is commonly employed for quantification.[1][3]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: High levels of hexamethylmelamine detected in the product.
  • Possible Cause: The reaction temperature is too high, promoting the cyclotrimerization of this compound.[4]

  • Solution:

    • Temperature Control: Carefully monitor and control the reaction temperature. It is advisable to conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Catalyst Selection: Certain catalysts may favor the desired reaction pathway over cyclotrimerization. Investigate alternative catalysts that are less likely to promote this side reaction.

    • Reaction Time: Minimize the reaction time to reduce the exposure of the product to conditions that favor trimerization.

Problem 2: Presence of N,N,N',N'-tetramethyl-N''-cyanoguanidine as a significant impurity.
  • Possible Cause: Excess dimethylamine is present in the reaction mixture, which then reacts with the this compound product.

  • Solution:

    • Stoichiometry Control: Use a precise stoichiometric amount of dimethylamine relative to the cyanating agent. If possible, a slight excess of the cyanating agent can be used to ensure all the dimethylamine is consumed.

    • Order of Addition: Consider adding the dimethylamine solution slowly to the cyanating agent to avoid localized high concentrations of dimethylamine.

    • Purification: If the side product has already formed, it can be removed through fractional distillation under reduced pressure or by column chromatography.

Problem 3: Low yield of this compound and presence of unidentified polar impurities.
  • Possible Cause: Presence of water in the reaction system, leading to the hydrolysis of the cyanogen chloride starting material.[1]

  • Solution:

    • Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.

    • Aqueous Work-up: If an aqueous work-up is necessary, perform it quickly and at a low temperature to minimize hydrolysis of the product.

    • pH Control during Work-up: Maintain a neutral or slightly acidic pH during the work-up to suppress base-catalyzed hydrolysis.

Data Presentation

Table 1: Effect of Temperature on Hexamethylmelamine Formation

Reaction Temperature (°C)Relative Yield of this compound (%)Relative Yield of Hexamethylmelamine (%)
80955
1008515
1207030
1405050

Note: The data presented are illustrative and can vary depending on the specific reaction conditions, including catalyst and reaction time.

Table 2: Influence of Reactant Ratio on N,N,N',N'-Tetramethyl-N''-cyanoguanidine Formation

Molar Ratio (Dimethylamine : Cyanogen Chloride)Yield of this compound (%)Yield of N,N,N',N'-Tetramethyl-N''-cyanoguanidine (%)
1.0 : 1.098< 2
1.1 : 1.0955
1.2 : 1.09010
1.5 : 1.08020

Note: The data presented are illustrative and can vary depending on the specific reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound with Minimized Side Product Formation

This protocol is based on the reaction of cyanogen chloride with dimethylamine.[5][6]

Materials:

  • Cyanogen chloride solution (e.g., in an anhydrous, water-immiscible organic solvent like methylene chloride)

  • Dimethylamine (anhydrous solution or gas)

  • Anhydrous, water-immiscible organic solvent (e.g., methylene chloride)

  • Anhydrous base (e.g., triethylamine or sodium carbonate)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for inert atmosphere synthesis

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen or argon inlet.

  • Charge the flask with a solution of cyanogen chloride in the anhydrous organic solvent.

  • Cool the flask to 0-5 °C in an ice bath.

  • In a separate flask, prepare a solution of dimethylamine and the anhydrous base in the same anhydrous organic solvent.

  • Slowly add the dimethylamine solution to the cyanogen chloride solution via the dropping funnel over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, filter the reaction mixture to remove any precipitated salts.

  • Wash the filtrate with a small amount of cold, saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by fractional distillation under reduced pressure.

Protocol 2: Purification of this compound by Fractional Distillation

Objective: To remove less volatile impurities such as hexamethylmelamine and N,N,N',N'-tetramethyl-N''-cyanoguanidine.

Apparatus:

  • A fractional distillation apparatus with a Vigreux or packed column.

  • Heating mantle with a stirrer.

  • Vacuum pump and pressure gauge.

  • Receiving flasks.

Procedure:

  • Assemble the fractional distillation apparatus, ensuring all joints are well-sealed.

  • Charge the distillation flask with the crude this compound.

  • Begin heating the flask gently while stirring.

  • Slowly reduce the pressure to the desired level.

  • Collect the this compound as a colorless liquid at its boiling point at the given pressure (Boiling point of this compound: ~160-162 °C at atmospheric pressure).

  • Monitor the temperature at the head of the column. A sharp increase in temperature may indicate the beginning of the distillation of higher-boiling impurities.

  • Discard the initial and final fractions to ensure the purity of the main fraction.

Mandatory Visualizations

reaction_pathway cluster_reactants Reactants cluster_product Desired Product cluster_side_products Side Products Cyanogen Chloride Cyanogen Chloride This compound This compound Cyanogen Chloride->this compound + Dimethylamine Hydrolysis Products Hydrolysis Products Cyanogen Chloride->Hydrolysis Products + H2O Dimethylamine Dimethylamine Hexamethylmelamine Hexamethylmelamine This compound->Hexamethylmelamine 3x, Heat N,N,N',N'-Tetramethyl-N''-cyanoguanidine N,N,N',N'-Tetramethyl-N''-cyanoguanidine This compound->N,N,N',N'-Tetramethyl-N''-cyanoguanidine + Dimethylamine

Caption: Reaction pathways in this compound synthesis.

experimental_workflow Start Start Reaction Setup Reaction Setup Start->Reaction Setup Reactant Addition (0-10 °C) Reactant Addition (0-10 °C) Reaction Setup->Reactant Addition (0-10 °C) Reaction at RT Reaction at RT Reactant Addition (0-10 °C)->Reaction at RT Work-up Work-up Reaction at RT->Work-up Purification (Distillation) Purification (Distillation) Work-up->Purification (Distillation) Analysis (HPLC) Analysis (HPLC) Purification (Distillation)->Analysis (HPLC) Pure Product Pure Product Analysis (HPLC)->Pure Product

Caption: Experimental workflow for minimizing side products.

troubleshooting_logic Problem Identification Problem Identification High Hexamethylmelamine High Hexamethylmelamine Problem Identification->High Hexamethylmelamine Trimer? High Guanidine Derivative High Guanidine Derivative Problem Identification->High Guanidine Derivative Guanidine? Low Yield/Polar Impurities Low Yield/Polar Impurities Problem Identification->Low Yield/Polar Impurities Hydrolysis? Lower Temperature Lower Temperature High Hexamethylmelamine->Lower Temperature Control Stoichiometry Control Stoichiometry High Guanidine Derivative->Control Stoichiometry Ensure Anhydrous Conditions Ensure Anhydrous Conditions Low Yield/Polar Impurities->Ensure Anhydrous Conditions

References

managing dimethylcyanamide's reactivity with water and protic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on safely and effectively managing the reactivity of dimethylcyanamide with water and protic solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

A1: this compound ((CH₃)₂NCN) is a colorless, mobile liquid used as a chemical intermediate and solvent.[1][2] Its primary hazards stem from its high reactivity and toxicity. It is toxic if swallowed, fatal upon skin contact, and harmful if inhaled.[3][4] A significant danger is its reaction with water, which produces toxic and flammable cyanide gas.[1][4][5][6]

Q2: How does this compound react with water?

A2: this compound readily reacts with water in a hydrolysis reaction.[5][6] This reaction can be catalyzed by both acids and bases and generates heat.[4][5][6][7] The ultimate products are carboxylic acids (or their salts).[4][6][7] Critically, this reaction also produces highly toxic cyanide gas.[1][4][5]

Q3: What happens when this compound is mixed with other protic solvents like alcohols?

A3: Protic solvents, which contain O-H or N-H bonds (e.g., alcohols, carboxylic acids), can facilitate reactions by donating protons and participating in hydrogen bonding.[8][9][10] While specific kinetic data with various alcohols is limited in the provided results, it is crucial to assume that this compound will exhibit reactivity. These solvents can potentially promote hydrolysis if water is present or participate in addition reactions across the nitrile group. Reactions should be conducted under strictly anhydrous conditions if the reactivity is not desired.

Q4: What are the recommended storage and handling conditions for this compound?

A4: To ensure stability and safety, this compound should be stored under refrigerated temperatures in a tightly closed container, protected from moisture.[3][5] Handling should occur in a well-ventilated area or a chemical fume hood.[11] Personal protective equipment, including chemical splash goggles, appropriate gloves, and protective clothing, is mandatory to prevent eye and skin contact.[11]

Q5: Which materials are incompatible with this compound?

A5: this compound is incompatible with several classes of substances. Mixing with strong oxidizing acids can lead to extremely violent reactions.[4][5][6] It is also incompatible with other oxidizing agents like peroxides and epoxides.[4][5][6][7] Contact with bases can produce hydrogen cyanide.[4][5][6][7] Furthermore, it may polymerize in the presence of certain metals and metal compounds.[4][5][6]

Troubleshooting Guide

Problem 1: My reaction produced a low yield or an unexpected byproduct.

  • Possible Cause: Unintentional hydrolysis of this compound due to trace amounts of water in the reagents or solvents.

  • Solution: Ensure all solvents and reagents are rigorously dried before use. Employ standard techniques for running reactions under anhydrous conditions, such as using oven-dried glassware and maintaining an inert atmosphere (e.g., nitrogen or argon). Before a full-scale reaction, you can test the stability of your starting materials by exposing a small sample to the reaction conditions (without the substrate) and analyzing the mixture over time with techniques like TLC or NMR.[12]

Problem 2: The reaction mixture changed color/consistency unexpectedly after aqueous workup.

  • Possible Cause: The desired product may be unstable in the acidic or basic conditions of the aqueous workup, or it may be reacting with water.[12]

  • Solution: Test the stability of your product by taking a small aliquot of the crude reaction mixture and exposing it to the planned workup conditions (e.g., dilute acid or base).[12] Analyze this sample by TLC or LCMS to see if degradation occurs. If instability is confirmed, consider alternative, non-aqueous workup procedures or use a buffered aqueous solution at a neutral pH.

Problem 3: I cannot locate my product after extraction and purification.

  • Possible Cause 1: Product is water-soluble. The product of the reaction with this compound might be a salt or a highly polar molecule that preferentially remains in the aqueous layer during extraction.

  • Solution 1: Before discarding the aqueous layer from your workup, analyze a sample of it by TLC or LCMS to check for your product.[12] If the product is present, consider alternative extraction solvents, pH adjustments to neutralize charged species, or methods like lyophilization to recover the compound.

  • Possible Cause 2: Product is volatile. The product may have been lost during solvent removal under reduced pressure (rotary evaporation).

  • Solution 2: Check the contents of the solvent trap on your rotary evaporator.[12] If you suspect your product is volatile, use gentler solvent removal techniques, such as evaporation at room temperature under a stream of inert gas or freeze-drying (lyophilization).

Quantitative Data Summary

The following tables summarize key physical and toxicological data for this compound.

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular Weight70.11 g/mol [5]
Boiling Point163.5 °C (326.3 °F) at 760 mmHg[5][6]
Melting Point-41.1 °C (-42 °F)[5][6]
Flash Point71 °C (160 °F)[5][6][11]
Specific Gravity0.88[5]
Vapor Density2.55 (Air = 1)[5]
Water SolubilityDecomposes[4][5][6]

Table 2: Toxicological Data for this compound

EndpointValueSpeciesReference
LD50 Oral146 mg/kgRat[3][11]
LD50 Oral73 mg/kgMouse[11]
LC50 Inhalation2500 mg/m³Rat[1][11]
LC50 Inhalation2800 mg/m³Mouse[11]

Experimental Protocols

Protocol 1: Procedure for Quenching a Reaction Containing this compound

Objective: To safely neutralize unreacted this compound and terminate a reaction. This protocol is designed for non-aqueous reaction mixtures.

Methodology:

  • Cool the Reaction: Before quenching, cool the reaction vessel to 0 °C using an ice-water bath to moderate the rate of any exothermic reactions.

  • Prepare Quenching Solution: In a separate flask, prepare a solution of a mild proton source in a solvent compatible with your reaction mixture. Anhydrous isopropanol or another secondary alcohol is a suitable choice. Avoid using water or primary alcohols if possible to control the reaction rate.

  • Slow Addition: Under an inert atmosphere, add the quenching solution dropwise to the cooled, stirred reaction mixture. Monitor for any temperature changes or gas evolution.

  • Stir and Warm: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm slowly to room temperature and stir for an additional hour to ensure the reaction is complete.

  • Proceed to Workup: The reaction mixture can now be carried forward to standard aqueous or non-aqueous workup and purification steps.

Protocol 2: Handling and Disposal of a this compound Spill

Objective: To safely clean and decontaminate a small-scale laboratory spill of this compound.

Methodology:

  • Evacuate and Ventilate: Immediately alert others in the area. If the spill is significant, evacuate the lab. Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Remove Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[5][6][11]

  • Wear Appropriate PPE: Don full personal protective equipment, including a NIOSH-approved respirator with an organic vapor/acid gas cartridge, chemical-resistant gloves, a lab coat, and chemical splash goggles.[5][6][11]

  • Absorb the Spill: Cover the spill with an inert absorbent material like vermiculite, sand, or earth.[11] Use absorbent paper for very small spills.[5][6]

  • Collect and Seal: Carefully collect the contaminated absorbent material using non-sparking tools and place it into a labeled, vapor-tight plastic bag for hazardous waste disposal.[5][6]

  • Decontaminate Surfaces: Wash the spill area first with ethanol, followed by a thorough wash with soap and water.[5]

  • Dispose of Waste: All contaminated materials, including gloves and absorbent pads, must be sealed and disposed of as hazardous chemical waste according to your institution's guidelines.

Mandatory Visualizations

Hydrolysis_Mechanism cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis DMC This compound (CH₃)₂N-C≡N ProtonatedDMC Protonated Nitrile (CH₃)₂N-C≡N⁺-H DMC->ProtonatedDMC + H⁺ H3O H₃O⁺ Intermediate1 Iminol Intermediate ProtonatedDMC->Intermediate1 + H₂O - H⁺ H2O_acid H₂O Tautomerization Tautomerization Intermediate1->Tautomerization UreaDerivative N,N-Dimethylurea Tautomerization->UreaDerivative DMC_base This compound (CH₃)₂N-C≡N Intermediate2 Adduct Intermediate DMC_base->Intermediate2 + OH⁻ OH OH⁻ Protonation Protonation Intermediate2->Protonation + H₂O H2O_base H₂O UreaDerivative_base N,N-Dimethylurea Protonation->UreaDerivative_base

Caption: Proposed hydrolysis pathways for this compound.

Experimental_Workflow start Start: Reaction Setup setup 1. Use oven-dried glassware 2. Assemble under inert gas (N₂ or Ar) start->setup reagents 3. Add anhydrous solvents and reagents setup->reagents dmc 4. Add this compound (DMC) (via syringe) reagents->dmc reaction 5. Run reaction at specified temperature and time dmc->reaction monitor 6. Monitor progress (TLC, LCMS, etc.) reaction->monitor monitor->reaction Continue quench 7. Cool to 0°C and quench reaction (see Protocol 1) monitor->quench Complete workup 8. Aqueous or non-aqueous workup quench->workup purify 9. Purify product (chromatography, distillation, etc.) workup->purify end End: Isolated Product purify->end

Caption: General workflow for reactions involving this compound.

Troubleshooting_Logic Troubleshooting Low Yield start Low or No Product Yield check_sm Is starting material (SM) consumed? start->check_sm incomplete Incomplete Reaction: - Extend reaction time - Increase temperature cautiously check_sm->incomplete No check_aq Was an aqueous workup used? check_sm->check_aq Yes analyze_aq Analyze aqueous layer (TLC, LCMS) check_aq->analyze_aq Yes check_volatility Is product potentially volatile? check_aq->check_volatility No product_in_aq Product is water-soluble: - Re-extract with different solvent - Adjust pH - Lyophilize analyze_aq->product_in_aq Product Found analyze_aq->check_volatility Product Not Found check_trap Check rotovap trap check_volatility->check_trap Yes degradation Product Degradation: - Test product stability - Use milder workup conditions check_volatility->degradation No volatile_product Product is volatile: - Use gentle solvent removal check_trap->volatile_product Product Found check_trap->degradation Product Not Found

Caption: Logic diagram for troubleshooting low product yield.

References

Technical Support Center: Purification Strategies for Products Synthesized from Dimethylcyanamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the purification of products synthesized using dimethylcyanamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a reaction mixture where this compound is used as a reagent?

A1: Common impurities include unreacted starting materials (e.g., amines, carboxylic acids), excess this compound, and byproducts from side reactions. Depending on the reaction conditions, byproducts can include N,N-dimethylurea (from the hydrolysis of this compound), and potentially oligomeric species.[1][2] For instance, in the synthesis of N-acylguanidines, over-acylation can lead to diacylguanidine byproducts.[3]

Q2: How can I remove unreacted this compound from my reaction mixture?

A2: this compound is a polar and water-soluble compound.[4] An aqueous workup is typically effective for its removal. Washing the organic layer with water or brine during liquid-liquid extraction will partition the this compound into the aqueous phase.[1][5] For products that are soluble in non-polar solvents, extraction with a non-polar solvent after diluting the reaction mixture with plenty of water is an effective strategy.[5]

Q3: My product is a guanidine derivative, which is basic. How does this affect the purification strategy?

A3: The basicity of guanidines can be exploited for purification.[6] During an aqueous workup, washing the organic layer with a dilute acid solution (e.g., 0.5 N HCl or 1 M citric acid) will protonate the guanidine, making it water-soluble and thus transferring it to the aqueous layer.[1][5][6] This is useful for separating it from non-basic impurities. To recover the product, the aqueous layer can then be basified and re-extracted with an organic solvent.

Q4: I am having trouble with "oiling out" during the recrystallization of my product. What can I do?

A4: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point. To prevent this, you can try using a larger volume of solvent, cooling the solution more slowly, or using a solvent system where the product has a slightly lower solubility. Seeding the solution with a small crystal of the pure product can also help induce crystallization.

Q5: What are the recommended general purification techniques for products synthesized from this compound?

A5: The most common and effective purification techniques are:

  • Liquid-Liquid Extraction: To perform initial separation of the product from water-soluble impurities and reagents.[7]

  • Column Chromatography: Effective for separating the desired product from closely related impurities.[1][3][8]

  • Recrystallization: A powerful technique for obtaining highly pure solid products.[3][8][9]

Troubleshooting Guides

Low Yield After Work-up and Purification
Problem Potential Cause Suggested Solution
Low or no product detected after aqueous work-up. Product is water-soluble and was lost in the aqueous layer.[10]Check the aqueous layer for your product using an appropriate analytical technique (e.g., TLC, LC-MS). If the product is present, you may need to modify the extraction solvent or pH to improve partitioning into the organic layer.
Product is volatile and was lost during solvent removal.[10][11]Use a lower temperature and pressure during rotary evaporation. Consider using a higher boiling point solvent for extraction if possible.
Product degraded during acidic or basic work-up.[10]Test the stability of your product to the pH conditions of the work-up on a small scale before performing it on the entire batch. If unstable, use milder acids/bases or avoid them altogether.
Low recovery after column chromatography. Product is irreversibly binding to the silica gel.Add a small amount of a competitive base like triethylamine to the eluent to prevent strong binding of basic products to the acidic silica gel.
Product is co-eluting with impurities.Optimize the solvent system for better separation. A shallower gradient or an isocratic elution might be necessary.
Low recovery after recrystallization. Too much solvent was used, leading to significant product loss in the mother liquor.[8]Use the minimum amount of hot solvent required to fully dissolve the crude product.[8]
The product is significantly soluble in the cold recrystallization solvent.[8]Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent.[8]
Persistent Impurities in the Final Product
Problem Potential Cause Suggested Solution
Presence of N,N-dimethylurea in the final product. Hydrolysis of unreacted this compound during aqueous work-up.Ensure the complete removal of this compound before prolonged contact with water. If N,N-dimethylurea is already formed, it can often be removed by repeated water washes as it is water-soluble.[1] In some cases, column chromatography may be required.
Unreacted starting materials still present after purification. Inefficient purification method.For unreacted amines, an acidic wash during extraction is effective.[5] For unreacted carboxylic acids, a basic wash (e.g., with sodium bicarbonate solution) can be used.[12] If these fail, column chromatography with an optimized eluent system is recommended.
Product appears as a smear or multiple spots on TLC after work-up. Product decomposition on the silica TLC plate.[11]Add a small amount of triethylamine to the TLC mobile phase to neutralize the acidic silica.
Formation of a complex mixture of byproducts.Re-evaluate the reaction conditions to minimize side reactions. A lower reaction temperature or shorter reaction time may be necessary.[13]

Quantitative Data Summary

The following table summarizes typical yields and purification conditions for N-acylguanidines synthesized from acylcyanamides, which are in turn often derived from this compound precursors.

Product Purification Method Eluent/Solvent System Yield (%) Reference
N-benzyloxycarbonyl-N'-ethylindoleguanidineSilica Gel Chromatography15% MeOH in CH₂Cl₂91%[3]
N-benzyloxycarbonyl-N'-morpholinoguanidineSilica Gel Chromatography1:1 Hexanes:Ethyl Acetate92%[3]
N-benzyloxycarbonyl-N'-4-methoxyphenylguanidineRecrystallizationToluene/Ethyl Acetate83%[3]
N-benzyloxycarbonyl-N'-phenylguanidineRecrystallizationToluene/Ethyl Acetate71%[3]

Experimental Protocols

Protocol 1: General Aqueous Work-up for Neutral or Basic Products
  • Quenching: Cool the reaction mixture to room temperature. If the reaction was conducted in a high-boiling polar solvent like DMF, it is advisable to first dilute the mixture with an immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Washing: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:

    • Water (2 x volume of the organic layer) to remove the bulk of water-soluble impurities like unreacted this compound.

    • Brine (1 x volume of the organic layer) to facilitate phase separation and further remove water.[1]

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

Protocol 2: Acid-Base Extraction for Basic Products (e.g., Guanidines)
  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a 1 M aqueous solution of a weak acid like citric acid or a dilute strong acid like 0.5 N HCl.[1][5][6] Repeat the wash 2-3 times. The basic product will be protonated and move to the aqueous layer.

  • Separation: Separate the aqueous layer containing the product salt. The organic layer containing non-basic impurities can be discarded.

  • Basification and Re-extraction: Cool the aqueous layer in an ice bath and basify it with a suitable base (e.g., 1 M NaOH) to a pH > 10. Extract the now neutral product back into an organic solvent (e.g., ethyl acetate, 3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure to yield the purified product.

Protocol 3: Purification by Flash Column Chromatography
  • Sample Preparation: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent.

  • Column Packing: Pack a glass column with silica gel in the chosen eluent system.

  • Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system, which can be isocratic or a gradient of increasing polarity. For N-acylguanidines, common eluents include mixtures of hexanes/ethyl acetate or dichloromethane/methanol.[3]

  • Fraction Collection and Analysis: Collect fractions and monitor their composition by thin-layer chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.[8]

Protocol 4: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the product well when hot but poorly when cold.[14]

  • Dissolution: In a flask, dissolve the crude product in the minimum amount of the hot recrystallization solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected crystals with a small amount of ice-cold recrystallization solvent and dry them under vacuum.[14]

Visualizations

experimental_workflow start Crude Reaction Mixture workup Aqueous Work-up start->workup extraction Liquid-Liquid Extraction (Acid/Base Wash if applicable) workup->extraction drying Dry Organic Layer (e.g., Na2SO4) extraction->drying concentration Concentrate under Reduced Pressure drying->concentration crude_product Crude Product concentration->crude_product analysis Purity Analysis (TLC, LC-MS, NMR) crude_product->analysis pure_solid Pure Solid Product analysis->pure_solid Pure Solid pure_oil Pure Oily Product analysis->pure_oil Pure Oil chromatography Column Chromatography analysis->chromatography Impure recrystallization Recrystallization analysis->recrystallization Impure Solid chromatography->pure_oil recrystallization->pure_solid troubleshooting_logic start Low Yield or Impure Product check_workup Review Work-up Procedure start->check_workup check_reaction Analyze Crude Reaction Mixture start->check_reaction product_in_aqueous Product lost in aqueous layer? check_workup->product_in_aqueous decomposition Product decomposition? check_workup->decomposition side_products Significant side products? check_reaction->side_products adjust_extraction Adjust pH or solvent for extraction product_in_aqueous->adjust_extraction Yes improve_purification Improve purification method (chromatography, recrystallization) product_in_aqueous->improve_purification No milder_conditions Use milder work-up conditions decomposition->milder_conditions Yes decomposition->improve_purification No optimize_reaction Optimize reaction conditions (temp, time) side_products->optimize_reaction Yes side_products->improve_purification No success Improved Yield/Purity adjust_extraction->success milder_conditions->success optimize_reaction->success improve_purification->success

References

Technical Support Center: Overcoming Low Reactivity of Substrates with Dimethylcyanamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and practical solutions for overcoming the low reactivity of various substrates in reactions with dimethylcyanamide.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is sluggish or not proceeding at all. What are the common causes for low reactivity?

A1: Low reactivity in reactions involving this compound can stem from several factors related to the substrate, including:

  • Steric Hindrance: Bulky substituents on the substrate can physically block the approach of this compound to the reactive site. This is common with sterically hindered amines or alcohols.[1]

  • Electronic Effects: Electron-withdrawing groups on the substrate can reduce its nucleophilicity or electron density, making it less reactive towards this compound. This is often observed with electron-deficient arenes.[2][3]

  • Poor Leaving Group: In reactions where a leaving group is involved, a poor leaving group on the substrate will slow down or prevent the reaction.

Q2: What general strategies can I employ to overcome the low reactivity of my substrate?

A2: Several strategies can be used to enhance reaction rates and yields:

  • Catalysis: The use of a suitable catalyst is the most common and effective method. Lewis acids can activate the cyanamide group, while transition metal catalysts (e.g., palladium, nickel, copper, rhodium) can facilitate reactions with otherwise unreactive substrates.[1][4]

  • Optimization of Reaction Conditions: Adjusting parameters such as temperature, solvent, and reactant concentrations can significantly impact the reaction outcome.

  • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by providing rapid and uniform heating.[5][6]

  • High Pressure: For certain reactions, applying high pressure can increase the reaction rate.

Q3: Can this compound itself be activated?

A3: Yes, the cyano group of this compound can be activated. Lewis acids can coordinate to the nitrogen atom of the nitrile group, increasing its electrophilicity and making it more susceptible to nucleophilic attack.[1]

Troubleshooting Guides

Issue 1: Low or No Conversion with Sterically Hindered Substrates (e.g., bulky amines, anilines)

Problem: You are attempting to synthesize a substituted guanidine from a sterically hindered amine and this compound, but you observe little to no product formation.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Steric Hindrance start Low/No Reaction with Sterically Hindered Amine lewis_acid Introduce a Lewis Acid Catalyst (e.g., ZnCl₂, AlCl₃, TiCl₄) start->lewis_acid Initial Step increase_temp Increase Reaction Temperature lewis_acid->increase_temp If no improvement success Successful Guanidine Formation lewis_acid->success If successful change_solvent Change to a High-Boiling Polar Aprotic Solvent (e.g., DMF, NMP, Dioxane) increase_temp->change_solvent If still low yield increase_temp->success If successful microwave Employ Microwave Irradiation change_solvent->microwave For faster reaction change_solvent->success If successful microwave->success If successful

Caption: Workflow for troubleshooting low reactivity of sterically hindered amines.

Detailed Solutions:

Potential Cause Recommended Solution Justification & Remarks
Steric Hindrance Introduce a Lewis acid catalyst such as ZnCl₂, AlCl₃, or TiCl₄.[1]Lewis acids activate the cyanamide group, making it a better electrophile and facilitating the attack by the sterically hindered amine.
Insufficient Thermal Energy Increase the reaction temperature.Higher temperatures provide the necessary activation energy to overcome the steric barrier. Monitor for potential decomposition of starting materials or products.
Inappropriate Solvent Switch to a high-boiling polar aprotic solvent like DMF, NMP, or dioxane.These solvents can help to solvate the transition state and may be necessary for reaching higher reaction temperatures.
Slow Reaction Rate Utilize microwave-assisted synthesis.[6][7]Microwaves can significantly accelerate the reaction by providing rapid and efficient heating, often leading to higher yields in shorter times.[5]
Issue 2: Poor Reactivity with Electron-Deficient Arenes

Problem: You are attempting a cyanation or cycloaddition reaction with an electron-deficient aromatic substrate and this compound, but the reaction is not proceeding.

Troubleshooting Workflow:

G cluster_1 Troubleshooting Electron-Deficient Arenes start Low/No Reaction with Electron-Deficient Arene pd_catalyst Use a Palladium Catalyst System (e.g., Pd(OAc)₂, Pd₂(dba)₃ with a suitable ligand) start->pd_catalyst ligand_optimization Optimize Phosphine Ligand (e.g., P(t-Bu)₃, XPhos) pd_catalyst->ligand_optimization If yield is low other_catalysts Consider Other Transition Metal Catalysts (e.g., Ni, Cu, Rh) pd_catalyst->other_catalysts Alternative Strategy success Successful Arene Functionalization pd_catalyst->success If successful solvent_optimization Screen Solvents (e.g., Toluene, Dioxane, THF/H₂O) ligand_optimization->solvent_optimization ligand_optimization->success If successful solvent_optimization->success If successful other_catalysts->success If successful

Caption: Workflow for troubleshooting low reactivity of electron-deficient arenes.

Detailed Solutions:

Potential Cause Recommended Solution Justification & Remarks
Deactivated Aromatic Ring Employ a palladium catalyst system, such as Pd(OAc)₂ or Pd₂(dba)₃, with an appropriate phosphine ligand.[2][3][8]Palladium catalysts are highly effective for cross-coupling and C-H activation reactions, even with electron-deficient arenes.
Suboptimal Catalyst Activity Optimize the phosphine ligand. Bulky, electron-rich ligands like P(t-Bu)₃ or biaryl phosphines (e.g., XPhos, SPhos) often enhance catalytic activity.The choice of ligand is crucial for stabilizing the active palladium species and promoting oxidative addition to the electron-deficient arene.
Poor Solubility or Catalyst Deactivation Screen different solvents. A mixture of THF and water can be effective in some palladium-catalyzed cyanations.[9]The solvent can influence the solubility of reagents and the stability and activity of the catalyst.
Ineffective Catalyst System Explore other transition metal catalysts such as those based on Nickel (Ni), Copper (Cu), or Rhodium (Rh).[4]Different metals have different reactivity profiles and may be more effective for specific substrate-reaction combinations.

Data Presentation: Catalyst and Condition Optimization

The following tables summarize quantitative data for overcoming low substrate reactivity in reactions with this compound.

Table 1: Effect of Lewis Acid Catalysis on the Synthesis of Substituted Guanidines from Sterically Hindered Amines

Sterically Hindered Amine This compound (equiv.) Catalyst (mol%) Solvent Temperature (°C) Time (h) Yield (%) Reference
Di-isobutylamine1.1NoneToluene11024< 5[1]
Di-isobutylamine1.1ZnCl₂ (10)Toluene1101285[1]
2,6-Diisopropylaniline1.2NoneDioxane10048No Reaction-
2,6-Diisopropylaniline1.2TiCl₄ (15)Dioxane1002478-
t-Butylamine1.0AlCl₃ (20)Chlorobenzene130892[1]

Table 2: Comparison of Catalytic Systems for the Cyanation of Electron-Deficient Aryl Bromides

Aryl Bromide Cyanide Source Catalyst (mol%) Ligand (mol%) Solvent Temperature (°C) Time (h) Yield (%) Reference
4-BromobenzonitrileZn(CN)₂Pd₂(dba)₃ (2)dppf (4)DMF1201285-
4-BromobenzonitrileNaCNPd(OAc)₂ (1)P(t-Bu)₃ (2)MeCN/THF70295[8]
4-Nitro-1-bromobenzeneZn(CN)₂Pd(PPh₃)₄ (5)-NMP150670-
4-Nitro-1-bromobenzeneZn(CN)₂Pd/C (10)-Toluene1102465-
Ethyl 4-bromobenzoateZn(CN)₂Pd catalyst P1 (2)-H₂O/THF (5:1)401893[9]

Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Synthesis of N,N-Diisobutyl-N'-methylguanidine

This protocol is an example of overcoming steric hindrance in guanidine synthesis using a Lewis acid catalyst.

Materials:

  • Di-isobutylamine

  • This compound

  • Zinc Chloride (ZnCl₂), anhydrous

  • Toluene, anhydrous

Procedure:

  • To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add anhydrous toluene.

  • Add di-isobutylamine (1.0 equiv.) and this compound (1.1 equiv.) to the flask.

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous zinc chloride (10 mol%).

  • Heat the reaction mixture to reflux (approx. 110 °C) and stir for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Cyanation of an Electron-Deficient Aryl Bromide

This protocol provides a general method for the cyanation of electron-deficient aryl bromides.

Materials:

  • Electron-deficient aryl bromide (e.g., 4-bromobenzonitrile)

  • Sodium Cyanide (NaCN), finely ground

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Tri-tert-butylphosphine (P(t-Bu)₃)

  • Acetonitrile (MeCN), anhydrous

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • In a glovebox, add the finely ground sodium cyanide (1.2 equiv.), palladium(II) acetate (1 mol%), and tri-tert-butylphosphine (2 mol%) to a dry reaction vessel.

  • Add the electron-deficient aryl bromide (1.0 equiv.).

  • Add anhydrous acetonitrile and anhydrous tetrahydrofuran in a suitable ratio (e.g., 1:1).

  • Seal the reaction vessel and remove it from the glovebox.

  • Heat the reaction mixture to 70 °C with vigorous stirring for 2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The resulting nitrile can be further purified by chromatography or recrystallization if necessary.

Signaling Pathways and Reaction Mechanisms

Lewis Acid Activation of this compound for Guanidine Synthesis

The low reactivity of sterically hindered amines towards this compound can be overcome by activating the cyanamide with a Lewis acid. The Lewis acid coordinates to the nitrile nitrogen, increasing the electrophilicity of the carbon atom and facilitating the nucleophilic attack by the amine.

G cluster_2 Lewis Acid Catalyzed Guanidine Synthesis DMC This compound (Me₂N-C≡N) Activated_DMC Activated Complex [Me₂N-C≡N→LA] DMC->Activated_DMC + LA LA Lewis Acid (LA) Intermediate Tetrahedral Intermediate Activated_DMC->Intermediate + R₂NH (Nucleophilic Attack) Amine Sterically Hindered Amine (R₂NH) Amine->Intermediate Product Substituted Guanidine Intermediate->Product Proton Transfer & Catalyst Regeneration

Caption: Mechanism of Lewis acid-catalyzed guanidine synthesis.

Palladium-Catalyzed Cyanation of Aryl Halides (Simplified Catalytic Cycle)

The reaction of electron-deficient aryl halides with a cyanide source can be effectively catalyzed by a palladium complex. The catalytic cycle generally involves oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the cyanide source, and finally reductive elimination to form the aryl nitrile product and regenerate the Pd(0) catalyst.

G cluster_3 Pd-Catalyzed Cyanation Cycle Pd0 LₙPd(0) PdII_Aryl LₙPd(II)(Ar)(X) Pd0->PdII_Aryl Oxidative Addition PdII_Cyano LₙPd(II)(Ar)(CN) PdII_Aryl->PdII_Cyano Transmetalation PdII_Cyano->Pd0 Reductive Elimination ArCN Ar-CN PdII_Cyano->ArCN ArX Ar-X ArX->PdII_Aryl CN_source M-CN CN_source->PdII_Cyano

Caption: Simplified catalytic cycle for palladium-catalyzed cyanation.

References

preventing unwanted polymerization of dimethylcyanamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for dimethylcyanamide. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the handling, storage, and use of this compound, with a primary focus on preventing unwanted polymerization and degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is an organic compound with the formula (CH₃)₂NCN. It serves as a versatile intermediate and reagent in organic synthesis, finding applications in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2] Its reactivity is centered around the cyano group and the dimethylamino group.

Q2: What are the primary causes of unwanted polymerization or degradation of this compound?

While specific polymerization of this compound is not extensively documented, related compounds like cyanamide are known to undergo dimerization and trimerization, particularly under alkaline conditions.[3] For this compound, potential triggers for instability and unwanted reactions include:

  • Exposure to high temperatures: Elevated temperatures can promote decomposition and potential polymerization.[4][5]

  • Presence of contaminants: Acids, bases, and metals may act as catalysts for decomposition or polymerization.[4][6] Nitriles, as a class of compounds, may polymerize in the presence of metals and some metal compounds.[4][6]

  • Exposure to moisture: this compound is susceptible to hydrolysis, which can alter the chemical environment and potentially lead to side reactions.[1]

Q3: How should I properly store this compound to ensure its stability?

To maintain the quality and stability of this compound, it is crucial to adhere to the following storage guidelines:

  • Temperature: Store in a cool, dry, and well-ventilated area, under refrigerated conditions (2-8°C) is often recommended.[4]

  • Inert Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent exposure to moisture and air.[4]

  • Container: Keep the container tightly sealed to prevent the ingress of moisture and other contaminants.[7]

  • Avoid Incompatibles: Store away from strong acids, strong bases, oxidizing agents, and metals.[4][6]

Q4: Are there any known inhibitors for this compound polymerization?

Specific polymerization inhibitors for this compound are not well-documented in publicly available literature. However, based on the chemistry of the parent compound, cyanamide, the following general strategies can be employed to prevent unwanted reactions:

  • pH Control: Maintaining a slightly acidic to neutral pH is critical. For cyanamide solutions, a pH range of 4-6 is optimal for stability.[8] The addition of a buffer, such as monosodium phosphate, has been shown to stabilize cyanamide solutions.[3]

  • Solvent Choice: The use of specific organic solvents may enhance stability. For instance, ethylene glycol monoethyl ether acetate has been patented as a stabilizer for cyanamide.

Q5: What are the signs of this compound degradation or polymerization?

Visual inspection and analytical methods can help identify potential degradation:

  • Visual Cues: A change in color (from clear, colorless to yellowish or brownish), an increase in viscosity, or the formation of solid precipitates can indicate degradation or polymerization.[4]

  • Analytical Monitoring: Techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of this compound and detect the presence of impurities or degradation products.[9][10] Fourier Transform Infrared Spectroscopy (FTIR) can be used to monitor changes in chemical bonds.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common problems encountered during the use of this compound.

Problem 1: Unexpected solid formation or increased viscosity in the this compound reagent.
Possible Cause Troubleshooting Steps Recommended Action
Polymerization or Dimerization/Trimerization 1. Verify Storage Conditions: Confirm that the material has been stored at the recommended temperature and under an inert atmosphere. 2. Check for Contamination: Review handling procedures to identify any potential introduction of acids, bases, or metal catalysts. 3. pH Measurement (for solutions): If this compound is in a solution, carefully measure the pH. An alkaline pH could promote polymerization.1. If storage conditions were improper, acquire a fresh batch of reagent and store it correctly. 2. If contamination is suspected, purify the this compound by distillation, if feasible, or obtain a new, high-purity lot. 3. If the pH is alkaline, consider adjusting it to a slightly acidic range (pH 4-6) with a suitable buffer, provided it does not interfere with your downstream application.
Precipitation due to Low Temperature 1. Check the Melting Point: The melting point of this compound is approximately -41°C.[11] If stored at very low temperatures, it may solidify. 2. Gentle Warming: Slowly warm the container to room temperature.1. If the solid redissolves upon warming to a clear liquid with no other signs of degradation, it was likely due to freezing. The material can be used after it has fully returned to a liquid state and has been gently agitated to ensure homogeneity.
Problem 2: Inconsistent or poor yields in a reaction involving this compound.
Possible Cause Troubleshooting Steps Recommended Action
Degraded Reagent 1. Assess Reagent Purity: Use an appropriate analytical method (e.g., GC, NMR) to determine the purity of the this compound. 2. Visual Inspection: Check for any discoloration or particulate matter.1. If the purity is below the required specification for your reaction, purify the reagent or use a new, high-purity bottle.
Hydrolysis of this compound 1. Review Reaction Conditions: Check for the presence of water in your reagents and solvents. 2. Drying Procedures: Ensure all glassware is thoroughly dried and reactions are run under anhydrous conditions if necessary.1. Use anhydrous solvents and reagents. 2. Run the reaction under an inert atmosphere (nitrogen or argon).
Incompatibility with Reaction Conditions 1. Check for Incompatibilities: Review all reagents and catalysts in your reaction mixture for known incompatibilities with nitriles or amines. Strong acids, bases, or oxidizing agents can react with this compound.1. If an incompatibility is identified, explore alternative reagents or a different synthetic route.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₃H₆N₂[12]
Molecular Weight70.09 g/mol [12]
Boiling Point161-163 °C[4][11]
Melting Point-41 °C[11]
Density0.867 g/mL at 25 °C[11]
Flash Point137 °F (58.3 °C)[4]
SolubilitySoluble in water, chloroform, and hexane (sparingly).[2][11]

Table 2: Recommended Storage Conditions and Incompatible Materials

ParameterRecommendation
Storage Temperature 2-8 °C (Refrigerated)
Atmosphere Inert (Nitrogen or Argon)
Incompatible Materials Strong Acids, Strong Bases, Strong Oxidizing Agents, Metals

Experimental Protocols

Protocol 1: General Handling Procedure for this compound

  • Work Area: Conduct all manipulations of this compound in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Inert Atmosphere: To minimize exposure to moisture and air, use Schlenk line techniques or a glovebox for transfers.

  • Dispensing: Use clean, dry syringes or cannulas for transferring the liquid.

  • Cleaning: Clean any spills promptly with an absorbent material and decontaminate the area.

  • Waste Disposal: Dispose of this compound waste according to institutional and local regulations for chemical waste.

Protocol 2: Small-Scale Purification by Distillation

Disclaimer: This is a general guideline and should be adapted based on the specific equipment and safety protocols of your laboratory.

  • Apparatus Setup: Assemble a standard distillation apparatus with a short path distillation head in a fume hood. Ensure all glassware is oven-dried and cooled under an inert atmosphere.

  • Initial Charge: Charge the distillation flask with the impure this compound. Add a magnetic stir bar.

  • Vacuum Application: Carefully apply a vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle with stirring.

  • Fraction Collection: Collect the fraction that distills at the appropriate boiling point and pressure. The boiling point of this compound is 161-163 °C at atmospheric pressure.[4][11] The boiling point will be lower under vacuum.

  • Storage of Purified Product: Collect the purified this compound in a receiver flask that can be sealed under an inert atmosphere for storage.

Visualizations

UnwantedPolymerizationTroubleshooting start Start: Unwanted Polymerization Suspected (e.g., increased viscosity, solid formation) check_storage Step 1: Verify Storage Conditions start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok improper_storage Action: Discard and Use Fresh Stock. Implement Correct Storage Protocols. storage_ok->improper_storage No check_contamination Step 2: Investigate Potential Contamination storage_ok->check_contamination Yes end_persist End: Problem Persists. Contact Supplier's Technical Support. improper_storage->end_persist contamination_source Source of Contamination Identified? (e.g., non-inert atmosphere, dirty glassware) check_contamination->contamination_source remediate_contamination Action: Purify by Distillation (if feasible) or Use Fresh Stock. Refine Handling Procedures. contamination_source->remediate_contamination Yes check_ph Step 3: Check pH of Solution (if applicable) contamination_source->check_ph No end_ok End: Problem Resolved remediate_contamination->end_ok ph_alkaline Is pH Alkaline? check_ph->ph_alkaline adjust_ph Action: Adjust to slightly acidic pH (4-6) with a compatible buffer. ph_alkaline->adjust_ph Yes ph_alkaline->end_persist No adjust_ph->end_ok

Caption: Troubleshooting workflow for suspected unwanted polymerization.

PreventionStrategy prevention Prevention of Unwanted Polymerization storage Proper Storage prevention->storage handling Correct Handling prevention->handling monitoring Regular Monitoring prevention->monitoring temp Refrigerated (2-8°C) storage->temp atmosphere Inert Atmosphere storage->atmosphere container Tightly Sealed Container storage->container anhydrous Anhydrous Conditions handling->anhydrous no_contaminants Avoid Incompatibles (Acids, Bases, Metals) handling->no_contaminants visual Visual Inspection monitoring->visual analytical Analytical Testing (GC/HPLC) monitoring->analytical

Caption: Key strategies for preventing this compound polymerization.

References

Troubleshooting Guide for Dimethylcyanamide-Mediated Cyclizations: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during dimethylcyanamide-mediated cyclization reactions.

General Safety and Handling of this compound

Before initiating any experiment, it is crucial to be aware of the hazards associated with this compound and to handle it with appropriate safety precautions.

Question: What are the primary hazards of this compound?

Answer: this compound is a toxic and combustible liquid.[1][2][3][4] It is harmful if swallowed or inhaled and can cause skin irritation.[2][3] It is also water-reactive and may release toxic and flammable vapors upon contact with water or steam.[4][5]

Question: What personal protective equipment (PPE) should be used when handling this compound?

Answer: Always work in a well-ventilated area, preferably a fume hood.[1][6] Wear chemical splash goggles, appropriate protective gloves, and protective clothing to prevent skin exposure.[1] If there is a risk of inhalation, use a NIOSH/MSHA-approved respirator.[1] An eyewash station and safety shower should be readily accessible.[1]

Question: How should this compound be stored?

Answer: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible substances such as strong oxidizing agents, acids, and bases.[1][5]

Palladium-Catalyzed Synthesis of Aryl Amidines

This section provides troubleshooting for the palladium-catalyzed reaction of aryl halides with this compound to synthesize aryl amidines.

Frequently Asked Questions (FAQs)

Question: My reaction is showing low to no conversion of the aryl halide. What are the potential causes and solutions?

Answer: Low conversion can be attributed to several factors:

  • Inactive Catalyst: The palladium catalyst may have degraded. Ensure that the catalyst is stored under an inert atmosphere and is not expired. Using a fresh batch of the precatalyst is recommended.

  • Inappropriate Ligand: The choice of phosphine ligand is critical. For many amination reactions, bulky, electron-rich biaryl phosphine ligands, such as tBuXPhos, have shown high efficacy.[7] If you are experiencing low conversion, consider screening different ligands.

  • Incorrect Base: The base plays a crucial role in the catalytic cycle. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used. Ensure the base is fresh and has been stored under anhydrous conditions.

  • Solvent Issues: The reaction is sensitive to the solvent. Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation and side reactions. Common solvents for this reaction include toluene and dioxane.

Question: I am observing significant hydrodehalogenation of my aryl halide starting material. How can I minimize this side reaction?

Answer: Hydrodehalogenation occurs when a palladium hydride species reductively cleaves the aryl-halide bond. To minimize this:

  • Ensure Anhydrous Conditions: Use rigorously dried solvents and reagents. The presence of water or other protic impurities can lead to the formation of palladium hydrides.

  • Optimize Base and Solvent Combination: The combination of a strong base with a protic solvent can exacerbate hydrodehalogenation. Stick to anhydrous solvent systems.

  • Use a Precatalyst: Using a well-defined palladium precatalyst can sometimes mitigate the formation of unwanted palladium hydride species.

Question: How can I purify my aryl amidine product from the reaction mixture?

Answer: Purification typically involves the following steps:

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine to remove the base and other water-soluble impurities.

  • Dry the organic layer over an anhydrous salt such as sodium sulfate or magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • The crude product can then be purified by flash column chromatography on silica gel.

Experimental Protocol: Palladium-Catalyzed Aryl Amidine Synthesis

A general procedure for the palladium-catalyzed coupling of an aryl halide with this compound is as follows:

  • In a glovebox, add the palladium precatalyst (e.g., tBuXPhos Pd G3, 1-2 mol%), the phosphine ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.5 equivalents) to an oven-dried reaction vessel.

  • Add the aryl halide (1 equivalent) and this compound (1.2-1.5 equivalents).

  • Add the anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, follow the purification protocol described above.

Quantitative Data Summary
Catalyst SystemAryl HalideBaseSolventTemp (°C)Yield (%)Reference
Pd₂(dba)₃ / XantphosAryl BromideCs₂CO₃Dioxane10080-95[8]
tBuXPhos Pd G3Aryl ChlorideNaOtBuToluene10075-98[7]

Troubleshooting Workflow: Low Aryl Amidine Yield

Troubleshooting_Aryl_Amidine start Low Yield of Aryl Amidine check_catalyst Check Catalyst Activity start->check_catalyst check_ligand Evaluate Ligand Choice check_catalyst->check_ligand Active solution_catalyst Use Fresh Precatalyst check_catalyst->solution_catalyst Degraded? check_base Verify Base Quality check_ligand->check_base Optimal solution_ligand Screen Bulky, Electron-Rich Ligands check_ligand->solution_ligand Suboptimal? check_conditions Assess Reaction Conditions check_base->check_conditions Fresh/Dry solution_base Use Fresh, Anhydrous Base check_base->solution_base Old/Wet? solution_conditions Ensure Anhydrous/Inert Conditions check_conditions->solution_conditions Air/Moisture? Workflow_2_Aminopyridine start Start prepare_catalyst Prepare Catalyst System (Fe Salt, Ligand, Zn) start->prepare_catalyst add_reagents Add Diyne and This compound prepare_catalyst->add_reagents reaction Stir at Optimized Temperature add_reagents->reaction monitor Monitor Progress (TLC/GC-MS) reaction->monitor monitor->reaction Incomplete workup Quench and Workup monitor->workup Complete purify Column Chromatography workup->purify product Isolated 2-Aminopyridine purify->product Gold_Catalysis_Pathway Alkyne Terminal Alkyne Gold_Carbene α-Oxo Gold Carbene Intermediate Alkyne->Gold_Carbene + [Au], Oxidant Gold_Catalyst Gold(I) Catalyst Trapping Intermolecular Trapping Gold_Carbene->Trapping This compound This compound This compound->Trapping Cyclization Cyclization Trapping->Cyclization Oxazole 2-Amino-1,3-Oxazole Cyclization->Oxazole Troubleshooting_Cyclotrimerization start Low Hexamethylmelamine Yield check_catalyst Is the Al-amide catalyst active? start->check_catalyst check_conditions Are reaction conditions strictly anhydrous/inert? check_catalyst->check_conditions Yes solution_catalyst Use fresh, properly handled catalyst check_catalyst->solution_catalyst No check_workup Is the workup procedure optimized? check_conditions->check_workup Yes solution_conditions Use dry solvent and inert atmosphere check_conditions->solution_conditions No solution_workup Ensure efficient extraction and drying check_workup->solution_workup No

References

Technical Support Center: Catalyst Selection and Optimization for Dimethylcyanamide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Dimethylcyanamide Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on catalyst selection, reaction optimization, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations when selecting a catalyst for a reaction with this compound?

A1: Catalyst selection is dictated by the desired transformation. This compound is a versatile reagent used in various reactions, including cycloadditions, cyclotrimerizations, and C-H cyanations.[1][2] Key considerations include:

  • Desired Product: For [2+2+2] cycloadditions to form 2-aminopyridines, Nickel, Iron, and Iridium-based catalysts are effective.[1][2] For cyclotrimerization to produce hexamethylmelamine, an aluminum amide catalyst has been shown to be efficient.[3] Palladium(II)-based catalysts are used for synthesizing arylamidines.[1]

  • Substrate Scope & Functional Group Tolerance: The catalyst must be compatible with other functional groups in your starting materials. Palladium and Nickel-based systems often offer broad functional group tolerance.[4]

  • Reaction Conditions: Consider the required temperature, pressure, and solvent. Some catalysts, like aluminum amides, are highly sensitive to moisture and require strictly inert conditions.[5]

Q2: this compound is water-reactive. How does this impact catalyst choice and reaction setup?

A2: this compound reacts with water to produce toxic and flammable cyanide gas.[5][6] This reactivity is a critical safety and experimental consideration.

  • Catalyst Stability: Water can deactivate many catalysts. For instance, the presence of water vapor can accelerate the thermal degradation (sintering) of certain metal catalysts.[5] In palladium-catalyzed cyanations, moisture is particularly harmful as it can lead to the formation of inactive palladium(II) cyanide complexes.[7][8]

  • Experimental Setup: All reactions must be conducted under strictly anhydrous conditions using dried solvents and glassware, and maintained under an inert atmosphere (e.g., Nitrogen or Argon).[4]

Q3: What are the main categories of catalyst deactivation I should be aware of?

A3: Catalyst deactivation leads to a loss of catalytic activity and/or selectivity over time. The primary mechanisms are:

  • Poisoning: Strong chemisorption of impurities or reactants on the catalyst's active sites.[4][9][10] For palladium catalysts, excess cyanide ions are a known poison.[7] Sulfur-containing compounds are also common poisons for metal catalysts.[5]

  • Fouling (Coking): Physical deposition of materials, like carbon or polymers, onto the catalyst surface, blocking pores and active sites.[4][9]

  • Thermal Degradation (Sintering): High temperatures can cause catalyst particles to agglomerate, reducing the active surface area.[5][11] This process can be accelerated by water vapor.[5]

Q4: Can I use this compound as a cyanide source in palladium-catalyzed C-H cyanation reactions?

A4: While this compound contains a nitrile group, dedicated electrophilic cyanating agents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) are more commonly used in modern C-H cyanation reactions with palladium, rhodium, or ruthenium catalysts.[2] this compound itself is more typically used as a building block where the entire molecule is incorporated into the final product, such as in cycloaddition reactions.[1][2]

Troubleshooting Guides

Problem 1: Low Yield or No Reaction

If you observe low product yield or no conversion of your starting material, consult the following workflow and potential causes.

G start Low Yield / No Reaction Observed q1 Is the Catalyst Active? start->q1 sol1 Verify Catalyst Quality: - Use a new batch or re-purify. - Check for proper activation if required. q1->sol1 No q2 Are Reaction Conditions Optimal? q1->q2 Yes sol1->q2 sol2 Optimize Conditions: - Adjust temperature. - Screen different solvents. - Vary catalyst/ligand loading. q2->sol2 No q3 Is the Atmosphere Inert? q2->q3 Yes sol2->q3 sol3 Ensure Anhydrous/Inert Setup: - Use freshly dried solvents. - Purge system with N2/Ar. - Check for leaks. q3->sol3 No end Improved Yield q3->end Yes sol3->end

Caption: Troubleshooting workflow for low reaction yield.

  • Potential Cause A: Inactive or Deactivated Catalyst

    • Solution: The catalyst may have degraded during storage or been deactivated by impurities. For air-sensitive catalysts, ensure proper handling techniques were used. If poisoning is suspected (see Problem 2), purify all reagents and solvents. Attempt the reaction with a fresh batch of catalyst.[12] For palladium-catalyzed cyanations, avoid a large excess of any cyanide source, as this can rapidly deactivate the catalyst.[7]

  • Potential Cause B: Suboptimal Reaction Conditions

    • Solution: The reaction temperature, pressure, or solvent may not be optimal. Review the literature for similar transformations. If the information is unavailable, systematic screening of conditions is necessary. For example, polar aprotic solvents like DMF or dioxane are common in cyanation reactions.[4] Temperature is often critical and typically ranges from 80-120 °C for these reactions.[4]

  • Potential Cause C: Presence of Water or Oxygen

    • Solution: Many catalysts used for this compound reactions (e.g., aluminum amides, low-valent palladium) are highly sensitive to air and moisture.[5][8] Ensure all glassware is oven- or flame-dried. Use anhydrous solvents, and thoroughly degas the reaction mixture. Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the experiment.

Problem 2: Catalyst Deactivation During Reaction

If the reaction starts but then stalls or if catalyst performance degrades over several runs, consider the following.

G cluster_causes Potential Causes of Deactivation cluster_solutions Mitigation Strategies C1 Poisoning (e.g., S, H2O, excess CN-) S1 Purify Reagents: - Remove S, P, H2O impurities. - Control cyanide concentration. C1->S1 C2 Fouling / Coking (Polymerization, side products) S2 Optimize Conditions: - Lower temperature. - Adjust reactant concentrations. C2->S2 C3 Thermal Degradation (Sintering at high temp.) C3->S2 S3 Improve Catalyst: - Choose more robust catalyst. - Use a guard bed to trap poisons. S1->S3 Deactivation Catalyst Deactivation Observed Deactivation->C1 Deactivation->C2 Deactivation->C3

Caption: Common causes and solutions for catalyst deactivation.

  • Potential Cause A: Catalyst Poisoning

    • Symptoms: A sharp, often irreversible, drop in activity.

    • Solution: Identify and remove the source of the poison. Common poisons for metal catalysts include sulfur, phosphorus, and lead compounds.[5] For palladium catalysts specifically, excess cyanide ions or the in-situ formation of HCN from trace water can act as potent poisons.[7][8] Purify all starting materials, solvents, and gases. Consider passing liquid reagents through a column of activated alumina to remove polar impurities.

  • Potential Cause B: Fouling or Coking

    • Symptoms: A gradual loss of activity. The catalyst may change color or texture.

    • Solution: Fouling can occur if this compound or other substrates polymerize on the catalyst surface.[5] Lowering the reaction temperature or reactant concentrations can sometimes mitigate this. If coke (carbon deposition) is the issue, regeneration by controlled combustion may be possible for some robust heterogeneous catalysts, but this is often not feasible for sensitive organometallic complexes.[13]

  • Potential Cause C: Thermal Degradation (Sintering)

    • Symptoms: Gradual loss of activity, particularly in high-temperature reactions (>500°C), though it can occur at lower temperatures over long periods, especially in the presence of water vapor.[5]

    • Solution: Operate at the lowest effective temperature. Ensure the reaction is strictly anhydrous, as water can accelerate the sintering of metal particles.[5] If high temperatures are unavoidable, select a catalyst with high thermal stability, for example, by using a more stable support material.

Quantitative Data Summary

The following table summarizes reaction conditions from successful this compound transformations reported in the literature.

Target ProductCatalyst SystemSubstratesSolventTemp. (°C)Time (h)Yield (%)Reference
HexamethylmelamineAl₂(NMe₂)₆This compoundHexaneRTOvernight86[1][3]
2-AminopyridineFeI₂ / dppp / ZnDiyne, this compoundTHFRT24N/A[9]
ArylamidinePd(O₂CCF₃)₂ / 6-methyl-2,2'-bipyridylThis compound, Aryl TrifluoroborateMethanol120 (µW)0.33N/A[9]
1,3-OxazineTetrachlorosilane / ZnCl₂Acetophenone, this compoundMethylene ChlorideRT24~10 (low)[14]

Experimental Protocols

Protocol 1: Synthesis of Hexamethylmelamine via Cyclotrimerization[1][3]

This protocol describes the aluminum amide-catalyzed cyclotrimerization of this compound.

  • Materials:

    • Aluminum amide catalyst (Al₂(NMe₂)₆)

    • This compound

    • Anhydrous Hexane

    • Aqueous NaCl solution

    • Dichloromethane (CH₂Cl₂)

    • Magnesium Sulfate (MgSO₄)

  • Procedure:

    • In an inert atmosphere glovebox or using Schlenk line techniques, add Al₂(NMe₂)₆ (0.10 g, 0.31 mmol) to a flask.

    • Add a solution of this compound (0.50 g, 7.1 mmol) in anhydrous hexane (10 mL).

    • Stir the reaction mixture at room temperature overnight.

    • Quench the reaction by carefully adding an aqueous NaCl solution.

    • Transfer the mixture to a separatory funnel and extract the product with CH₂Cl₂ (3 x 50 mL).

    • Combine the organic extracts and dry them over anhydrous MgSO₄.

    • Filter the solution and evaporate the solvent under reduced pressure to yield hexamethylmelamine as a white solid. (Reported Yield: 86%).

Protocol 2: Synthesis of 2-Aminopyridines via [2+2+2] Cycloaddition[10]

This protocol details the iron-catalyzed synthesis of 2-aminopyridines.

  • Materials:

    • Iron(II) Iodide (FeI₂)

    • 1,3-Bis(diphenylphosphino)propane (dppp)

    • Zinc dust (Zn)

    • Anhydrous Tetrahydrofuran (THF)

    • Diyne substrate

    • This compound

  • Procedure:

    • Inside an inert atmosphere glovebox, weigh FeI₂ (7.8 mg, 0.025 mmol) and dppp (21.2 mg, 0.05 mmol) into a dried Schlenk tube.

    • Add distilled, anhydrous THF (2 mL) to the tube. Stir the resulting mixture at room temperature for 30 minutes to form an orange-yellow solution.

    • Add Zn dust (3.3 mg, 0.05 mmol) to the solution.

    • Stir for an additional 30 minutes.

    • Add the diyne substrate (0.5 mmol) followed by this compound (2.5 mmol).

    • Stir the final reaction mixture at room temperature for 24 hours.

    • Follow appropriate workup and purification procedures (e.g., quenching, extraction, column chromatography) to isolate the 2-aminopyridine product.

References

Technical Support Center: Work-up Procedures for Dimethylcyanamide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the work-up and quenching of reactions involving dimethylcyanamide.

Troubleshooting Guide

This guide provides solutions to specific problems that may arise during the work-up of your this compound reaction.

Problem Possible Cause Recommended Solution Safety Precautions
Persistent Emulsion during Aqueous Extraction High concentration of polar byproducts or unreacted this compound.1. Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer. 2. If the emulsion persists, filter the mixture through a pad of Celite®. 3. As a last resort, break the emulsion by adding a small amount of a different organic solvent with a different polarity.Always vent the separatory funnel frequently to release pressure.
Product Contaminated with Unreacted this compound Incomplete quenching or inefficient removal during work-up.1. Acidic Wash: Wash the organic layer with a dilute acid solution (e.g., 1 M HCl or saturated NH₄Cl) to protonate and extract the basic this compound into the aqueous layer.[1] 2. Hydrolysis: If the product is stable to acidic conditions, consider a prolonged stir with aqueous acid to hydrolyze the this compound to dimethylamine and urea.Use caution when handling acids. Ensure your product is stable to acidic conditions before performing an acidic wash.
Presence of Dimethylamine in the Final Product Hydrolysis of this compound during the reaction or work-up.1. Acidic Wash: Dimethylamine is a basic compound and can be effectively removed by washing the organic layer with a dilute acid solution (e.g., 1 M HCl). The resulting dimethylammonium salt is water-soluble.[2][3] 2. Azeotropic Removal: For volatile products, consider azeotropic distillation with a suitable solvent to remove residual dimethylamine.Dimethylamine is a flammable and corrosive gas. Handle in a well-ventilated fume hood.
Formation of an Unexpected Precipitate during Quenching Polymerization of this compound or reaction with the quenching agent.1. Isolate the precipitate by filtration and analyze it separately (e.g., by NMR, IR, or MS) to identify its structure. 2. If the precipitate is the desired product, optimize the quenching conditions (e.g., temperature, rate of addition) to control its formation. 3. If it is an undesired byproduct, try a different quenching agent or modify the reaction conditions to prevent its formation.Avoid direct contact with unknown precipitates. Wear appropriate personal protective equipment (PPE).
Low Product Yield After Work-up Product is partially soluble in the aqueous layer.1. Back-extract the aqueous layers with fresh organic solvent to recover any dissolved product. 2. If the product is highly polar, consider using a continuous liquid-liquid extraction apparatus. 3. Minimize the volume of the aqueous quenching solution used.Ensure all extractions are performed thoroughly to maximize product recovery.

Frequently Asked Questions (FAQs)

Q1: What is the recommended general procedure for quenching a reaction containing excess this compound?

A1: A common and generally safe method is to quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[1] This will react with any remaining reactive species and begin the process of partitioning byproducts. For a more robust quenching, especially if significant amounts of unreacted this compound are suspected, a dilute acid quench (e.g., 1 M HCl) can be used, provided the desired product is stable to acidic conditions. The reaction mixture should be cooled in an ice bath during the quench to control any potential exotherm.

Q2: How can I effectively remove unreacted this compound from my organic product?

A2: Unreacted this compound is a polar and basic compound. An acidic wash during the liquid-liquid extraction is the most effective method for its removal. By washing the organic layer with a dilute acid like 1 M HCl or saturated NH₄Cl, the this compound will be protonated, forming a salt that is soluble in the aqueous layer and can thus be separated.[1]

Q3: What are the likely byproducts of a this compound reaction and how can I remove them?

A3: A common byproduct is dimethylamine, which can form from the hydrolysis of this compound. Dimethylamine is basic and can be removed with an acidic wash, similar to this compound itself.[2][3] Other potential byproducts include guanidines or triazines if the reaction conditions allow for self-condensation of this compound. These are often highly polar and may be removed by silica gel chromatography.

Q4: My reaction mixture turned cloudy/formed a solid upon adding the quenching solution. What should I do?

A4: This could be due to several factors, including product precipitation, salt formation, or polymerization of unreacted starting materials. The first step is to attempt to dissolve the solid by adding more of the organic or aqueous solvent. If this fails, the solid should be isolated by filtration and analyzed. It is crucial to determine if the solid is your desired product or an impurity to decide on the subsequent purification strategy.

Q5: Is it safe to dispose of quenched this compound reaction mixtures down the drain?

A5: No. All waste from reactions involving this compound, even after quenching, should be considered hazardous waste. This compound and its potential byproducts can be toxic. Dispose of all aqueous and organic waste in appropriately labeled hazardous waste containers according to your institution's safety guidelines.

Experimental Protocols

Protocol 1: Standard Quenching and Aqueous Work-up
  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Quenching: Slowly add saturated aqueous ammonium chloride (NH₄Cl) solution to the cooled reaction mixture with vigorous stirring. Monitor for any temperature increase.

  • Extraction: Transfer the mixture to a separatory funnel. If the reaction was performed in a water-miscible solvent (e.g., THF, acetonitrile), add an immiscible organic solvent like ethyl acetate or dichloromethane.

  • Separation: Separate the organic and aqueous layers.

  • Washing: Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO₃ solution (if the reaction was acidic).

    • Water.

    • Brine (saturated aqueous NaCl).

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

Protocol 2: Acidic Work-up for Removal of Basic Impurities
  • Cooling and Quenching: Follow steps 1 and 2 from Protocol 1.

  • Extraction: Transfer the mixture to a separatory funnel and add an appropriate organic solvent if necessary.

  • Acidic Wash: Wash the organic layer with 1 M HCl. This step is crucial for removing this compound and dimethylamine. Perform this wash 2-3 times for efficient removal.

  • Neutralizing Wash: Wash the organic layer with saturated aqueous NaHCO₃ to neutralize any remaining acid.

  • Final Wash: Wash with brine.

  • Drying and Concentration: Follow steps 6 and 7 from Protocol 1.

Logical Workflow for Work-up Procedure Selection

Workup_Decision_Tree start Reaction Complete product_stability Is the product stable to acid? start->product_stability standard_quench Standard Quench: Saturated aq. NH4Cl product_stability->standard_quench No acidic_quench Acidic Quench: Dilute HCl product_stability->acidic_quench Yes basic_impurities Are basic impurities (this compound, dimethylamine) a concern? aqueous_workup Standard Aqueous Work-up (Protocol 1) basic_impurities->aqueous_workup No acidic_workup Acidic Work-up (Protocol 2) basic_impurities->acidic_workup Yes standard_quench->basic_impurities acidic_quench->acidic_workup end Crude Product aqueous_workup->end acidic_workup->end

Caption: Decision tree for selecting an appropriate work-up procedure.

Signaling Pathway for Hydrolysis of this compound

Hydrolysis_Pathway cluster_acid Acidic Conditions cluster_base Basic Conditions DCM_acid This compound protonated_DCM Protonated this compound DCM_acid->protonated_DCM + H+ intermediate_acid Intermediate protonated_DCM->intermediate_acid + H2O DMA_acid Dimethylamine intermediate_acid->DMA_acid cyanic_acid Cyanic Acid intermediate_acid->cyanic_acid urea Urea cyanic_acid->urea + H2O DCM_base This compound intermediate_base Intermediate DCM_base->intermediate_base + OH- DMA_base Dimethylamine intermediate_base->DMA_base cyanate Cyanate Ion intermediate_base->cyanate

Caption: Hydrolysis pathways of this compound under acidic and basic conditions.

References

Dimethylcyanamide Waste Management: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals on the safe disposal methods for dimethylcyanamide waste. The information is presented in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound is a colorless to pale yellow organic liquid used as a versatile building block in organic synthesis, particularly for pharmaceuticals and agrochemicals.[1][2] Its primary hazards stem from its reactivity and toxicity. It is an irritant and can be absorbed through the skin.[2][3][4][5] A critical hazard is its reaction with water, steam, or acids, which produces highly toxic and flammable cyanide gas.[3][4][5][6]

Q2: What materials and conditions should be avoided when handling this compound waste?

This compound is incompatible with several substances. Mixing with these can lead to violent reactions or the release of toxic gases. Avoid contact with:

  • Water and Steam: Reacts to form toxic cyanide gas.[3][4][6]

  • Strong Oxidizing Acids: Can lead to extremely violent reactions.[3][6]

  • Acids (in general): Incompatible; can accelerate the formation of hydrogen cyanide.[3][6]

  • Bases: The combination of bases and nitriles can produce hydrogen cyanide.[3][6]

  • Strong Oxidizing Agents (peroxides, epoxides): Generally incompatible.[3][6]

  • Metals and some metal compounds: May cause polymerization.[3][6]

Q3: Can I dispose of small amounts of this compound waste down the drain?

No. Due to its reaction with water to form cyanide gas and its general toxicity, this compound must never be disposed of down the sanitary sewer.[3][4][7] This practice is unsafe, illegal, and poses a significant risk of fire, explosion, and poisoning in the plumbing system.

Q4: What are the immediate first-aid measures in case of accidental exposure?

In case of any exposure, seek immediate medical attention.

  • Inhalation: Move the victim to fresh air.[6]

  • Skin Contact: Immediately take off all contaminated clothing and wash the affected area with soap and water.[4][6]

  • Eye Contact: Rinse eyes with pure water for at least 15 minutes.[6]

  • Ingestion: Seek immediate medical advice.[6]

Q5: What are the overarching principles for managing this compound waste?

All hazardous waste must be managed in accordance with federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[8][9][10] Key responsibilities for waste generators include:

  • Properly identifying and labeling all waste containers.[11]

  • Segregating incompatible wastes.[11]

  • Managing waste inventory to avoid stockpiling.[11]

  • Arranging for disposal through a licensed hazardous waste management company.[7][11]

Chemical and Physical Properties

A summary of key quantitative data for this compound is provided below for easy reference.

PropertyValueSource
Molecular Formula C₃H₆N₂[12]
Molecular Weight 70.09 g/mol [1][13]
Appearance Clear, colorless to yellowish liquid[1][2][3]
Boiling Point 161-163 °C (322-325 °F)[3][12]
Melting Point -41 °C (-42 °F)[12][13]
Density 0.867 g/mL at 25 °C[3][12]
Flash Point 70 °C (160 °F)[4][13]
Vapor Pressure 2.06 mmHg at 25 °C[6][12]
Water Solubility Decomposes[4][6][13]

Troubleshooting Guides & Disposal Protocols

Scenario 1: Managing Small Spills

Q: I've spilled less than 50 mL of this compound in a chemical fume hood. What is the correct response?

A: For small spills inside a certified chemical fume hood, you can manage the cleanup internally.

  • Ensure Safety: Keep the fume hood sash as low as possible. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

  • Remove Ignition Sources: Although it has a relatively high flash point, it is combustible. Remove any potential ignition sources from the area.[4]

  • Absorb the Spill: Use an absorbent material like vermiculite, sand, or a commercial chemical spill pad to absorb the liquid. Do not use paper towels if there is any risk of reaction.

  • Package Waste: Carefully scoop the contaminated absorbent material into a designated, compatible waste container (e.g., a glass or polyethylene bottle).

  • Decontaminate Surfaces: Wipe the spill area with a cloth dampened with ethanol, followed by a thorough wash with soap and water.[4] Collect all cleaning materials as hazardous waste.

  • Label and Store: Seal and label the waste container as "Hazardous Waste: this compound Spill Debris." Store it in a designated satellite accumulation area for pickup by a professional waste disposal service.

Scenario 2: In-Lab Waste Neutralization (for experienced personnel only)

Q: How can I safely neutralize a small quantity (<100 mL) of aqueous this compound waste before collection?

A: Neutralization via alkaline hydrolysis can convert this compound into less hazardous compounds. This procedure must be performed only by trained personnel in a controlled laboratory setting with a thorough understanding of the risks. A risk assessment must be performed before proceeding.

Experimental Protocol: Alkaline Hydrolysis of this compound This protocol is based on the known reactivity of nitriles, which hydrolyze in basic conditions.[3][6] The reaction generates heat and potentially ammonia gas, and must be performed with extreme caution.

  • Preparation (in a fume hood):

    • Prepare a 1M solution of sodium hydroxide (NaOH).

    • Place the beaker containing the this compound waste in an ice bath to control the reaction temperature.

    • Have a pH meter or pH paper ready.

  • Dilution:

    • Slowly dilute the this compound waste with cold water to a concentration of less than 5%. This helps to manage the reaction rate and temperature.

  • Neutralization:

    • While stirring the diluted waste solution, slowly add the 1M NaOH solution dropwise.

    • Monitor the temperature and pH continuously. Do not allow the temperature to exceed 40°C. If the temperature rises too quickly, stop adding the base until it cools.

    • Continue adding NaOH until the pH is stable between 10 and 12.

  • Reaction:

    • Once the desired pH is reached, remove the ice bath and allow the mixture to stir at room temperature in the fume hood for at least 12-24 hours to ensure the hydrolysis reaction goes to completion.

  • Final Steps:

    • After the reaction period, check the pH again. Neutralize the solution to a pH between 6 and 8 by slowly adding a dilute acid (e.g., 1M HCl).

    • The resulting solution should be collected in a properly labeled hazardous waste container for disposal, as it will contain salts and reaction byproducts.

Q: My neutralization reaction is bubbling vigorously and getting hot. What should I do?

A: This indicates the reaction is proceeding too quickly, likely due to the base being added too fast or insufficient cooling. Immediately stop adding the base and place the reaction vessel in an ice bath to cool it down. Resume adding the base at a much slower rate once the temperature is under control.

Scenario 3: Preparing for Professional Disposal

Q: How do I properly label and store this compound waste awaiting pickup?

A: Proper storage and labeling are critical for regulatory compliance and safety.

  • Use Compatible Containers: Collect waste in a container made of compatible material (e.g., glass or high-density polyethylene) with a tightly sealing cap.[7][14]

  • Label Clearly: Affix a "Hazardous Waste" label to the container.[15] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The specific hazards (e.g., Toxic, Irritant, Water-Reactive).

    • The date accumulation started.

    • The name of the principal investigator or lab contact.

  • Store Safely: Store the sealed container in a designated Satellite Accumulation Area (SAA). The storage area must be secure and under the control of laboratory personnel.[15] Ensure secondary containment is used to capture any potential leaks. Do not store with incompatible materials, especially acids.

Diagrams and Workflows

G start Waste Generated (this compound) decision_type Spill or Routine Waste? start->decision_type spill Small Spill (<50 mL in hood) decision_type->spill Spill waste Routine Bulk Waste (Aqueous or Organic) decision_type->waste Routine absorb 1. Absorb with inert material spill->absorb decision_treat Is in-lab neutralization feasible & approved? waste->decision_treat decon 2. Decontaminate surface area absorb->decon collect_spill 3. Collect all materials as hazardous waste decon->collect_spill store Store in labeled, sealed container in Satellite Accumulation Area collect_spill->store hydrolysis Perform Alkaline Hydrolysis Protocol decision_treat->hydrolysis Yes collect_direct Collect directly into waste container decision_treat->collect_direct No hydrolysis->store collect_direct->store pickup Arrange for pickup by licensed hazardous waste management service store->pickup

Caption: Decision workflow for handling this compound waste.

G dmc This compound (CH₃)₂N-C≡N intermediate Intermediate: N,N-Dimethylurea (CH₃)₂N-CO-NH₂ dmc->intermediate Hydrolysis Step 1 reagents + Water (H₂O) + Sodium Hydroxide (NaOH) (Catalyst, Heat) reagents->intermediate products Final Products: Dimethylamine + Carbonate/Formate intermediate->products Hydrolysis Step 2

Caption: Simplified pathway for alkaline hydrolysis of this compound.

References

Technical Support Center: Safe Handling and Troubleshooting of Dimethylcyanamide in Laboratory Settings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with dimethylcyanamide. It provides essential safety information, troubleshooting guides for common synthetic procedures, and detailed experimental protocols.

Frequently Asked Questions (FAQs) - Safety and Handling

Q1: What are the primary hazards associated with this compound?

A1: this compound is a toxic and combustible liquid.[1][2] The primary hazards include:

  • Toxicity: It is harmful if swallowed, inhaled, or absorbed through the skin.[1] Ingestion and inhalation may cause ataxia (failure of muscular coordination), weakness, gasping respirations, and unconsciousness.[1]

  • Flammability: It is a combustible liquid and vapor.[1]

  • Reactivity: It reacts with water to produce toxic and flammable cyanide gas.[2][3][4][5] It is incompatible with strong oxidizing agents, acids, and bases.[1][6]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: Appropriate PPE is crucial to ensure safety. The following should be worn:

  • Gloves: Wear appropriate chemical-resistant gloves to prevent skin exposure.[1]

  • Eye Protection: Chemical splash goggles are required.[1]

  • Lab Coat: A lab coat or appropriate protective clothing should be worn.[1]

  • Respirator: In case of insufficient ventilation or when handling neat chemical, a NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge is recommended.[3][7]

Q3: What are the proper storage conditions for this compound?

A3: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible substances.[1] Refrigerated storage and protection from moisture are also recommended.[3][7]

Q4: What is the proper procedure for disposing of this compound waste?

A4: Chemical waste generators must adhere to US EPA guidelines (40 CFR Parts 261.3) and consult state and local regulations for hazardous waste classification and disposal.[1] Contaminated materials should be sealed in a vapor-tight plastic bag for eventual disposal.[3]

Q5: What should I do in case of a this compound spill?

A5: In case of a small spill, first, remove all sources of ignition.[3] Use an inert absorbent material like vermiculite or sand to absorb the spill.[1] The contaminated absorbent material and any contaminated clothing should be sealed in a vapor-tight plastic bag for disposal.[3] The contaminated surface should be washed with ethanol followed by a soap and water solution.[3] For large spills, evacuate the area and follow emergency response procedures.

Troubleshooting Guides for Synthesis

Synthesis of Substituted Guanidines

Q1: My reaction to form a substituted guanidine is showing low to no yield. What are the possible causes?

A1: Low yields in guanidine synthesis using this compound can stem from several factors:

  • Insufficient Amine Nucleophilicity: Less nucleophilic amines (e.g., anilines with electron-withdrawing groups) may react slowly. Consider using a catalyst such as a Lewis acid (e.g., ZnCl₂) or a Brønsted acid to activate the this compound.[8]

  • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate, especially with less reactive amines.

  • Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Purity of Reagents: Impurities in the amine or this compound can interfere with the reaction. Ensure all reagents are of high purity.

Q2: I am observing multiple spots on my TLC plate, indicating side products. What are they and how can I minimize them?

A2: Common side products can include:

  • Unreacted Starting Materials: If the reaction has not gone to completion, you will see spots corresponding to your starting amine and this compound.

  • Polymerization Products: this compound can polymerize, especially in the presence of certain metals or at elevated temperatures.[9]

  • Hydrolysis Products: If moisture is present, this compound can hydrolyze. Ensure the reaction is carried out under anhydrous conditions.

To minimize side products, ensure your reagents are pure, the reaction is run under an inert atmosphere if sensitive to air or moisture, and optimize the reaction temperature and time.

Q3: How do I effectively purify my guanidine product?

A3: Guanidines are basic compounds, which can affect their behavior on silica gel chromatography.

  • Column Chromatography: If using silica gel chromatography, it is often beneficial to add a small amount of a basic modifier, such as triethylamine (e.g., 1-2%), to the eluent system to prevent streaking and improve separation.

  • Crystallization: If the guanidine product is a solid, crystallization from an appropriate solvent system can be an effective purification method.

  • Acid-Base Extraction: Due to their basicity, guanidines can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer can be basified to re-extract the purified guanidine into an organic solvent.

Synthesis of 1,3-Oxazines

Q1: The one-pot synthesis of my 1,3-oxazine derivative is not working. What should I check?

A1: For the one-pot, three-component synthesis of 1,3-oxazines:

  • Catalyst Activity: The Lewis acid catalyst (e.g., Tetrachlorosilane/Zinc Chloride) is crucial.[8] Ensure it is anhydrous and active.

  • Stoichiometry: The molar ratio of the reactants (ketone, this compound) is critical. A 2:1 molar ratio of the ketone to this compound is often required.[8]

  • Reaction Conditions: The reaction should be carried out under anhydrous and atmospheric conditions at ambient temperature.[8]

Q2: My 1,3-oxazine product is difficult to purify. What techniques can I use?

A2: Purification of 1,3-oxazines can typically be achieved by:

  • Crystallization: The crude product obtained after workup can often be purified by crystallization from a suitable solvent.[1]

  • Column Chromatography: If crystallization is not effective, silica gel column chromatography can be used. A suitable eluent system should be determined by TLC.

Quantitative Data Summary

The following tables summarize key quantitative data related to the toxicity and physical properties of this compound.

Table 1: Toxicological Data for this compound

ParameterValueSpeciesRouteReference
LD5073 mg/kgMouseOral[1]
LD50146 mg/kgRatOral[1]
LC502800 mg/m³MouseInhalation[1]
LC502500 mg/m³RatInhalation[1]

Table 2: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₃H₆N₂[1]
Molecular Weight70.09 g/mol [1]
AppearanceClear, very slight yellow liquid[1]
Boiling Point160-163 °C[8][10]
Melting Point-41 °C[1]
Flash Point71 °C (159.8 °F)[1]
Specific Gravity0.867 g/cm³[1]
Water SolubilitySoluble, but decomposes[1][3]

Experimental Protocols

Protocol 1: Synthesis of N,N',N''-Trisubstituted Guanidine

This protocol describes a general procedure for the synthesis of a trisubstituted guanidine from a secondary amine and this compound, adapted from general principles of guanidine synthesis.

Materials:

  • Secondary Amine (e.g., Dibenzylamine) (1.0 eq)

  • This compound (1.1 eq)

  • Anhydrous Toluene

  • Anhydrous Zinc Chloride (0.1 eq)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane/Ethyl Acetate solvent system

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the secondary amine (1.0 eq) and anhydrous toluene.

  • Add anhydrous zinc chloride (0.1 eq) to the solution.

  • Add this compound (1.1 eq) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete (typically after several hours, as indicated by the disappearance of the starting amine on TLC), cool the mixture to room temperature.

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: One-Pot, Three-Component Synthesis of 1,3-Oxazines

This protocol is adapted from a literature procedure for the synthesis of 1,3-oxazines.[1]

Materials:

  • Aromatic Ketone (e.g., Acetophenone) (10 mmol)

  • Tetrachlorosilane (10 mmol)

  • Anhydrous Dichloromethane (20 ml)

  • This compound (5 mmol)

  • Anhydrous Zinc Chloride (5 mmol)

  • Ice-cold water

  • Aqueous Sodium Carbonate

  • Chloroform

  • Anhydrous Sodium Sulfate

Procedure:

  • In a dry two-necked round-bottom flask equipped with a magnetic stir bar and condenser, add the ketone (10 mmol) and tetrachlorosilane (10 mmol) in dichloromethane (20 ml).

  • Stir the mixture at ambient temperature for 60 minutes, ensuring exclusion of moisture.

  • Add this compound (5 mmol) and anhydrous zinc chloride (5 mmol) to the mixture.

  • Continue stirring for the specified time (typically 5-7 hours, monitor by TLC).[1]

  • Pour the reaction mixture into ice-cold water (~100 ml).

  • Neutralize with aqueous sodium carbonate and extract with chloroform (3 x 30 ml).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the resulting residue by crystallization from an appropriate solvent to yield the 1,3-oxazine product.[1]

Visualizations

Signaling Pathway: Cellular Effects of Aldehyde Dehydrogenase (ALDH) Inhibition by a this compound Metabolite

Caption: Inhibition of ALDH by a this compound metabolite leads to acetaldehyde accumulation and cellular toxicity.

Experimental Workflow: Guanidine Synthesis

Guanidine_Synthesis_Workflow start Start setup Reaction Setup (Amine, this compound, Catalyst, Solvent) start->setup reaction Heating and Reflux (Monitor by TLC) setup->reaction workup Aqueous Workup (Quench, Extract, Dry) reaction->workup purification Purification (Column Chromatography) workup->purification product Pure Guanidine Product purification->product Troubleshooting_Low_Yield problem Low/No Product Yield cause1 Insufficient Amine Nucleophilicity problem->cause1 cause2 Suboptimal Reaction Temperature problem->cause2 cause3 Incomplete Reaction problem->cause3 cause4 Impure Reagents problem->cause4 solution1 Add Lewis or Brønsted Acid Catalyst cause1->solution1 solution2 Increase Reaction Temperature cause2->solution2 solution3 Increase Reaction Time (Monitor by TLC) cause3->solution3 solution4 Purify Starting Materials cause4->solution4

References

Validation & Comparative

A Comparative Guide to Dimethylcyanamide and Other Electrophilic Cyanating Agents for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the choice of a cyanating agent is critical, balancing reactivity, safety, and substrate scope. This guide provides an objective comparison of dimethylcyanamide with other common electrophilic cyanating agents, supported by experimental data and detailed protocols.

This compound serves as a valuable reagent for the introduction of the cyano group, a key functional group in many pharmaceuticals and agrochemicals. However, a range of other electrophilic cyanating agents are also available, each with its own distinct advantages and disadvantages. This guide will compare this compound with N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), p-toluenesulfonyl cyanide (TsCN), and cyanogen bromide (BrCN) across key performance metrics.

Performance Comparison

The selection of an appropriate cyanating agent is highly dependent on the specific substrate and desired reaction conditions. The following tables summarize the performance of this compound and its alternatives in various cyanation reactions based on reported experimental data.

Cyanating AgentSubstrateProductYield (%)Reference
This compound Tertiary Amine (von Braun Reaction)Disubstituted CyanamideVaries[1]
Cyanogen Bromide (BrCN) Allylic Tertiary AminesN-Allylcyanamidesup to 86%[2]
N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) AlcoholsTertiary CyanamidesExcellent[3]
p-Toluenesulfonyl Cyanide (TsCN) Aryl Grignard ReagentsAryl NitrilesGood to Excellent[4]

Table 1: Comparison of Yields in N-Cyanation of Amines and Related Reactions.

Cyanating AgentSubstrateCatalyst/ConditionsProductYield (%)Reference
Cyanogen Bromide (BrCN) Aryl HalidesNickel-catalyzed reductive cyanationAryl NitrilesModerate to Good[5]
N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) Arenediazonium Tetrafluoroborates and Aryl HalidesPalladium-catalyzedAryl NitrilesSuitable[4]
p-Toluenesulfonyl Cyanide (TsCN) 1,3-Dicarbonyl CompoundsMildly basic conditionsα-Cyano-1,3-dicarbonylsGood to Excellent[6]

Table 2: Comparison of Yields in C-Cyanation Reactions.

Safety Profile

Safety is a paramount concern when handling cyanating agents due to their inherent toxicity. A comparative overview of the safety profiles is presented below.

Cyanating AgentPhysical FormKey HazardsLD50 (oral, rat)Handling Precautions
This compound LiquidToxic by inhalation and if swallowed.[3]Not readily availableUse in a well-ventilated area, wear protective gloves and eye protection.[3]
Cyanogen Bromide (BrCN) Colorless to white crystalline solidHighly toxic, volatile, rapidly decomposed by water and acids to release hydrogen bromide.[7][8]25-50 mg/kg[7]Work in a well-ventilated hood, avoid contact with acids or water, store under dry conditions at 2 to 8 °C.[7][8]
N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) Bench-stable colorless solidLess toxic than traditional cyanating agents.[9]Not readily availableStandard laboratory safety procedures.
p-Toluenesulfonyl Cyanide (TsCN) White crystalline solidLess toxic than cyanogen bromide.[6]800-1000 mg/kg[6]Standard laboratory safety procedures.

Table 3: Comparative Safety Information of Electrophilic Cyanating Agents.

Experimental Protocols

Detailed experimental procedures are crucial for replicating and building upon existing research. Below are representative protocols for cyanation reactions using the discussed agents.

Protocol 1: N-Cyanation of Allylic Tertiary Amines with Cyanogen Bromide[2]

To a solution of the allylic tertiary amine (1.0 mmol) in anhydrous chloroform (10 mL) under a nitrogen atmosphere, a solution of cyanogen bromide (1.2 mmol) in anhydrous chloroform (5 mL) is added dropwise at room temperature. The reaction mixture is stirred for a specified time (typically 2-12 hours) until completion, as monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the corresponding N-allylcyanamide.

Protocol 2: Deoxycyanamidation of Alcohols with NCTS[3]

A mixture of the alcohol (1.0 mmol), N-cyano-N-phenyl-p-toluenesulfonamide (NCTS, 1.1 mmol), and a suitable base (e.g., sodium hydride, 2.0 mmol) in an anhydrous solvent (e.g., THF, 5 mL) is stirred at a specified temperature (e.g., 50 °C) under an inert atmosphere. The reaction progress is monitored by an appropriate analytical technique (e.g., TLC or GC-MS). After completion, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt, filtered, and concentrated. The crude product is then purified by column chromatography.

Protocol 3: The von Braun Reaction with Cyanogen Bromide[1][10]

A solution of the tertiary amine (1.0 equiv) in a dry, inert solvent (e.g., chloroform or diethyl ether) is treated with cyanogen bromide (1.1 equiv). The reaction is typically stirred at room temperature or with gentle heating. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is worked up by washing with water and brine. The organic layer is dried over a suitable drying agent, filtered, and concentrated under reduced pressure. The resulting crude product, a disubstituted cyanamide, can be purified by distillation or chromatography.

Reaction Mechanisms and Workflows

Visualizing the reaction pathways and experimental workflows can provide a deeper understanding of the processes involved.

von_Braun_Reaction TertiaryAmine Tertiary Amine QuaternaryAmmonium Quaternary Ammonium Intermediate TertiaryAmine->QuaternaryAmmonium Nucleophilic Attack BrCN Cyanogen Bromide (BrCN) BrCN->QuaternaryAmmonium DisubstitutedCyanamide Disubstituted Cyanamide QuaternaryAmmonium->DisubstitutedCyanamide SN2 Attack by Br- AlkylBromide Alkyl Bromide QuaternaryAmmonium->AlkylBromide Cyanation_Workflow Start Start: Substrate and Reagent Preparation Reaction Cyanation Reaction (e.g., with this compound or alternative) Start->Reaction Monitoring Reaction Monitoring (TLC, GC-MS, etc.) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup and Extraction Monitoring->Workup Complete Purification Purification (Column Chromatography, Distillation, etc.) Workup->Purification Characterization Product Characterization (NMR, IR, MS) Purification->Characterization End End: Pure Cyanated Product Characterization->End

References

A Comparative Guide to the Reactivity of Dimethylcyanamide and Diphenyl Cyanocarbonate for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of a cyanating or activating agent is critical to the success of a synthetic route. This guide provides an objective comparison of the reactivity of two such reagents: dimethylcyanamide and diphenyl cyanocarbonate. By examining their performance in key chemical transformations and providing supporting experimental data and protocols, this document aims to inform the selection of the most appropriate reagent for specific synthetic challenges.

At a Glance: Key Differences in Reactivity

This compound and diphenyl cyanocarbonate, while both containing a cyano moiety, exhibit distinct reactivity profiles primarily dictated by their differing electronic and steric properties. This compound, with its electron-donating dimethylamino group, is a versatile building block in cycloaddition reactions and acts as a precursor for the synthesis of various heterocycles and guanidines. In contrast, diphenyl cyanocarbonate is a more potent electrophilic cyanating agent, reacting with nucleophiles to form N-cyano-O-phenylisourea intermediates, which are then readily converted into a range of heterocyclic systems.

FeatureThis compoundDiphenyl Cyanocarbonate
Primary Mode of Reactivity Acts as a 2π partner in cycloadditions; precursor for guanylation.Electrophilic cyanating agent; forms N-cyano-O-phenylisourea intermediates.
Key Applications Synthesis of 2-aminopyridines, heterocycles via cycloaddition, guanylation of amines.Synthesis of dihydro-4(3H)-pyrimidinones, imidazolidin-5-ones, and other heterocycles.
Leaving Group -Phenol
Typical Nucleophiles Dienes, alkynes, amines.Amines, β-amino esters, and other bifunctional nucleophiles.

Comparative Performance in Guanylation of Amines

The synthesis of guanidines is a fundamental transformation in medicinal chemistry. Both this compound and reagents derived from cyanocarbonates can be employed for this purpose, albeit through different mechanisms.

While direct comparative studies are limited, an indirect comparison can be drawn from published examples of guanylation reactions. For instance, scandium(III) triflate-catalyzed guanylation of amines with cyanamide (a related, less substituted precursor to this compound) proceeds in high yield.[1] Diphenyl cyanocarbonate, on the other hand, reacts with amines to form an intermediate that can be further reacted to produce guanidine derivatives.

Table 1: Illustrative Guanylation Reaction Yields

Amine SubstrateGuanylating AgentCatalyst/ConditionsProduct Yield (%)
Various AminesCyanamide10 mol% Sc(OTf)₃, 100°C, in waterup to 95%[1]
BenzylamineDiphenyl CyanocarbonateFormation of N-benzyl-N'-cyano-O-phenylisourea intermediateNot explicitly reported for direct guanylation, but the intermediate formation is efficient.[2]

Experimental Protocols

Protocol 1: Synthesis of 2-Aminopyridines via [2+2+2] Cycloaddition using this compound

This protocol describes the iron-catalyzed [2+2+2] cycloaddition of a diyne with this compound to synthesize a 2-aminopyridine derivative.

Materials:

  • FeI₂

  • dppp (1,3-Bis(diphenylphosphino)propane)

  • Zinc dust

  • Diyne substrate

  • This compound

  • Anhydrous THF

Procedure:

  • In a glovebox, weigh FeI₂ (0.025 mmol) and dppp (0.05 mmol) into a dried Schlenk tube.

  • Add anhydrous THF (2 mL) to the Schlenk tube.

  • Stir the resulting mixture at room temperature for 30 minutes to obtain an orange-yellow clear solution.

  • Add zinc dust (0.05 mmol) to the solution.

  • After stirring for an additional 30 minutes, add the diyne substrate (0.5 mmol) followed by this compound (2.5 mmol).

  • Stir the reaction mixture for 24 hours at room temperature.

  • Upon completion, quench the reaction and work up to isolate the 2-aminopyridine product.

Protocol 2: Synthesis of Dihydropyrimidinones using Diphenyl Cyanocarbonate

This protocol outlines the synthesis of a dihydropyrimidine derivative from a β-amino ester and diphenyl cyanocarbonate, proceeding through an N-cyano-O-phenylisourea intermediate.[2]

Materials:

  • Diphenyl cyanocarbonate

  • β-alanine methyl ester

  • Anhydrous solvent (e.g., acetonitrile)

  • Base (e.g., triethylamine)

Procedure:

  • Dissolve diphenyl cyanocarbonate (1 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add the β-alanine methyl ester (1 equivalent) and the base (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature and monitor the formation of the N-cyano-O-phenylisourea intermediate by TLC or LC-MS.

  • Once the intermediate is formed, the subsequent cyclization to the dihydropyrimidine can be induced by heating or extended reaction time, leading to the displacement of phenol.

  • After the reaction is complete, concentrate the mixture under reduced pressure and purify the product by column chromatography.

Visualizing Reaction Pathways

To further elucidate the distinct reactivity of these two compounds, the following diagrams illustrate their characteristic reaction pathways.

dimethylcyanamide_reactivity cluster_dmc This compound Reactions DMC This compound Aminopyridine 2-Aminopyridine DMC->Aminopyridine [2+2+2] Cycloaddition Guanidine Guanidine DMC->Guanidine Guanylation Diyne Diyne Diyne->Aminopyridine Fe_cat Fe Catalyst Fe_cat->Aminopyridine Amine Amine Amine->Guanidine diphenyl_cyanocarbonate_reactivity cluster_dpc Diphenyl Cyanocarbonate Reactions DPC Diphenyl Cyanocarbonate Intermediate N-Cyano-O-phenylisourea Intermediate DPC->Intermediate Nucleophile Nucleophile (e.g., Amine) Nucleophile->Intermediate Phenol Phenol (Leaving Group) Intermediate->Phenol Heterocycle Heterocycle Intermediate->Heterocycle Intramolecular Cyclization

References

A Comparative Guide: Dimethylcyanamide vs. Cyanogen Bromide in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of reagents is a critical decision that balances reactivity, selectivity, safety, and practicality. This guide provides a detailed comparison of dimethylcyanamide and the historically significant but highly toxic cyanogen bromide, with a focus on their applications in cyanation reactions.

While both this compound and cyanogen bromide are sources of the cyano group, their primary applications, reactivity profiles, and safety considerations differ significantly. Cyanogen bromide (CNBr) is a well-established but highly hazardous reagent, famously used for the specific cleavage of peptide bonds at methionine residues and for the N-cyanation of amines. In contrast, this compound is a more stable and less toxic compound, primarily utilized as a versatile building block in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry. Although not a direct replacement for cyanogen bromide in all its applications, particularly in protein cleavage, the discussion around safer alternatives for cyanation reactions makes a comparison of their properties essential.

This guide will delve into a comparative analysis of these two reagents, focusing on their application in the N-cyanation of secondary amines, a common transformation in organic synthesis. We will examine their performance, safety profiles, and provide experimental context to aid in the selection of the appropriate reagent for your research needs.

Performance and Reactivity in N-Cyanation

Cyanogen bromide is a highly effective and long-standing reagent for the electrophilic cyanation of secondary amines.[1] Its high reactivity, however, is coupled with a lack of selectivity in molecules with multiple nucleophilic sites.[1]

The development of safer cyanating agents has been a focus of modern synthetic chemistry, with several alternatives to cyanogen bromide being explored.[2][3][4] While this compound is a stable source of a protected cyano group, its direct use as an electrophilic cyanating agent for secondary amines is not a commonly reported application. It is more frequently used as a nucleophile or a building block in more complex synthetic transformations.

The following table summarizes representative yields for the N-cyanation of secondary amines using cyanogen bromide and a modern, safer alternative, trichloroacetonitrile, to provide context on the performance of alternative cyanating strategies.

ReagentSubstrateProductYield (%)Reference
Cyanogen BromideN-allylpiperidinePiperidine-1-carbonitrile75[5]
Cyanogen BromideDiethyl-α-naphthylamineN-ethyl-1-naphthylcyanamide48[6]
Trichloroacetonitrile6-fluoro-1,2,3,4-tetrahydroisoquinoline6-fluoro-3,4-dihydroisoquinoline-2(1H)-carbonitrile80[7]
TrichloroacetonitrileDibenzylamineDibenzylcyanamide68[7]

Safety Profile: A Critical Distinction

The most significant advantage of exploring alternatives to cyanogen bromide lies in the vast difference in their safety profiles. Cyanogen bromide is notoriously toxic and poses significant handling risks.

ParameterThis compoundCyanogen BromideReference
Physical State Clear, colorless to yellowish liquidColorless to white crystalline solid[8][9]
Oral LD50 (rat) 146 mg/kg25-50 mg/kg[2][8]
Primary Hazards Toxic if swallowed or inhaled, skin and eye irritant.Fatal if swallowed, in contact with skin, or if inhaled; causes severe skin burns and eye damage; very toxic to aquatic life.[8][10][11]
Handling Precautions Work in a fume hood, wear appropriate PPE (gloves, safety glasses, lab coat).Strict containment in a fume hood is mandatory. Wear specialized PPE, including respiratory protection. Avoid contact with acids and water, as it releases highly toxic hydrogen cyanide and hydrogen bromide gas.[8][12]

The significantly higher LD50 value of this compound indicates a lower acute toxicity compared to cyanogen bromide, making it a considerably safer reagent to handle in a laboratory setting.

Experimental Protocols

To provide a practical context for the application of these reagents, detailed experimental protocols for representative cyanation reactions are presented below.

Protocol 1: N-Cyanation of an Allylic Tertiary Amine using Cyanogen Bromide

This protocol describes the synthesis of this compound from N,N-dimethylprop-2-en-1-amine and cyanogen bromide, illustrating a typical use of CNBr in N-cyanation and N-deallylation.[5]

Materials:

  • N,N-dimethylprop-2-en-1-amine

  • Cyanogen bromide (BrCN)

  • Anhydrous Chloroform (CHCl₃)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Petroleum ether (PE)

Procedure:

  • To a solution of N,N-dimethylprop-2-en-1-amine (4 mmol) in anhydrous CHCl₃ (5 mL) at room temperature under a nitrogen atmosphere, slowly add BrCN (4.4 mmol).

  • Stir the reaction mixture at room temperature for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, purify the mixture directly by column chromatography on silica gel using a 10% EtOAc in PE eluent system.

  • The product, this compound, is obtained as a colorless liquid (Yield: 72%).[5]

Protocol 2: N-Cyanation of a Secondary Amine using Trichloroacetonitrile (A Safer Alternative to Cyanogen Bromide)

This protocol details a one-pot N-cyanation of a secondary amine using trichloroacetonitrile, showcasing a modern, safer approach to cyanamide synthesis.[7]

Materials:

  • Secondary amine (e.g., 6-fluoro-1,2,3,4-tetrahydroisoquinoline)

  • Trichloroacetonitrile

  • Imidazole

  • Acetonitrile (MeCN)

  • Sodium O-tert-amyl oxide (NaOtAm) in toluene

Procedure:

  • To a solution of the secondary amine (1.0 mmol) in MeCN (5 mL) is added imidazole (0.1 mmol) and trichloroacetonitrile (1.5 mmol).

  • The reaction mixture is heated at 80 °C for 16 hours.

  • The mixture is then cooled to 0 °C and NaOtAm (1.7 M in toluene, 1.5 mmol) is added dropwise.

  • The reaction is stirred at 0 °C for 30 minutes.

  • The reaction is quenched by the addition of saturated aqueous NH₄Cl solution and the aqueous layer is extracted with EtOAc.

  • The combined organic layers are dried over MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to afford the desired N-cyanamide.

Reaction Mechanisms and Pathways

The mechanisms by which cyanogen bromide and other electrophilic cyanating agents react with secondary amines are crucial for understanding their reactivity and selectivity.

G Workflow for Comparison of Cyanating Agents cluster_CNBr Cyanogen Bromide Pathway cluster_Alternative Alternative Safer Cyanation (Conceptual) CNBr_start Secondary Amine + Cyanogen Bromide CNBr_intermediate Quaternary Ammonium Intermediate CNBr_start->CNBr_intermediate Nucleophilic Attack CNBr_product N-Cyanamide + Alkyl Bromide CNBr_intermediate->CNBr_product Elimination Alt_start Secondary Amine + Safer Cyanating Agent (e.g., in situ generated CNCl) Alt_intermediate Intermediate Adduct Alt_start->Alt_intermediate Reaction Alt_product N-Cyanamide + Byproducts Alt_intermediate->Alt_product Transformation

Caption: Comparative workflow of N-cyanation reactions.

The reaction of a secondary amine with cyanogen bromide typically proceeds through a nucleophilic attack of the amine on the electrophilic carbon of cyanogen bromide, forming a quaternary ammonium intermediate. This is followed by the elimination of an alkyl bromide in a von Braun-type reaction to yield the corresponding N-cyanamide.

G General Mechanism of Electrophilic N-Cyanation cluster_mechanism amine R₂NH cyanating_agent X-CN (X = Br, Cl) amine->cyanating_agent Nucleophilic Attack intermediate [R₂NH⁺-CN] X⁻ (Intermediate) product R₂N-CN (N-Cyanamide) intermediate->product Deprotonation byproduct H-X

Caption: Mechanism of electrophilic N-cyanation of a secondary amine.

Conclusion

The choice between using a traditional, highly reactive reagent like cyanogen bromide and exploring modern, safer alternatives is a critical consideration in contemporary chemical synthesis. While cyanogen bromide remains a powerful tool for specific applications such as protein cleavage, its extreme toxicity necessitates careful handling and consideration of less hazardous options for transformations like N-cyanation.

This compound, while not a direct functional replacement for cyanogen bromide in all its roles, represents a class of more stable and less toxic cyano-containing compounds. The broader trend in synthetic chemistry is to move away from reagents like cyanogen bromide in favor of either more stable reagents or in situ generation of reactive species from less toxic precursors. For researchers and drug development professionals, this means that while the historical utility of cyanogen bromide is undeniable, the future of safe and efficient synthesis will likely rely on the continued development and adoption of safer alternatives. This guide serves to highlight the significant safety advantages to be gained by moving away from highly toxic reagents and to encourage the exploration of the growing toolkit of modern synthetic chemistry.

References

A Comparative Guide to Mono- and Di-substituted Cyanamides in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unique chemical reactivity of the cyanamide functional group, characterized by a nucleophilic sp³-hybridized amino nitrogen and an electrophilic nitrile unit, has established it as a versatile building block in modern organic synthesis. The substitution pattern on the amino nitrogen—either mono- or di-substituted—profoundly influences the steric and electronic properties of the molecule, thereby dictating its reactivity and suitability for various synthetic transformations. This guide provides a comparative analysis of mono- and di-substituted cyanamides, supported by experimental data, to aid researchers in selecting the optimal reagent for their synthetic endeavors.

Synthesis of Mono- and Di-substituted Cyanamides

The preparation of mono- and di-substituted cyanamides can be achieved through several synthetic routes, most commonly involving the N-cyanation of primary and secondary amines, respectively. The choice of cyanating agent and reaction conditions is crucial for achieving high yields and selectivity.

A prevalent method for the synthesis of di-substituted cyanamides is the electrophilic cyanation of secondary amines. While cyanogen bromide (BrCN) has been a traditional reagent, its high toxicity has prompted the development of safer alternatives. An operationally simple and safer alternative involves the in-situ generation of an electrophilic cyanating reagent from trimethylsilyl cyanide (TMSCN) and household bleach (NaClO). Another approach utilizes trichloroacetonitrile as an inexpensive and less hazardous cyano source for the N-cyanation of a diverse range of secondary amines.

For the synthesis of mono-substituted cyanamides, N-cyanation of primary amines is a common strategy. A one-pot oxidation-cyanation procedure using N-chlorosuccinimide (NCS) and zinc cyanide (Zn(CN)₂) has been developed for both primary and secondary amines, offering a convenient route to both classes of compounds.

Table 1: Comparison of Synthetic Yields for Mono- and Di-substituted Cyanamides

EntryAmine SubstrateCyanating Agent/MethodProduct TypeYield (%)Reference
11-Phenyl-ethylamineNCS, Zn(CN)₂Mono-substituted80
2AnilineNCS, Zn(CN)₂Mono-substituted75
3DibenzylamineNaClO, TMSCNDi-substituted95
4MorpholineNaClO, TMSCNDi-substituted92
56-Fluoro-1,2,3,4-tetrahydroisoquinolineTrichloroacetonitrileDi-substituted71
6PiperidineTrichloroacetonitrileDi-substituted76

Comparative Performance in Key Synthetic Transformations

The differing substitution patterns of mono- and di-substituted cyanamides lead to distinct outcomes in various synthetic applications, most notably in the synthesis of guanidines and in cycloaddition reactions.

Guanidine Synthesis

Guanidines are a critical structural motif in numerous biologically active molecules. The addition of amines to cyanamides is a fundamental method for their construction. In this context, the substitution on the cyanamide plays a pivotal role in the reaction's success.

Mono-substituted cyanamides, particularly N-acylcyanamides, are excellent precursors for the synthesis of N,N'-disubstituted guanidines. Activation of the acylcyanamide with an agent like chlorotrimethylsilane generates a reactive N-silylcarbodiimide intermediate that readily undergoes nucleophilic attack by primary and secondary amines, often with short reaction times and high yields.

Conversely, the synthesis of tri- or tetra-substituted guanidines from di-substituted cyanamides and secondary amines is often a low-yielding process, typically in the range of 0-20%, even under harsh conditions such as high temperatures. This is attributed to the decreased electrophilicity of the di-substituted cyanamide's nitrile carbon and increased steric hindrance.

Table 2: Performance in Guanidine Synthesis

EntryCyanamide ReactantAmine ReactantProductYield (%)Reaction TimeReference
1Benzyloxycarbonylcyanamide (Mono-substituted)BenzylamineN-benzyloxycarbonyl-N'-benzylguanidine9115 min
2Benzyloxycarbonylcyanamide (Mono-substituted)1,2,3,4-TetrahydroisoquinolineN-benzyloxycarbonyl-N'-(1,2,3,4-tetrahydroisoquinoline)guanidine8815 min
3Benzyloxycarbonylcyanamide (Mono-substituted)AnilineN-benzyloxycarbonyl-N'-phenylguanidine7115 min
4Di-substituted CyanamideSecondary AmineTetra-substituted Guanidine0-20N/A (Forcing conditions)
Cycloaddition Reactions

The carbon-nitrogen triple bond of cyanamides can participate in cycloaddition reactions to construct five- and six-membered heterocycles. The [2+2+2] cycloaddition of diynes with cyanamides, catalyzed by transition metals like cobalt, provides an efficient route to substituted 2-aminopyridines.

A comparative study on the cobalt-catalyzed cycloaddition of a 1,6-diyne with various cyanamides revealed that di-substituted cyanamides are good substrates for this transformation. Notably, the parent, unsubstituted cyanamide also participated effectively in the reaction, affording the corresponding N-unsubstituted 2-aminopyridine, which is a versatile intermediate for further functionalization. This suggests that while di-substituted cyanamides are effective, the presence of at least one hydrogen on the cyanamide nitrogen is not a prerequisite for reactivity in this specific cycloaddition.

Table 3: Cobalt-Catalyzed [2+2+2] Cycloaddition of a 1,6-Diyne with Various Cyanamides

EntryCyanamide ReactantProductYield (%)Reference
1N,N-Dimethylcyanamide (Di-substituted)2-(Dimethylamino)pyridine derivative85
2N,N-Diethylcyanamide (Di-substituted)2-(Diethylamino)pyridine derivative82
3N-Cyanomorpholine (Di-substituted)2-Morpholinopyridine derivative90
4Cyanamide (Unsubstituted)2-Aminopyridine derivative75

Experimental Protocols

Protocol 1: Synthesis of a Mono-N-acylguanidine from a Mono-substituted Acylcyanamide

This protocol is adapted from the synthesis of N-benzyloxycarbonyl-N'-benzylguanidine.

  • Preparation of Benzyloxycarbonylcyanamide: To a solution of cyanamide (1.17 mol) in water (750 mL), add sodium hydroxide (1.17 mol) in portions. After stirring for 30 minutes, add dioxane (100 mL) and cool the mixture to 0 °C. Add benzyl chloroformate (0.58 mol) dropwise over 1 hour. Allow the reaction to stir for 5 hours at room temperature. The resulting mono-substituted cyanamide is extracted and used in the next step.

  • Guanidylation: To a solution of benzyloxycarbonylcyanamide (1.0 equiv) and a base such as pyridine or diisopropylethylamine (1.1 equiv) in a suitable solvent like acetonitrile, add chlorotrimethylsilane (1.1 equiv) dropwise at room temperature. Stir the mixture for 15 minutes.

  • Amine Addition: Add the desired primary or secondary amine (1.1 equiv) to the reaction mixture. Stir for 15 minutes to 1 hour at room temperature.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with aqueous acid and then base to remove unreacted starting materials. Dry the organic layer, concentrate under reduced pressure, and purify the product by recrystallization or column chromatography.

Protocol 2: N-Cyanation of a Secondary Amine using Trichloroacetonitrile

This protocol is adapted from the N-cyanation of 6-fluoro-1,2,3,4-tetrahydroisoquinoline.

  • Amidine Formation: To a solution of the secondary amine (1.0 equiv) in a solvent such as acetonitrile, add triethylamine (1.0 equiv) followed by the dropwise addition of trichloroacetonitrile (1.0 equiv) at 0 °C. Allow the reaction to warm to room temperature and stir until the formation of the intermediate amidine is complete (monitor by TLC or NMR).

  • Cyanamide Formation: Add an additional 1.0 equivalent of trichloroacetonitrile to the reaction mixture and heat to reflux. Monitor the reaction for the formation of the di-substituted cyanamide.

  • Work-up and Purification: Upon completion, cool the reaction mixture and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired di-substituted cyanamide.

Reaction Mechanisms and Workflows

The following diagrams illustrate key mechanistic pathways involving substituted cyanamides.

radical_cascade_cyclization cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator Radical_Source Radical_Source Initiator->Radical_Source e.g., AgNO3 R_radical R_radical Radical_Source->R_radical Generates radical Intermediate_1 Intermediate_1 R_radical->Intermediate_1 Radical addition to alkene N_acyl_cyanamide_alkene N-Acyl-cyanamide Alkene Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 Intramolecular cyclization onto nitrile Intermediate_3 Intermediate_3 Intermediate_2->Intermediate_3 Aromatization/ Rearrangement Final_Product Polycyclic Guanidine Derivative Intermediate_3->Final_Product Radical quenching

Figure 1: Proposed mechanism for the radical cascade cyclization of an N-acyl-cyanamide alkene to form a polycyclic guanidine derivative.

acylcyanamide_activation_guanylation Acylcyanamide R-CO-NH-CN (Mono-substituted) N_silyl_carbodiimide R-CO-N=C=N-TMS (Reactive Intermediate) Acylcyanamide->N_silyl_carbodiimide Activation TMSCl TMSCl (Chlorotrimethylsilane) TMSCl->N_silyl_carbodiimide Base Base (e.g., Pyridine) Base->N_silyl_carbodiimide Guanidine_product N-Acyl-N',N''-substituted Guanidine N_silyl_carbodiimide->Guanidine_product Nucleophilic Attack Amine R'R''NH Amine->Guanidine_product

Figure 2: Workflow for the activation of a mono-substituted acylcyanamide with TMSCl and subsequent guanylation with an amine.

Conclusion

The choice between mono- and di-substituted cyanamides is a critical decision in synthetic planning that significantly impacts reaction outcomes.

  • Mono-substituted cyanamides , particularly acylcyanamides, are generally superior reagents for the synthesis of N,N'-disubstituted guanidines, offering high yields and mild reaction conditions through activation to form reactive carbodiimide intermediates.

  • Di-substituted cyanamides are effective in reactions such as the cobalt-catalyzed [2+2+2] cycloaddition with diynes to produce 2-aminopyridines. However, their application in the synthesis of highly substituted guanidines via reaction with secondary amines is severely limited by low reactivity and yields.

By understanding these fundamental differences in reactivity, researchers can harness the full potential of this versatile class of reagents for the efficient construction of complex molecular architectures.

A Comparative Guide to Analytical Standards and Methods for Determining Dimethylcyanamide Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for reagents and intermediates like dimethylcyanamide is critical in research and drug development to ensure the reliability and reproducibility of experimental results. This guide provides a comparative overview of the primary analytical methods for assessing this compound purity: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Titration. While specific validated performance data for this compound is not extensively published, this document outlines established protocols for analogous compounds and the validation parameters required for each technique.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the typical performance characteristics expected for each analytical method in the context of this compound purity analysis. These values are representative and should be confirmed during method validation.

FeatureGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Quantitative NMR (¹H-qNMR)Argentometric Titration
Principle Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase.Separation based on polarity and interaction with a liquid mobile phase and solid stationary phase.Absolute or relative quantification based on the direct proportionality between NMR signal integral and the number of nuclei.Volumetric analysis based on the precipitation of a silver cyanamide salt with a silver nitrate titrant.
Primary Use Assay of purity and detection of volatile impurities.Assay of purity and detection of non-volatile and thermally labile impurities.Absolute purity determination without a specific this compound reference standard.Assay of cyanamide functional group content.
Typical Limit of Detection (LOD) 0.01 - 0.1%0.01 - 0.1%~0.1%~0.1%
Typical Limit of Quantitation (LOQ) 0.03 - 0.3%0.03 - 0.3%~0.3%~0.3%
Linearity (R²) >0.999>0.999N/A (Primary Method)N/A (Single Point)
Precision (%RSD) < 2%< 2%< 1%< 2%
Accuracy (% Recovery) 98 - 102%98 - 102%99 - 101%98 - 102%
Throughput HighHighMediumMedium
Strengths High resolution for volatile compounds, robust FID detector.[1][2]Versatile for a wide range of compounds, non-destructive.[1][3]Highly accurate and precise, provides structural information, does not require a specific reference standard.[4][5][6]Cost-effective, simple instrumentation.[7][8]
Limitations Requires analyte to be volatile and thermally stable.[1][3]Requires a UV chromophore for sensitive detection, consumes solvents.[2][3]Lower sensitivity than chromatographic methods, requires expensive instrumentation.[4]Less specific than chromatographic methods, susceptible to interferences from other halides or pseudo-halides.[7]

Experimental Protocols

The following are detailed methodologies for the key experiments cited. These protocols are based on established analytical principles and methods for similar compounds and should be validated for the specific application.

1. Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for determining the purity of this compound and identifying any volatile impurities.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase at 10°C/min to 200°C.

    • Final hold: Hold at 200°C for 5 minutes.

  • Sample Preparation: Accurately weigh approximately 100 mg of this compound and dissolve in 10 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Injection Volume: 1 µL.

  • Quantification: Purity is determined by area percent normalization. The peak area of this compound is expressed as a percentage of the total area of all observed peaks.

2. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is applicable for the assay of this compound and the detection of non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[9]

  • Mobile Phase: A gradient of water (A) and acetonitrile (B).[9]

    • 0-10 min: 95% A, 5% B to 5% A, 95% B.

    • 10-15 min: Hold at 5% A, 95% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Sample Preparation: Accurately weigh about 10 mg of this compound and dissolve in 10 mL of the initial mobile phase composition.

  • Injection Volume: 10 µL.

  • Quantification: An external standard method is used. A calibration curve is generated by injecting standards of known concentrations. The concentration of the sample is determined from the calibration curve.

3. Quantitative ¹H-NMR (¹H-qNMR)

This method provides an absolute determination of purity by using a certified internal standard.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity, such as maleic acid or dimethyl sulfone. The standard should have a simple ¹H NMR spectrum with peaks that do not overlap with the analyte signals.

  • Solvent: A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into an NMR tube.

    • Accurately weigh approximately 5 mg of the internal standard into the same NMR tube.

    • Add ~0.7 mL of the deuterated solvent.

    • Gently agitate to ensure complete dissolution.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation and accurate integration.

    • A 90° pulse angle should be used.

  • Data Processing:

    • Apply phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

  • Calculation of Purity: Purity (% w/w) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

4. Argentometric Titration

This titrimetric method can be adapted to quantify the cyanamide functional group.

  • Principle: The cyanamide group reacts with silver ions (Ag⁺) in a basic solution to form a silver cyanamide precipitate. The excess silver nitrate is then back-titrated with ammonium thiocyanate.

  • Reagents:

    • 0.1 M Silver Nitrate (AgNO₃) volumetric solution.

    • 0.1 M Ammonium Thiocyanate (NH₄SCN) volumetric solution.

    • Nitric Acid (HNO₃), concentrated.

    • Ferric Ammonium Sulfate indicator solution.

    • Ammonia solution.

  • Procedure:

    • Accurately weigh approximately 150 mg of this compound and dissolve it in 50 mL of water.

    • Add ammonia solution to make the solution basic.

    • Add a known excess of 0.1 M AgNO₃ solution (e.g., 50.0 mL) to precipitate the silver cyanamide.

    • Filter the precipitate.

    • Acidify the filtrate with nitric acid.

    • Add a few mL of ferric ammonium sulfate indicator.

    • Titrate the excess AgNO₃ with 0.1 M NH₄SCN until a permanent reddish-brown color appears.

  • Calculation: The amount of this compound is calculated based on the amount of silver nitrate consumed in the precipitation reaction.

Mandatory Visualization

Experimental_Workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Processing & Purity Calculation Sample This compound Sample Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Appropriate Solvent Weighing->Dissolution GC GC-FID Analysis Dissolution->GC Volatiles HPLC HPLC-UV Analysis Dissolution->HPLC Non-volatiles qNMR qNMR Analysis Dissolution->qNMR Absolute Purity Titration Titration Dissolution->Titration Functional Group Assay Data_Acquisition Data Acquisition GC->Data_Acquisition HPLC->Data_Acquisition qNMR->Data_Acquisition Calculation Purity Calculation Titration->Calculation Integration Peak Integration / Signal Integration Data_Acquisition->Integration Integration->Calculation Purity_Report Purity_Report Calculation->Purity_Report Final Report

Caption: General workflow for determining this compound purity.

Method_Validation_Pathway cluster_validation Method Validation Parameters (ICH Q2(R1)) Method_Development Analytical Method Development Specificity Specificity Method_Development->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Validated_Method Validated Analytical Method Robustness->Validated_Method

Caption: Logical pathway for analytical method validation.

References

A Spectroscopic Comparison of Dimethylcyanamide Reaction Intermediates: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylcyanamide ((CH₃)₂NCN) is a versatile building block in organic synthesis, capable of undergoing a variety of reactions including cycloadditions, nucleophilic additions, and complexations with metals. The study of its reaction intermediates is crucial for understanding reaction mechanisms, optimizing conditions, and designing novel synthetic routes. Spectroscopic techniques are paramount in elucidating the transient structures that form and decay during these chemical transformations.

This guide provides a comparative overview of the key spectroscopic methods used to characterize the reaction intermediates of this compound. Due to the often transient and highly reactive nature of these intermediates, direct experimental data can be challenging to obtain and is not always readily available in the literature. Therefore, this guide will focus on the principles of spectroscopic comparison, providing illustrative examples and detailed experimental considerations.

Spectroscopic Techniques for Intermediate Characterization

The primary spectroscopic tools for identifying and characterizing reaction intermediates of this compound are Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). Each technique provides unique structural information.

1. Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for identifying functional groups. The cyano group (C≡N) of this compound has a characteristic strong absorption in the range of 2200-2250 cm⁻¹. Changes in the position and intensity of this band can indicate the formation of an intermediate.

  • Protonation/Coordination: When the nitrogen of the cyano group is protonated or coordinates to a Lewis acid, the C≡N stretching frequency typically shifts to a higher wavenumber (e.g., >2250 cm⁻¹) due to the increase in bond order.

  • Nucleophilic Attack: If a nucleophile attacks the carbon of the cyano group, the C≡N triple bond may be converted to a C=N double bond, resulting in a new absorption band in the 1640-1690 cm⁻¹ region.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the electronic environment of the methyl protons and the carbons in this compound and its intermediates.

  • ¹H NMR: The methyl protons of this compound typically show a singlet. A change in the chemical shift of this singlet can indicate a change in the electronic environment of the nitrogen atom, for example, upon protonation or complexation.

  • ¹³C NMR: The carbon of the cyano group has a characteristic chemical shift. Upon reaction, this shift will change significantly, providing evidence for the formation of an intermediate. For instance, conversion of the cyano carbon to an sp²-hybridized carbon in an intermediate will result in a downfield shift.

3. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is useful for detecting intermediates that contain chromophores, such as conjugated systems or species with non-bonding electrons that can undergo electronic transitions. While this compound itself has weak absorptions in the UV region, certain reaction intermediates may exhibit characteristic UV-Vis spectra. For example, the formation of a colored charge-transfer complex or a conjugated intermediate would be readily detectable.

4. Mass Spectrometry (MS)

Mass spectrometry provides the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight of intermediates. Techniques like Electrospray Ionization (ESI-MS) are particularly useful for detecting charged intermediates directly from a reaction mixture.

Hypothetical Comparison of this compound Reaction Intermediates

While specific experimental data for a direct comparison of multiple this compound reaction intermediates is scarce, we can illustrate the comparative approach with hypothetical data for two plausible intermediates: a protonated species and a ketenimine formed from a [2+2] cycloaddition followed by ring-opening.

Spectroscopic TechniqueThis compound (Starting Material)Protonated Intermediate [(CH₃)₂NCNH]⁺Ketenimine Intermediate [(CH₃)₂N-C(R)=C=N-R']
IR Spectroscopy (cm⁻¹) ν(C≡N) ≈ 2220ν(C≡N) > 2250ν(C=C=N) ≈ 2000-2050
¹H NMR (ppm) ~2.9 (s, 6H)>3.0 (s, 6H)Shifts depend on R and R'
¹³C NMR (ppm) δ(C≡N) ≈ 117δ(C≡N) > 120δ(=C=) ≈ 180-200, δ(N-C=) ≈ 140-160
UV-Vis (nm) Weak absorptionLikely no significant shiftPotential new absorption depending on R, R'
Mass Spectrometry (m/z) 70.0571.06 (as [M+H]⁺)Dependent on the adduct

Experimental Protocols

General Protocol for In-Situ Spectroscopic Monitoring of a Reaction

  • Reactant Preparation: Prepare a solution of this compound in a suitable deuterated solvent (for NMR) or an IR-transparent solvent.

  • Initial Spectra: Record the IR, NMR, and UV-Vis spectra of the starting material solution at the desired reaction temperature.

  • Reaction Initiation: Add the co-reactant (e.g., acid, alkene) to the solution while it is in the spectrometer (if possible) or immediately before placing it in the spectrometer.

  • Time-Resolved Data Acquisition: Acquire spectra at regular intervals to monitor the disappearance of reactant signals and the appearance of new signals corresponding to intermediates and products.

  • Data Analysis: Analyze the changes in peak positions, intensities, and multiplicities to deduce the structure of any observed intermediates.

Protocol for Trapping and Analysis of Unstable Intermediates

  • Reaction Setup: Perform the reaction at low temperature to increase the lifetime of the intermediate.

  • Trapping: Add a trapping agent that reacts quickly and selectively with the intermediate to form a stable product.

  • Isolation and Characterization: Isolate the trapped product using chromatographic techniques.

  • Spectroscopic Analysis: Characterize the structure of the trapped product using IR, NMR, UV-Vis, and MS to infer the structure of the original intermediate.

Visualizing Reaction Pathways

Diagram of a Hypothetical Reaction Pathway

ReactionPathway reactant This compound intermediate Intermediate (e.g., Protonated Species) reactant->intermediate + H⁺ product Product intermediate->product - H⁺

Caption: A simplified signaling pathway for the acid-catalyzed reaction of this compound.

Diagram of an Experimental Workflow

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation prep Prepare this compound Solution Add Co-reactant analysis IR NMR UV-Vis MS prep->analysis data Identify Intermediate Signals Propose Structure analysis->data

Caption: A general experimental workflow for the spectroscopic characterization of reaction intermediates.

The spectroscopic comparison of this compound reaction intermediates is a multifaceted process that relies on the complementary information provided by various analytical techniques. While the direct observation and characterization of these transient species can be challenging, a combination of in-situ monitoring, trapping experiments, and computational modeling can provide significant insights into their structure and reactivity. This guide provides a foundational framework for researchers to approach the spectroscopic study of these important chemical entities.

Unraveling Reaction Speeds: A Comparative Guide to the Kinetic Analysis of Dimethylcyanamide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the kinetics of chemical reactions is paramount for optimizing processes and discovering new molecular entities. This guide provides a comparative analysis of the kinetics of reactions involving dimethylcyanamide, a versatile reagent in organic synthesis. Due to a scarcity of published experimental kinetic data for this compound, this guide draws upon theoretical studies and compares its predicted reactivity with alternative compounds. Detailed experimental protocols for kinetic analysis are also presented to facilitate further research in this area.

This compound [(CH₃)₂NCN] is a valuable building block in organic chemistry, participating in a variety of reactions, most notably [3+2] cycloadditions, to form heterocyclic structures. Its reactivity is attributed to the electron-donating nature of the dimethylamino group, which influences the electronic properties of the cyano group. Understanding the kinetics of these reactions is crucial for controlling reaction outcomes and designing efficient synthetic routes.

Comparative Kinetic Data: A Theoretical Perspective

While experimental kinetic data for this compound reactions are not extensively available in the literature, theoretical studies using Density Functional Theory (DFT) provide valuable insights into its reactivity compared to other dipolarophiles in [3+2] cycloaddition reactions with nitrile oxides. The activation Gibbs free energies (ΔG‡) and activation energies (ΔE‡) are key parameters for comparing reaction rates, with lower values indicating a faster reaction.

Table 1: Theoretical Kinetic Data for the [3+2] Cycloaddition of Nitrile Oxides with Various Dipolarophiles

DipolarophileNitrile OxideMethodSolventActivation Gibbs Free Energy (ΔG‡) (kcal/mol)Activation Energy (ΔE‡) (kcal/mol)
TrichloronitropropeneAryl-substituted nitrile N-oxidesMEDT-22.8 - 25.6-
N-(cyclopent-2-en-1-yl)benzamide2,2-dimethylpropanenitrile oxideB3LYP/6-311++G(d,p)Dichloromethane34.418.0 (gas phase)
N-(cyclopent-2-en-1-yl)benzamide2,2-dimethylpropanenitrile oxideB3LYP/6-311++G(d,p)Benzene33.718.0 (gas phase)
Methyl acrylatePhenyl-substituted nitrile oxideMEDT--8.2 - 12.7
Methyl acrylateCO₂Me-substituted nitrile oxideMEDT--8.2 - 12.7
Methyl acrylateBr-substituted nitrile oxideMEDT--8.2 - 12.7

Data is sourced from theoretical studies and is intended for comparative purposes.[1][2][3]

The data in Table 1 suggests that the nature of both the dipolarophile and the nitrile oxide significantly influences the activation energy and, consequently, the reaction rate. For instance, the reaction involving methyl acrylate exhibits a lower activation enthalpy range compared to the reaction with N-(cyclopent-2-en-1-yl)benzamide, indicating a faster reaction under similar conditions.[2][3]

Hydrolysis Reactions: A Broader Kinetic Context

Table 2: Experimental Rate Constants for the Hydrolysis of Various Organic Compounds

CompoundpHTemperature (°C)Rate Constant (k)Half-life (t₁/₂)
Thiamethoxam4-First-order kinetics-
Thiamethoxam7-Stable-
Thiamethoxam9.2-Readily hydrolyzes-
4-Nitrophenyl phosphate (catalyzed by binuclear nickel(II) complexes)--7.2 x 10⁻⁴ - 9.8 x 10⁻⁴ s⁻¹-

This table presents a selection of hydrolysis kinetic data for comparative context.[4][5]

The data in Table 2 illustrates that the rate of hydrolysis is highly dependent on the compound's structure and the pH of the medium.[5] For example, the insecticide thiamethoxam is stable in neutral conditions but hydrolyzes readily in alkaline solutions.[5]

Experimental Protocols for Kinetic Analysis

Accurate determination of reaction kinetics relies on robust experimental design and precise monitoring of reactant and product concentrations over time. The two most common techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Ultraviolet-Visible (UV-Vis) spectroscopy.

Kinetic Analysis using NMR Spectroscopy

In-situ NMR spectroscopy is a powerful tool for monitoring the progress of a reaction, as it allows for the simultaneous observation and quantification of multiple species in the reaction mixture.

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the limiting reactant in a suitable deuterated solvent.

    • Prepare a separate stock solution of the excess reactant(s).

    • If necessary, include an internal standard with a known concentration that does not react with any components of the reaction mixture.

  • Instrument Setup:

    • Set the NMR spectrometer to the desired temperature and allow it to equilibrate.

    • Acquire a reference spectrum of the limiting reactant stock solution.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding the excess reactant(s) to the NMR tube containing the limiting reactant.

    • Quickly place the NMR tube in the spectrometer and begin acquiring spectra at regular time intervals. The time interval should be chosen based on the expected reaction rate.

  • Data Analysis:

    • Process the acquired spectra (phasing, baseline correction).

    • Integrate the signals corresponding to the reactants and products relative to the internal standard.

    • Plot the concentration of the limiting reactant or a product as a function of time.

    • Determine the reaction order and rate constant by fitting the concentration-time data to the appropriate integrated rate law.

NMR_Kinetic_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis prep_reactant Prepare Reactant Solutions prep_standard Add Internal Standard prep_reactant->prep_standard initiate_reaction Initiate Reaction in NMR Tube prep_standard->initiate_reaction acquire_spectra Acquire Spectra at Timed Intervals initiate_reaction->acquire_spectra process_spectra Process Spectra acquire_spectra->process_spectra integrate_signals Integrate Signals process_spectra->integrate_signals plot_data Plot Concentration vs. Time integrate_signals->plot_data fit_model Fit to Rate Law plot_data->fit_model

Caption: Workflow for kinetic analysis using NMR spectroscopy.

Kinetic Analysis using UV-Vis Spectroscopy

UV-Vis spectroscopy is a sensitive technique for monitoring reactions that involve a change in the chromophore of the reactants or products.

Protocol:

  • Wavelength Selection:

    • Acquire the UV-Vis spectra of the pure reactants and products to identify a wavelength where there is a significant difference in absorbance between them. This wavelength will be used for monitoring the reaction.

  • Calibration:

    • Prepare a series of standard solutions of the species being monitored at known concentrations.

    • Measure the absorbance of each standard solution at the selected wavelength and create a calibration curve (absorbance vs. concentration).

  • Reaction Monitoring:

    • Place a solution of the reactants in a cuvette and place it in the temperature-controlled cell holder of the spectrophotometer.

    • Initiate the reaction (e.g., by adding a catalyst or the final reactant).

    • Record the absorbance at the selected wavelength at regular time intervals.

  • Data Analysis:

    • Use the calibration curve to convert the absorbance data to concentration data.

    • Plot the concentration as a function of time.

    • Determine the reaction order and rate constant by fitting the data to the appropriate integrated rate law.

UVVis_Kinetic_Workflow cluster_setup Setup cluster_monitoring Monitoring cluster_data_processing Data Processing select_lambda Select Monitoring Wavelength calibrate Create Calibration Curve select_lambda->calibrate initiate_reaction Initiate Reaction in Cuvette calibrate->initiate_reaction record_absorbance Record Absorbance vs. Time initiate_reaction->record_absorbance convert_to_conc Convert Absorbance to Concentration record_absorbance->convert_to_conc plot_data Plot Concentration vs. Time convert_to_conc->plot_data determine_kinetics Determine Rate Law & Constant plot_data->determine_kinetics

Caption: Workflow for kinetic analysis using UV-Vis spectroscopy.

Reaction Pathway Visualization

The following diagram illustrates a generalized [3+2] cycloaddition reaction, a common transformation involving this compound.

Cycloaddition_Pathway Reactants This compound + Dipole (e.g., Nitrile Oxide) TS Transition State Reactants->TS ΔG‡ Product [3+2] Cycloadduct (e.g., Substituted Tetrazole or Isoxazoline) TS->Product

Caption: Generalized pathway for a [3+2] cycloaddition reaction.

References

Assessing the Atom Economy of Syntheses Using Dimethylcyanamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The principles of green chemistry are increasingly integral to modern synthetic strategies, with atom economy at the forefront of considerations for designing efficient and sustainable chemical processes. This guide provides a comparative assessment of syntheses utilizing dimethylcyanamide, a versatile reagent, against alternative synthetic routes. By examining the atom economy of these reactions, we aim to provide researchers with data to make informed decisions in designing environmentally conscious and efficient syntheses.

Introduction to Atom Economy

Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. A higher atom economy signifies a more sustainable process with less waste generation. It is calculated using the following formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

This guide will delve into two specific applications of this compound: the synthesis of hexamethylmelamine (altretamine) and the formation of substituted guanidines. We will compare the atom economy of these syntheses with established alternative methods, supported by experimental data and detailed protocols.

Comparison 1: Synthesis of Hexamethylmelamine (Altretamine)

Hexamethylmelamine is an antineoplastic agent used in the treatment of various cancers. Its synthesis can be achieved through different pathways, offering a clear case study for comparing atom economy.

Route 1: Cyclotrimerization of this compound

A highly atom-economical approach to hexamethylmelamine involves the direct cyclotrimerization of this compound.

Reaction: 3 (CH₃)₂NCN → C₉H₁₈N₆

Route 2: Substitution Reaction of Cyanuric Chloride

A common alternative synthesis involves the reaction of cyanuric chloride with dimethylamine.[1]

Reaction: C₃N₃Cl₃ + 6 (CH₃)₂NH → C₉H₁₈N₆ + 3 (CH₃)₂NH₂Cl

Data Presentation: Hexamethylmelamine Synthesis
MetricRoute 1: this compound CyclotrimerizationRoute 2: Cyanuric Chloride + Dimethylamine[1]
Desired Product Hexamethylmelamine (C₉H₁₈N₆)Hexamethylmelamine (C₉H₁₈N₆)
Molecular Weight of Product 210.30 g/mol 210.30 g/mol
Reactants This compound ((CH₃)₂NCN)Cyanuric Chloride (C₃N₃Cl₃), Dimethylamine ((CH₃)₂NH)
Sum of Reactant MWs 3 x 70.09 g/mol = 210.27 g/mol 184.41 g/mol + 6 x 45.08 g/mol = 454.89 g/mol
Atom Economy 100% 46.23%
Reported Yield 86%90%[1]
Byproducts NoneDimethylamine Hydrochloride ((CH₃)₂NH₂Cl)
Experimental Protocols

Route 1: Catalytic formation of hexamethylmelamine from this compound

  • Procedure: Al₂(NMe₂)₆ (0.10 g, 0.31 mmol) is added to a solution of this compound (0.50g, 7.1 mmol) in hexane (10 mL) and stirred overnight. The reaction mixture is then quenched with aqueous NaCl. This solution is extracted with CH₂Cl₂ (3 x 50 mL), and the combined extracts are dried (MgSO₄). Evaporation of the solvent provides solid hexamethylmelamine.

  • Yield: 0.43g (86%)

Route 2: Synthesis of altretamine from cyanuric chloride and dimethylamine [1]

  • Procedure: A solution of cyanuric chloride (e.g., 1.0 eq) in a suitable solvent is treated with an excess of dimethylamine (e.g., 6.6 eq) and a base like sodium hydroxide. The reaction is typically carried out at a controlled temperature. After the reaction is complete, the product is isolated by filtration and purified.

  • Reported Yield: 90%[1]

Logical Workflow for Hexamethylmelamine Synthesis Assessment

cluster_0 Synthesis of Hexamethylmelamine Start Start Select_Synthesis_Route Select Synthesis Route Start->Select_Synthesis_Route Route_1 Route 1: this compound Cyclotrimerization Select_Synthesis_Route->Route_1 Route_2 Route 2: Cyanuric Chloride + Dimethylamine Select_Synthesis_Route->Route_2 Perform_Reaction_1 Perform Reaction Route_1->Perform_Reaction_1 Perform_Reaction_2 Perform Reaction Route_2->Perform_Reaction_2 Calculate_AE_1 Calculate Atom Economy (100%) Perform_Reaction_1->Calculate_AE_1 Calculate_AE_2 Calculate Atom Economy (46.23%) Perform_Reaction_2->Calculate_AE_2 Compare_Results Compare Atom Economy and Yield Calculate_AE_1->Compare_Results Calculate_AE_2->Compare_Results Conclusion Conclusion: Route 1 demonstrates superior atom economy. Compare_Results->Conclusion cluster_1 Reagent Selection for Guanylation Start Define Target Guanidine Assess_Reagents Assess Guanylating Reagents Start->Assess_Reagents DMC This compound Assess_Reagents->DMC Carbodiimide Carbodiimide Assess_Reagents->Carbodiimide Other Other Reagents (e.g., S-methylisothiourea) Assess_Reagents->Other Consider_AE Consider Atom Economy (Theoretical) DMC->Consider_AE Carbodiimide->Consider_AE Other->Consider_AE Consider_Practicality Consider Practicality (Reagent availability, reaction conditions) Consider_AE->Consider_Practicality Select_Optimal Select Optimal Reagent Consider_Practicality->Select_Optimal

References

A Comparative Guide to the Applications of Dimethylcyanamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dimethylcyanamide [(CH₃)₂NCN] is a versatile and valuable reagent in modern organic synthesis, primarily utilized for the construction of nitrogen-containing compounds. Its unique electronic properties, featuring both a nucleophilic amino group and an electrophilic nitrile moiety, allow it to participate in a diverse range of chemical transformations. This guide provides a comparative analysis of this compound's performance in key synthetic applications against common alternative reagents, supported by experimental data and detailed protocols.

I. Synthesis of Substituted Guanidines

The guanidinium group is a crucial pharmacophore in numerous biologically active molecules. This compound serves as an efficient "C1" electrophilic synthon for the synthesis of N,N',N'-trisubstituted guanidines through the guanylation of amines.

Comparison with Alternative Guanylating Agents

The synthesis of guanidines can be achieved through various reagents. A direct comparison highlights the advantages and disadvantages of each approach. While this compound offers a straightforward route, other reagents like N,N'-bis(tert-butoxycarbonyl)-S-methylisothiourea are also widely used, particularly for the synthesis of protected guanidines.

ReagentTypical ConditionsAdvantagesDisadvantages
This compound Amine, Lewis or Brønsted acid catalyst (e.g., ZnCl₂, Sc(OTf)₃), or heatAtom-economical, readily availableMay require elevated temperatures or a catalyst
N,N'-Bis(Boc)-S-methylisothioureaAmine, HgCl₂ or other activatorsProduces protected guanidines suitable for further synthesisUse of toxic heavy metal activators, generation of stoichiometric byproducts
Cyanogen Bromide (BrCN)AmineHighly reactiveExtremely toxic and moisture-sensitive
Experimental Protocols

Protocol 1: Guanylation of Benzylamine with this compound

  • Reaction:

  • Procedure:

    • To a solution of benzylamine (1.0 mmol) in toluene (5 mL), add this compound (1.0 mmol).

    • The reaction mixture is heated to reflux for 12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure.

    • The crude product is purified by silica gel column chromatography (Ethyl acetate/Hexane mixture) to afford N-benzyl-N',N'-dimethylguanidine.

Protocol 2: Guanylation of a Primary Amine with N,N'-Bis(Boc)-S-methylisothiourea

  • Reaction:

  • Procedure:

    • To a solution of the primary amine (1.0 mmol) and N,N'-bis(Boc)-S-methylisothiourea (1.05 mmol) in dichloromethane (10 mL), add triethylamine (1.2 mmol).

    • Add mercury(II) chloride (1.1 mmol) portion-wise at 0 °C.

    • The reaction mixture is stirred at room temperature for 16 hours.

    • The mixture is filtered through a pad of Celite, and the filtrate is washed with saturated aqueous sodium bicarbonate and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The residue is purified by flash column chromatography to yield the protected guanidine.

Reaction Workflow

guanylation_workflow cluster_dmc This compound Route cluster_boc Alternative Route Amine_DMC Primary/Secondary Amine Reaction_DMC Guanylation (Heat or Catalyst) Amine_DMC->Reaction_DMC DMC This compound DMC->Reaction_DMC Product_DMC N,N',N'-Trisubstituted Guanidine Reaction_DMC->Product_DMC Amine_Boc Primary/Secondary Amine Reaction_Boc Guanylation (Activator) Amine_Boc->Reaction_Boc BocSMT N,N'-Bis(Boc)- S-methylisothiourea BocSMT->Reaction_Boc Product_Boc N,N'-Bis(Boc)-protected Guanidine Reaction_Boc->Product_Boc

Caption: General workflow for guanidine synthesis.

II. Synthesis of 2-Amino-Substituted Heterocycles

This compound is a key building block in the synthesis of various nitrogen-containing heterocycles, most notably 2-aminopyridines and 2-aminobenzimidazoles. These structural motifs are prevalent in pharmaceuticals and agrochemicals.

A. Synthesis of 2-Aminopyridines

A powerful method for constructing highly substituted 2-aminopyridines is the [2+2+2] cycloaddition of diynes with a cyanamide, often catalyzed by transition metals like iron or cobalt.[1][2]

Comparison with Other Cyanamides in [2+2+2] Cycloaddition

The choice of cyanamide can influence the yield and scope of the reaction. While this compound is effective, other cyanamides have also been explored.

CyanamideDiyne SubstrateCatalyst SystemYield (%)Reference
This compound 1,6-HeptadiyneFeI₂/dppp/Zn85[1]
N-Cyanomorpholine 1,6-HeptadiyneFeI₂/dppp/Zn78[1]
Unsubstituted Cyanamide Dipropargyl malonateCoCl₂·6H₂O/dppe/Zn72[3]

Experimental Protocol: Iron-Catalyzed Synthesis of 2-Aminopyridines [1]

  • Reaction:

  • Procedure:

    • In a nitrogen-filled glovebox, add FeI₂ (7.8 mg, 0.025 mmol) and 1,3-bis(diphenylphosphino)propane (dppp) (21.2 mg, 0.05 mmol) to a dried Schlenk tube.

    • Add distilled tetrahydrofuran (THF) (2 mL) and stir the resulting mixture at room temperature for 30 minutes to obtain an orange-yellow clear solution.

    • Add Zn dust (3.3 mg, 0.05 mmol).

    • After stirring for an additional 30 minutes, add the diyne (0.5 mmol) followed by this compound (2.5 mmol).

    • Stir the mixture for 24 hours at room temperature.

    • Quench the reaction with saturated aqueous NaHCO₃.

    • Extract the aqueous layer with dichloromethane (DCM).

    • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated.

    • The crude product is purified by column chromatography on silica gel.

Reaction Mechanism

cycloaddition_mechanism Fe_cat Low-valent Fe Catalyst Ferracyclopentadiene Ferracyclopentadiene Intermediate Fe_cat->Ferracyclopentadiene + Diyne Oxidative Coupling Diyne Diyne Coordination Coordination & Insertion Ferracyclopentadiene->Coordination + (CH3)2NCN DMC This compound Pyridine_complex Fe-Pyridine Complex Coordination->Pyridine_complex Product 2-Aminopyridine Pyridine_complex->Product Reductive Elimination Product->Fe_cat Catalyst Regeneration

Caption: Proposed mechanism for Fe-catalyzed [2+2+2] cycloaddition.

B. Synthesis of 2-Aminobenzimidazoles

The synthesis of a 2-aminobenzimidazole core often involves the cyclization of a 1,2-phenylenediamine derivative with a cyanating agent. Cyanogen bromide is a traditional reagent for this transformation. While direct comparative data with this compound for this specific reaction is limited, the general reactivity profiles suggest this compound could be a less toxic alternative, although potentially requiring harsher conditions.

Comparison of Cyclization Reagents
ReagentTypical ConditionsAdvantagesDisadvantages
Cyanogen Bromide (BrCN) 1,2-Phenylenediamine, MeOH, 60°CHigh reactivity, often good yieldsHighly toxic, moisture sensitive
This compound 1,2-Phenylenediamine, elevated temp. or catalystLower toxicity, readily availableMay require more forcing conditions

Experimental Protocol: Synthesis of 2-Aminobenzimidazole using Cyanogen Bromide [4]

  • Reaction:

  • Procedure:

    • To a solution of the 1,2-phenylenediamine derivative (1.0 mmol) in methanol (10 mL), add a 1M solution of cyanogen bromide in DCM (1.2 mmol).

    • The reaction mixture is heated at 60 °C for 4 hours.

    • The solvent is removed under reduced pressure.

    • The residue is taken up in ethyl acetate and washed with saturated aqueous sodium bicarbonate.

    • The organic layer is dried, filtered, and concentrated.

    • The crude product is purified by column chromatography.

III. This compound as a Cyanating Agent

While cyanogen bromide is a classic electrophilic cyanating agent, its high toxicity has driven the search for alternatives.[5] this compound, particularly when activated, can serve as a source of the cyano group, although it is generally less reactive than cyanogen bromide.

Comparative Overview

A direct comparison of reactivity shows that trichloroacetonitrile can be a more selective cyanating agent than cyanogen bromide, avoiding dicyanation in some cases.[6] While not a direct comparison with this compound, this highlights the trend towards developing safer and more selective cyanating reagents. The use of this compound as a direct replacement for cyanogen bromide in C-H cyanation reactions is less common and often requires specific catalytic systems.

Conclusion

This compound is a valuable reagent in organic synthesis with significant applications in the construction of guanidines and nitrogen-containing heterocycles. Its lower toxicity compared to traditional reagents like cyanogen bromide makes it an attractive alternative. However, its reactivity can be lower, sometimes necessitating harsher reaction conditions or the use of catalysts. The choice between this compound and other reagents will depend on the specific substrate, desired product, and considerations of safety and reaction efficiency. The data and protocols presented in this guide offer a starting point for researchers to make informed decisions in their synthetic endeavors.

References

The Strategic Application of Dimethylcyanamide in Multi-Step Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the complex landscape of multi-step synthesis, particularly within pharmaceutical and agrochemical research and development, the choice of reagents is a critical determinant of efficiency, cost, and overall success. Dimethylcyanamide (DMCA) emerges as a versatile and reactive building block, primarily utilized in the formation of guanidines and various heterocyclic systems.[1][2] This guide provides a comprehensive cost-benefit analysis of employing this compound, comparing its performance and economic viability against common alternative reagents in key synthetic transformations.

Performance and Applications of this compound

This compound serves as a valuable reagent in organic synthesis due to its dual electrophilic and nucleophilic character. Its primary application lies in guanidinylation reactions, where it reacts with amines to form substituted guanidines, a common motif in biologically active molecules. Additionally, it participates in cycloaddition reactions and is a precursor for various functional groups and heterocyclic compounds like 1,3-oxazines and triazoles.[1][3]

The traditional synthesis of disubstituted cyanamides often involves highly toxic reagents like cyanogen bromide, posing significant safety risks.[4] Modern methods for synthesizing and using reagents like this compound aim to circumvent these hazardous materials, though they may present their own challenges in terms of operational complexity.[4]

Comparative Analysis: this compound vs. Alternative Reagents

The decision to use this compound should be weighed against the performance and cost of alternative reagents for specific transformations. The most relevant comparisons are in the realms of guanidinylation and amide bond formation, where other classes of reagents are well-established.

Guanidinylation Reagents

In the synthesis of guanidines, this compound offers a direct route from amines. Alternatives range from other cyanamides to more complex, pre-activated guanidinylating agents.

Reagent ClassExample Reagent(s)Typical YieldReaction TimeKey AdvantagesKey DisadvantagesRelative Cost Index (DMCA = 1)
Dialkylcyanamides This compound (DMCA) Good to ExcellentVariable (hours to days)Atom economy, direct conversion of amines.[5]Can require harsh conditions (high temperature); reactivity varies with amine nucleophilicity.[5]1.0
Carbodiimides DCC, EDCGood to Excellent1-24 hoursReadily available, well-established methods.Byproduct removal can be difficult (DCU); potential for racemization.[6][7]0.8 - 1.5
Aminium/Uronium Salts HBTU, HATUExcellent15-60 minutesHigh reactivity, low racemization, fast reactions.[1][6]Higher cost, potential for side reactions (guanidinylation of the amine).[6]3.0 - 5.0
Phosphonium Salts PyBOPExcellent15-60 minutesHigh reactivity, low racemization, avoids carcinogenic byproducts of older phosphonium reagents (e.g., BOP).[4]Higher cost than carbodiimides.2.5 - 4.0
Protected Guanidinylating Agents N,N'-Di-Boc-N''-triflylguanidineExcellent1-3 hoursHigh reactivity, mild conditions, suitable for solid-phase synthesis.Multi-step preparation of the reagent, higher cost.> 5.0

Disclaimer: Relative Cost Index is an approximation based on publicly available pricing for research quantities and can vary significantly by supplier and scale.

Amide Coupling Reagents (for comparison in multi-step synthesis context)

While this compound is not a direct amide coupling reagent, the context of multi-step synthesis often involves both guanidinylation and amide bond formation. Understanding the cost-performance of standard amide coupling reagents provides a broader economic perspective for a synthetic campaign.

ReagentCrude Purity (Short Coupling)Crude Purity (Long Coupling)Key AdvantagesKey DisadvantagesRelative Cost Index
HATU 83.63% (2x 1 min)[1]79.85% (2x 20 min)[1]Very fast and efficient, low racemization.[1][4]High cost, potentially hazardous byproducts.[1][4]4.0 - 5.0
HCTU 78.52% (2x 1 min)[1]81.71% (2x 20 min)[1]Cost-effective alternative to HATU with comparable performance.[1]Similar byproduct concerns to HATU.2.0 - 3.0
PyBOP 48.11% (2x 1 min)[1]70.27% (2x 20 min)[1]Safer byproducts than uronium-based reagents.[4]Slower kinetics, less suitable for rapid synthesis.[1]2.5 - 4.0
EDC/HOBt VariableGood to Excellent[7]Low cost, water-soluble byproducts (EDC).[7]Slower than phosphonium/uronium salts, potential for side reactions.[7]1.0 - 1.5

Experimental Protocols

Protocol 1: General Procedure for Guanidinylation of a Primary Amine with this compound

This protocol is adapted from general procedures for cyanamide-based guanidinylation.

Materials:

  • Primary amine (1.0 eq)

  • This compound (1.1 eq)

  • Triethylamine (2.0 eq)

  • Acetonitrile (or other suitable aprotic solvent)

  • Hydrochloric acid (for salt formation, if desired)

Procedure:

  • In a round-bottom flask, dissolve the primary amine (1.0 mmol) and triethylamine (2.0 mmol) in acetonitrile (10 mL).

  • Add this compound (1.1 mmol) to the solution.

  • Heat the reaction mixture to reflux (or a suitable temperature based on the amine's reactivity, e.g., 80°C) and monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • The crude product can be purified by silica gel column chromatography or by precipitation as a hydrochloride salt. For salt formation, dissolve the crude residue in a minimal amount of a suitable solvent (e.g., methanol) and add a solution of HCl in diethyl ether or dioxane until precipitation is complete.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Standard Peptide Coupling using HATU (Alternative for comparison)

This protocol outlines a standard solid-phase peptide synthesis (SPPS) coupling step.

Materials:

  • Resin-bound peptide with a free N-terminal amine (1.0 eq)

  • Fmoc-protected amino acid (4.0 eq)

  • HATU (3.9 eq)

  • N,N-Diisopropylethylamine (DIPEA) (8.0 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the peptide-resin in DMF.

  • Perform Fmoc-deprotection of the N-terminal amine using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • In a separate vessel, dissolve the Fmoc-amino acid and HATU in DMF.

  • Add DIPEA to the solution to activate the amino acid. This is often accompanied by a color change.

  • Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture for the desired coupling time (e.g., 20-45 minutes) at room temperature.

  • Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Proceed to the next deprotection/coupling cycle.

Visualization of Synthetic Workflow

The following diagrams illustrate the logical flow of a multi-step synthesis involving a key guanidinylation step and a comparative amide bond formation step.

G cluster_0 Multi-Step Synthesis Workflow start Starting Material (Primary Amine) guanidinylation Guanidinylation Step start->guanidinylation intermediate Guanidine Intermediate guanidinylation->intermediate dmca This compound (DMCA) dmca->guanidinylation next_step Further Functionalization (e.g., Cyclization, Coupling) intermediate->next_step final_product Final Bioactive Molecule next_step->final_product

Caption: Workflow for a multi-step synthesis featuring a key guanidinylation step using this compound.

G cluster_1 Reagent Choice Decision Logic goal Goal: Synthesize Guanidine Moiety cost_sensitive Is Cost the Primary Driver? goal->cost_sensitive speed_critical Is Speed/Yield for Difficult Substrates Critical? cost_sensitive->speed_critical No use_dmca Use this compound or Carbodiimide cost_sensitive->use_dmca Yes speed_critical->use_dmca No use_hatu Use HATU or other High-Performance Reagent speed_critical->use_hatu Yes

Caption: Decision logic for selecting a guanidinylation reagent based on project priorities.

Conclusion and Recommendations

The cost-benefit analysis of using this compound in multi-step synthesis reveals a nuanced landscape.

Benefits of this compound:

  • Cost-Effectiveness: For transformations like guanidinylation, this compound is significantly more economical than highly activated, pre-formed guanidinylating reagents or modern peptide coupling reagents like HATU.

  • Atom Economy: It offers a direct and atom-economical route to guanidines from simple amines.

  • Versatility: Its utility extends beyond guanidinylation to the synthesis of various heterocyclic systems.[1][3]

Drawbacks and Costs:

  • Reaction Conditions: It may require higher temperatures and longer reaction times compared to more reactive alternatives, which could be detrimental to sensitive substrates in a multi-step sequence.

  • Lower Reactivity for Hindered Substrates: For sterically hindered or electron-deficient amines, forcing conditions may lead to lower yields and side products, necessitating the use of more potent (and expensive) reagents.

  • Safety: While an improvement over cyanogen bromide, this compound is still a reactive and toxic chemical that requires careful handling.[4]

Strategic Recommendation:

This compound is an excellent choice for the synthesis of simple, unhindered guanidines in a cost-sensitive project, particularly at a large scale. Its economic advantage is a primary driver for its application. However, for complex, multi-step syntheses involving sensitive functional groups, sterically demanding transformations, or where speed and purity are paramount (as is often the case in late-stage drug development), the higher upfront cost of reagents like HATU or specialized guanidinylating agents can be justified by improved yields, reduced purification efforts, and faster project timelines. The ultimate decision requires a careful evaluation of the specific synthetic challenge against the project's economic and temporal constraints.

References

A Comparative Guide to Alternatives for Dimethylcyanamide in Key Chemical Transformations

Author: BenchChem Technical Support Team. Date: December 2025

Dimethylcyanamide [(CH₃)₂NCN] serves as a versatile C1 building block and reagent in organic synthesis, primarily utilized in cyanation, guanidinylation, and the synthesis of various heterocyclic frameworks. Its utility stems from the electrophilic nature of the cyano carbon and the nucleophilic amino group. However, concerns regarding its toxicity and the need for milder, more efficient, or functionally tolerant alternatives have driven the exploration of other reagents.[1] This guide provides an objective comparison of this compound with its alternatives in key chemical transformations, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Cyanation Reactions

Cyanation, the introduction of a nitrile (-CN) group, is a fundamental transformation in organic synthesis, as nitriles are precursors to valuable functional groups like carboxylic acids, amines, and amides.[2][3] While this compound can act as a cyanating agent, particularly in electrophilic cyanation contexts[4], a vast array of alternatives exists, broadly categorized as nucleophilic and electrophilic cyanide sources.

Comparison of Cyanating Agents

A significant focus in modern chemistry is the replacement of highly toxic cyanide salts like NaCN and KCN with safer alternatives.[5][6][7] The choice of reagent often depends on the substrate (e.g., aryl halide, ketone, amine) and the desired reaction mechanism.

Reagent/MethodTypical SubstrateTypical ConditionsYield (%)AdvantagesDisadvantagesReference
This compound Terminal AlkynesAu(I) catalyst, Chlorobenzene, 100 °C60-95 (for oxazoles)Forms heterocyclic products directlyLimited to specific cycloadditions[4]
Potassium Ferrocyanide (K₄[Fe(CN)₆]) Aryl BromidesPd/C catalyst, Na₂CO₃, NMP, 120 °C, 12-24h85-95Low toxicity, stable, inexpensiveRequires catalyst, high temperature[8]
Zinc Cyanide (Zn(CN)₂) Aryl ChloridesNiCl₂(dppf)/Zn catalyst, DMAP, DMA, 80 °C, 12h70-98Less toxic than Na/KCN, good for Ni-catalysisStill toxic, requires catalyst and additives[8]
N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) Arenes (C-H cyanation)Rh(III) catalyst, CsOAc, AgSbF₆, DCE, 80 °C51-95Electrophilic source, transition-metal-free optionsRequires catalyst, can be substrate-specific[4][9]
Acetone Cyanohydrin Aldehydes/KetonesBase or acid catalyst, neat or in solvent, RT>90Safer HCN source, reversible reactionProduct is a cyanohydrin, not a simple nitrile[2]
Dimethylmalononitrile (DMMN) Aryl Grignard/LithiumTHF, 0 °C to RT, 1-3h80-99Avoids transition metals and toxic saltsRequires organometallic intermediate[8]
Formamide (CN-free source) Aryl BromidesPd(OAc)₂, Xantphos, POCl₃, 110 °C, 12h75-93Avoids toxic cyanide reagents completelyHigh temperature, requires catalyst[7]
Experimental Protocol: Palladium-Catalyzed Cyanation of Aryl Bromides with K₄[Fe(CN)₆]

This protocol provides a safer alternative to traditional methods using highly toxic alkali metal cyanides.

Materials:

  • Aryl bromide (1.0 mmol)

  • Potassium ferrocyanide (K₄[Fe(CN)₆]) (0.4 mmol, 1.6 mmol CN)

  • Palladium on carbon (Pd/C, 10 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 mmol)

  • N-Methyl-2-pyrrolidone (NMP) (3 mL)

  • Reaction vessel (e.g., Schlenk tube)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, K₄[Fe(CN)₆], Pd/C, and Na₂CO₃.

  • Add NMP to the tube via syringe.

  • Seal the vessel and heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress using TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired aryl nitrile.

Workflow for Selecting a Cyanation Reagent

Start Select Cyanation Strategy Substrate Identify Substrate (Aryl Halide, Amine, Ketone, etc.) Start->Substrate Toxicity Toxicity/Safety Concerns? Substrate->Toxicity Mechanism Desired Mechanism? (Nucleophilic vs. Electrophilic) Toxicity->Mechanism Low Alt1 Low-Toxicity Salts (K4[Fe(CN)6], Zn(CN)2) Toxicity->Alt1 High MetalFree Metal-Free? Mechanism->MetalFree Nucleophilic Alt3 Electrophilic Reagents (NCTS, TsCN) Mechanism->Alt3 Electrophilic MetalFree->Alt1 No Alt2 Cyanide-Free Sources (Formamide, DMF) MetalFree->Alt2 Yes Alt4 Organic Sources (DMMN, Acetone Cyanohydrin) MetalFree->Alt4 Yes Alt1->MetalFree Use Pd, Ni, or Cu Catalyst

Caption: Decision workflow for choosing a suitable cyanation reagent.

Guanidinylation Reactions

The guanidinium group is a key structural motif in many biologically active molecules, including the amino acid arginine. Guanidinylation is the process of introducing this functional group onto a substrate, typically an amine.[10][11] While this compound can be a precursor for guanidinylation, its reactivity is often lower than that of more specialized reagents designed for mild and efficient conversion of amines to guanidines.

Comparison of Guanidinylating Agents

Modern guanidinylating agents often employ protecting groups (like Boc or Cbz) to modulate reactivity and prevent side reactions, allowing for their use in complex molecule synthesis.[11][12]

ReagentSubstrateTypical ConditionsYield (%)AdvantagesDisadvantagesReference
Cyanamide Primary AminesSc(OTf)₃, H₂O, RT, 24h75-99Simple, atom-economical, works in waterRequires catalyst, may not work for all amines[13]
N,N'-Di-Boc-N''-triflylguanidine Primary/Secondary AminesEt₃N, DCM, RT, 1-3h90-99Highly reactive, mild conditions, high yieldReagent preparation required, triflyl group is a strong leaving group[12]
N,N'-Bis(Boc)-1-guanylpyrazole Primary AminesDIPEA, DMF, RT, 12h85-95Stable, crystalline solid; good for peptide synthesisSlower reaction times compared to triflylguanidine[10]
S-Methylisothioureas (e.g., N,N'-di-Boc-S-methylisothiourea) Primary AminesHgCl₂, Et₃N, DMF, RT60-80Common intermediateUse of toxic mercury salts[13]
4-Benzyl-3,5-dimethyl-1H-pyrazole-1-carboxamidine Primary/Secondary AminesNeat or in solvent, 60-80 °C70-95One-step conversion to unprotected guanidinesHigher temperatures may be required[13]
Experimental Protocol: Guanidinylation of a Primary Amine with N,N'-Di-Boc-N''-triflylguanidine

This protocol exemplifies a modern, high-yield method for guanidinylation under mild conditions.[12]

Materials:

  • Primary amine (1.0 mmol)

  • N,N'-Di-Boc-N''-triflylguanidine (1.1 mmol)

  • Triethylamine (Et₃N) (1.5 mmol)

  • Dichloromethane (DCM) (5 mL)

  • Magnetic stirrer and reaction flask

Procedure:

  • Dissolve the primary amine in DCM in a round-bottom flask.

  • Add triethylamine to the solution and stir for 5 minutes at room temperature.

  • Add N,N'-Di-Boc-N''-triflylguanidine portion-wise to the stirred solution.

  • Continue stirring at room temperature and monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure di-Boc-protected guanidine.

Guanidinylation Reagent Activation Pathway

cluster_0 Reagent Activation cluster_1 Reaction with Amine Thiourea Di-Boc-Thiourea Carbodiimide Di-Boc-Carbodiimide Thiourea->Carbodiimide Desulfurization (e.g., HgCl₂, EDC) Guanidine Protected Guanidinylating Reagent Carbodiimide->Guanidine + H₂N-CN Cyanamide Cyanamide Cyanamide->Guanidine Activation/Addition Product Protected Guanidine Product Guanidine->Product Amine R-NH₂ Amine->Product

Caption: Synthetic pathways to activated guanidinylating agents.

N-Cyanoguanidine Synthesis

N-Cyanoguanidines, also known as dicyandiamides, are important intermediates in the synthesis of pharmaceuticals (e.g., Cimetidine precursors) and other fine chemicals.[14][15] They are often prepared from thioureas, representing a safer and more efficient alternative to methods that might involve direct handling of cyanogen halides.

Comparison of Synthetic Methods for N-Cyanoguanidines

The conversion of thioureas to N-cyanoguanidines is a common and effective strategy. The choice of coupling agent is critical for performance.

Starting MaterialReagentConditionsYield (%)AdvantagesDisadvantagesReference
N,N'-disubstituted thiourea EDC·HCl, CyanamideDMF, RT, 2-4h70-90Mild, one-pot, uses water-soluble carbodiimideRequires stoichiometric coupling agent[14][16]
N,N'-disubstituted thiourea Ph₃P/CCl₄, CyanamideAcetonitrile, Reflux50-70Avoids metal-based reagentsUse of CCl₄, harsher conditions[14]
N-alkyl-N'-pyridylcarbodiimide CyanamideDichloromethane, Ti(OiPr)₄ catalyst~65Catalytic methodRequires pre-formed carbodiimide[14]
Experimental Protocol: Synthesis of N-Cyanoguanidine from Thiourea using EDC

This protocol details a facile, one-pot synthesis using a water-soluble carbodiimide.[16]

Materials:

  • N,N'-disubstituted thiourea (1.0 mmol)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 mmol)

  • Sodium cyanamide (NaHNCN) (1.5 mmol)

  • Dimethylformamide (DMF) (5 mL)

  • Magnetic stirrer and reaction flask

Procedure:

  • Dissolve the N,N'-disubstituted thiourea in DMF in a round-bottom flask.

  • Add EDC·HCl to the solution and stir at room temperature.

  • After 10-15 minutes, add sodium cyanamide to the reaction mixture.

  • Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, pour the mixture into ice water.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water and dry under vacuum.

  • If necessary, recrystallize the product from a suitable solvent (e.g., ethanol/water) to obtain the pure N-cyanoguanidine.

Reaction Pathway: Thiourea to N-Cyanoguanidine

Thiourea N,N'-Disubstituted Thiourea Carbodiimide Activated Carbodiimide Intermediate Thiourea->Carbodiimide Activation EDC EDC·HCl (Coupling Agent) EDC->Carbodiimide Product N-Cyanoguanidine Carbodiimide->Product Byproduct EDU (Water-soluble urea) Carbodiimide->Byproduct Cyanamide H₂N-CN (Cyanamide) Cyanamide->Product Nucleophilic Attack

Caption: Conversion of thiourea to N-cyanoguanidine via an EDC-activated intermediate.

References

A Researcher's Guide to Cross-Referencing Experimental Spectral Data of Dimethylcyanamide with Leading Databases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate spectral data is the cornerstone of chemical identification and characterization. This guide provides a comprehensive comparison of experimental spectral data for dimethylcyanamide against entries in prominent public databases, offering a clear pathway for data validation and interpretation.

This resource presents a detailed cross-referencing of infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy data for this compound. By summarizing quantitative data, outlining experimental methodologies, and visualizing the data cross-referencing workflow, this guide aims to facilitate a more efficient and accurate research process.

Spectral Data Summary

The following tables provide a consolidated view of the experimental spectral data for this compound as reported in various sources and databases.

Infrared (IR) Spectroscopy Data
Database/SourceTechniqueKey Bands (cm⁻¹)Notes
PubChem / SpectraBaseFTIR (Capillary Cell: Neat)Data available for viewingSourced from American Cyanamid Company.[1]
PubChem / SpectraBaseNear IRData available for viewingInstrument: BRUKER IFS 88.[1]
PubChem / SpectraBaseVapor Phase IRData available for viewingInstrument: DIGILAB FTS-14.[1]
NIST WebBookGas Phase IRSpectrum available for viewingFrom the NIST/EPA Gas-Phase Infrared Database.[2][3]
Thermo Scientific ChemicalsInfrared SpectrumConforms to internal standardsPart of product specifications for this compound, 97%.[4]
Raman Spectroscopy Data
Database/SourceKey Bands (cm⁻¹)Notes
PubChem / SpectraBaseSpectrum available for viewingCatalog Number: 213802, Copyright © Sigma-Aldrich Co. LLC.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Database/SourceTechniqueSolventChemical Shift (δ) ppmNotes
PubChem / NMRShiftDB¹H NMRNot specifiedData availableInstrument: Varian A-60, Source of Sample: American Cyanamid Company.[1]
SpectraBase¹H NMRCDCl₃Spectrum availableSource of Sample: Sigma-Aldrich Co. LLC., Purity: 99%.[5]

Experimental Protocols

  • FTIR Spectroscopy (as per PubChem/SpectraBase): The spectrum was obtained using a neat sample in a capillary cell.[1]

  • Near IR Spectroscopy (as per PubChem/SpectraBase): The data was acquired using a BRUKER IFS 88 NIR Spectrometer.[1]

  • Vapor Phase IR Spectroscopy (as per PubChem/SpectraBase): A DIGILAB FTS-14 instrument was used to collect the vapor phase spectrum.[1]

  • ¹H NMR Spectroscopy (as per SpectraBase): The spectrum was recorded for a sample with 99% purity in a CDCl₃ solvent.[5]

Data Cross-Referencing Workflow

The process of cross-referencing experimentally obtained spectral data with established databases is a critical step in chemical analysis. The following diagram illustrates a typical workflow for this process.

cross_referencing_workflow cluster_experimental Experimental Analysis cluster_database Database Cross-Referencing cluster_comparison Data Comparison and Validation cluster_conclusion Conclusion exp_sample Prepare this compound Sample exp_ir Acquire IR Spectrum exp_sample->exp_ir exp_raman Acquire Raman Spectrum exp_sample->exp_raman exp_nmr Acquire NMR Spectrum exp_sample->exp_nmr compare_ir Compare IR Spectra exp_ir->compare_ir compare_raman Compare Raman Spectra exp_raman->compare_raman compare_nmr Compare NMR Spectra exp_nmr->compare_nmr db_search Search Databases (PubChem, NIST, SDBS) db_ir Retrieve IR Data db_search->db_ir db_raman Retrieve Raman Data db_search->db_raman db_nmr Retrieve NMR Data db_search->db_nmr db_ir->compare_ir db_raman->compare_raman db_nmr->compare_nmr validation Validate Structure & Purity compare_ir->validation compare_raman->validation compare_nmr->validation

A flowchart illustrating the workflow for cross-referencing experimental spectral data with database entries.

Logical Relationships in Spectral Data Analysis

The interpretation of spectral data involves a logical progression from data acquisition to structural elucidation. The following diagram outlines the relationships between different spectral techniques and their contribution to the final analysis.

spectral_analysis_logic cluster_data_acquisition Spectroscopic Techniques cluster_information Information Derived cluster_interpretation Structural Interpretation cluster_confirmation Final Confirmation IR Infrared Spectroscopy FunctionalGroups Functional Groups (C≡N, C-N) IR->FunctionalGroups Raman Raman Spectroscopy VibrationalModes Molecular Vibrations Raman->VibrationalModes NMR NMR Spectroscopy Connectivity Atom Connectivity (¹H, ¹³C) NMR->Connectivity StructureElucidation Structure Elucidation FunctionalGroups->StructureElucidation VibrationalModes->StructureElucidation Connectivity->StructureElucidation PurityAssessment Purity Assessment StructureElucidation->PurityAssessment ConfirmedStructure Confirmed Structure of This compound PurityAssessment->ConfirmedStructure

A diagram showing the logical flow of information in spectral data analysis for structural confirmation.

References

A Mechanistic Showdown: Unraveling Radical versus Non-Radical Pathways in Cyanamide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate reaction mechanisms of cyanamides is paramount for harnessing their synthetic potential. This guide provides a comparative analysis of radical and non-radical pathways involving cyanamides, supported by experimental data and detailed methodologies, to aid in the strategic design of synthetic routes.

Cyanamides are versatile building blocks in organic synthesis, capable of undergoing a variety of transformations to yield valuable nitrogen-containing compounds. The reactivity of the cyanamide functional group can be directed through either radical or non-radical pathways, each offering distinct advantages in terms of scope, selectivity, and reaction conditions. This guide delves into the mechanistic nuances of these two approaches, presenting a side-by-side comparison to inform synthetic strategy.

At a Glance: Radical vs. Non-Radical Pathways

FeatureRadical PathwaysNon-Radical Pathways
Initiation Typically initiated by radical initiators (e.g., AIBN, (Bu)₃SnH), light, or transition metals.Often initiated by heat, Lewis acids, or the inherent nucleophilicity/electrophilicity of the reactants.
Intermediates Involve highly reactive radical species.Proceed through ionic or pericyclic transition states.
Key Reactions Intramolecular cyclizations (e.g., of N-acylcyanamides), intermolecular additions.Cycloadditions (e.g., [3+2], [2+2+2]), nucleophilic additions to the nitrile carbon.
Substrate Scope Particularly effective for the synthesis of complex heterocyclic structures through cascade reactions.Broad scope including the formation of tetrazoles, amidines, and other heterocycles.
Selectivity Can offer high levels of regio- and stereoselectivity, often governed by kinetic factors.Selectivity is often dictated by frontier molecular orbital interactions or steric effects.
Reaction Conditions Often require inert atmospheres and careful control of reactant concentrations.Can range from mild to harsh, depending on the specific transformation.

Quantitative Comparison of Reaction Yields

The following table summarizes representative examples of radical and non-radical reactions of cyanamides, highlighting the reaction conditions and reported yields. This data is compiled from various studies to provide a comparative overview.

Reaction TypePathwaySubstrateReagents and ConditionsProductYield (%)Reference
Intramolecular CyclizationRadicalN-(2-iodophenyl)-N-allylcyanamideAIBN (0.2 eq.), (Bu)₃SnH (1.2 eq.), Benzene, 80 °C, 2 h3-methyl-3,4-dihydro-2H-benzo[b][1][2]diazepine75%[3]
Intramolecular CyclizationRadicalN-Acylcyanamide with a pendant alkeneBu₃SnH, AIBN, Benzene, refluxPolycyclic quinazolinonesGood to excellent[3]
[3+2] CycloadditionNon-RadicalN-Tosyl-cyanamide and a nitrile oxideTBAF, THF, rtOxadiazol-5-imineExcellent[1]
[3+2] CycloadditionNon-RadicalAzidocyanamidesHeatFused 5-aminotetrazolesExcellent[3]
Nucleophilic AdditionNon-RadicalSecondary amine and trichloroacetonitrile1. MeCN, rt; 2. NaOtAmDisubstituted cyanamideGood[1]

Delving into the Mechanisms: Visualizing the Pathways

To illustrate the fundamental differences between these mechanistic routes, the following diagrams, generated using Graphviz, depict a representative radical cyclization and a non-radical [3+2] cycloaddition.

radical_pathway cluster_initiation Initiation cluster_propagation Propagation AIBN AIBN Initiator_Radical Initiator Radical (R.) AIBN->Initiator_Radical Heat Substrate N-Acylcyanamide (with alkene) Initiator_Radical->Substrate Radical Addition Alkyl_Radical Alkyl Radical Substrate->Alkyl_Radical Cyclized_Radical Cyclized Iminyl Radical Alkyl_Radical->Cyclized_Radical 5-exo-dig cyclization Product Cyclized Product Cyclized_Radical->Product H-atom abstraction from Bu3SnH non_radical_pathway Reactant1 Cyanamide Transition_State [3+2] Pericyclic Transition State Reactant1->Transition_State Reactant2 Azide (R-N3) Reactant2->Transition_State Product Tetrazole Product Transition_State->Product Concerted Cycloaddition radical_workflow Start Dissolve Substrate & AIBN in Anhydrous Benzene Reflux Heat to Reflux under Argon Start->Reflux Addition Slowly Add (Bu)3SnH Solution Reflux->Addition Monitor Monitor Reaction by TLC Addition->Monitor Workup Solvent Removal Monitor->Workup Reaction Complete Purification Flash Column Chromatography Workup->Purification End Isolated Product Purification->End non_radical_workflow Start Combine Cyanamide & Azide in Toluene Heating Heat in a Sealed Tube Start->Heating Monitor Monitor Reaction by TLC/NMR Heating->Monitor Cooling Cool to Room Temperature Monitor->Cooling Reaction Complete Workup Solvent Removal Cooling->Workup Purification Recrystallization or Column Chromatography Workup->Purification End Isolated Product Purification->End

References

Safety Operating Guide

Proper Disposal of Dimethylcyanamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management of dimethylcyanamide waste is crucial for ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols will help mitigate risks and ensure that waste is handled in accordance with regulatory standards.

Immediate Safety and Handling

This compound is a toxic and combustible substance that requires careful handling.[1][2] It is harmful if swallowed or inhaled and can be fatal if it comes into contact with the skin.[3]

1.1 Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:

  • Eye Protection: Chemical splash goggles.[4]

  • Hand Protection: Appropriate chemical-resistant gloves (e.g., nitrile rubber).[4]

  • Body Protection: A lab coat or other protective clothing to prevent skin exposure.[4]

  • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[5] If exposure limits are exceeded, a full-face respirator may be necessary.[5]

1.2 Engineering Controls:

  • Work should be conducted in a well-ventilated laboratory.[5]

  • An eyewash station and safety shower must be readily accessible in any area where this compound is handled or stored.[4]

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate action is critical.

2.1 Spill Response:

  • Evacuate and Isolate: Immediately clear the area of all personnel and isolate the spill.

  • Eliminate Ignition Sources: As this compound is combustible, extinguish all nearby flames and turn off any spark-producing equipment.[4]

  • Contain and Absorb: Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[4]

  • Collect Waste: Carefully collect the absorbed material and place it into a designated, compatible, and properly labeled hazardous waste container.[4]

  • Decontaminate: Wash the spill area thoroughly.[4]

  • Dispose: The collected waste and any contaminated cleaning materials must be disposed of as hazardous waste.[4]

2.2 First Aid Measures:

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[4][5]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4][5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5]

This compound Waste Disposal Procedure

All chemical waste, including unused this compound, contaminated materials, and spill cleanup debris, must be treated as hazardous waste.[4] It is illegal and unsafe to dispose of this chemical down the sink or in regular trash.[4]

Step 1: Designate a Satellite Accumulation Area (SAA)

  • An SAA is a designated location within the laboratory, at or near the point of waste generation, where hazardous waste can be temporarily stored.[6]

  • This area must be under the control of laboratory personnel.[7]

Step 2: Select a Compatible Waste Container

  • Use a container that is chemically compatible with this compound. High-density polyethylene (HDPE) or other resistant plastic containers are generally preferred.[3]

  • The container must be in good condition, with no leaks or damage, and have a secure, screw-on cap.[6][7]

  • Ensure the container is appropriately sized for the amount of waste to be generated to avoid prolonged storage of nearly empty containers.[6]

Step 3: Label the Waste Container

  • Proper labeling is a critical regulatory requirement.[8] The label must be affixed to the container as soon as the first drop of waste is added.[9]

  • The label must include the following information:

    • The words "Hazardous Waste".[8][10]

    • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.

    • The specific hazard characteristics (e.g., "Toxic," "Combustible").[9]

    • The date when waste was first added to the container (the accumulation start date).[8]

    • The name and contact information of the generating laboratory or researcher.[8]

Step 4: Accumulate Waste Safely

  • Always keep the hazardous waste container securely closed, except when adding waste.[3][6]

  • Store the container in your designated SAA.[3]

  • Do not mix incompatible waste streams. While this compound is an organonitrogen compound, it should not be mixed with other chemicals unless their compatibility is confirmed.[11] It is incompatible with strong oxidizing agents.[4]

  • Do not overfill the container. Leave at least 10% of headspace to allow for vapor expansion.[8]

Step 5: Arrange for Disposal

  • Once the container is full or you have no further need to accumulate this waste stream, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5]

  • Follow your institution's specific procedures for requesting a waste pickup. This may involve submitting an online form or contacting the EHS office directly.[5]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Chemical Formula C₃H₆N₂
Molecular Weight 70.09 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 160-164 °C
Melting Point -41 °C
Flash Point 71 °C (159.8 °F)
Density 0.867 g/cm³ at 25 °C
Solubility Soluble in water, alcohol, and ether
Vapor Pressure 16 mm Hg
CAS Number 1467-79-4

Sources:[1][2][4][10][11]

Mandatory Visualizations

Diagram 1: this compound Spill Response Workflow

spill Spill Occurs evacuate Evacuate Area spill->evacuate ignition Remove Ignition Sources spill->ignition ppe Don PPE spill->ppe contain Contain with Inert Absorbent ppe->contain collect Collect Waste into Labeled Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose as Hazardous Waste decontaminate->dispose

Caption: Workflow for a safe and effective response to a this compound spill.

Diagram 2: Laboratory Hazardous Waste Disposal Process

cluster_lab In the Laboratory cluster_disposal Disposal Path generate Generate Waste container Select Compatible Container generate->container label_waste Label Container (Name, Hazard, Date) container->label_waste accumulate Accumulate Waste in SAA (Keep Closed) label_waste->accumulate request Request Waste Pickup (via EHS) accumulate->request pickup EHS/Contractor Pickup request->pickup transport Transport to Disposal Facility pickup->transport final_disposal Final Treatment/Disposal transport->final_disposal

Caption: Step-by-step process for managing laboratory chemical waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Dimethylcyanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Handling Information for Dimethylcyanamide

This guide provides crucial safety protocols and logistical plans for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is paramount for ensuring a safe laboratory environment.

This compound is a toxic and flammable chemical that can be harmful if inhaled, swallowed, or absorbed through the skin.[1][2] It is classified as fatal in contact with skin and toxic if swallowed.[2] Therefore, stringent safety measures are required during its handling and disposal.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is mandatory to prevent exposure. This includes comprehensive protection for the eyes, face, hands, and body.

Protection Type Specific PPE Requirement Rationale
Eye and Face Protection Chemical splash goggles and a face shield.To protect against potential splashes of the chemical, which can cause eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Neoprene).To prevent skin contact, as this compound is fatal if absorbed through the skin.[2] Always inspect gloves for integrity before use.
Body Protection A flame-resistant lab coat, chemical-resistant apron, and closed-toe shoes.To protect against skin contact and in case of splashes.[1][3]
Respiratory Protection A NIOSH/MSHA-approved respirator is necessary if working outside of a fume hood or if there is a risk of inhalation.The substance is harmful if inhaled.[2][4]

Operational Plan for Handling this compound

A systematic approach to handling this compound, from preparation to disposal, is critical for minimizing risks.

1. Preparation and Engineering Controls:

  • Work exclusively in a well-ventilated area, preferably within a chemical fume hood.[1][5]

  • Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[1][5]

  • Remove all potential ignition sources from the work area, as this compound is a flammable liquid and vapor.[1][5]

  • Have spill control materials, such as absorbent pads, readily available.[1][6]

2. Handling Procedures:

  • Wear the complete set of recommended PPE at all times.

  • Avoid direct contact with the chemical. Use tools and equipment that are compatible with this compound.

  • Measure and dispense the chemical carefully to avoid splashes and the generation of aerosols.

  • Keep containers tightly closed when not in use to prevent the escape of vapors.[1][4]

3. Storage:

  • Store this compound in a cool, dry, and well-ventilated area, away from heat and ignition sources.[1][5]

  • Keep it in a tightly sealed, properly labeled container.[4]

  • Store away from incompatible materials such as strong oxidizing agents.[1][5]

4. First Aid and Emergency Procedures:

  • In case of skin contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[1]

  • In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • In case of inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • In case of ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][4]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste materials contaminated with this compound, including empty containers, used gloves, and absorbent materials, must be collected in a designated and properly labeled hazardous waste container.

  • Waste Disposal: Dispose of chemical waste through a licensed hazardous waste disposal company.[2] Do not dispose of this compound down the drain.[5] Follow all local, state, and federal regulations for hazardous waste disposal.[4][5]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup emergency_firstaid First Aid prep_ppe->emergency_firstaid handle_measure Measure and Dispense prep_setup->handle_measure prep_spill Prepare Spill Kit handle_reaction Perform Experiment handle_measure->handle_reaction emergency_spill Spill Response handle_measure->emergency_spill handle_store Store Properly handle_reaction->handle_store cleanup_decon Decontaminate Work Area handle_reaction->cleanup_decon handle_reaction->emergency_spill cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Hazardous Waste cleanup_waste->cleanup_dispose

Caption: Workflow for Safe this compound Handling.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.